Author: BenchChem Technical Support Team. Date: February 2026
Topic: (2R)-2-amino-2,3-diphenylpropanoic acid synthesis pathway
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
(2R)-2-amino-2,3-diphenylpropanoic acid (also known as
-benzylphenylglycine or -phenylphenylalanine) represents a critical class of -disubstituted amino acids.[1] These motifs are invaluable in peptidomimetics for inducing specific secondary structures (e.g., -helices) and enhancing proteolytic stability.[1]
This guide details the Asymmetric Phase-Transfer Catalytic (PTC) Alkylation pathway.[1][2] Unlike traditional stoichiometric auxiliary methods (e.g., Schöllkopf bis-lactim ethers or Evans oxazolidinones), the PTC method utilizing Maruoka Catalysts offers a scalable, environmentally benign, and highly enantioselective route (
).
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the quaternary stereocenter at the
-position. The most efficient disconnection involves the electrophilic benzylation of a nucleophilic phenylglycine equivalent.
DOT Diagram: Retrosynthetic Pathway
Figure 1: Retrosynthetic breakdown focusing on the construction of the quaternary carbon via PTC alkylation.
The reaction operates via an interfacial mechanism.[1] The chiral quaternary ammonium catalyst (
) extracts the enolate of the Schiff base from the interface of the solid/liquid or liquid/liquid biphasic system into the organic phase. The rigid binaphthyl spiro-skeleton of the Maruoka catalyst creates a highly defined chiral pocket, shielding one face of the enolate and forcing the electrophile (benzyl bromide) to approach from the desired trajectory.
Figure 2: The interfacial mechanism of phase-transfer catalysis enabling high enantioselectivity.
Detailed Experimental Protocol
Step 1: Preparation of the Schiff Base (Substrate)
Before the asymmetric step, the amino acid ester must be protected as a benzophenone imine to acidify the
-proton and prevent side reactions.
Reactants: Combine tert-butyl 2-amino-2-phenylacetate (phenylglycine t-butyl ester) with benzophenone imine (1.0 equiv) in dichloromethane (DCM).
Conditions: Stir at room temperature for 12–24 hours. The reaction is transimination; evolution of ammonia may be observed.
Workup: Wash with water, dry over
, and concentrate. Recrystallize from hexane/ethyl acetate to obtain tert-butyl 2-((diphenylmethylene)amino)-2-phenylacetate.[1]
Step 2: Asymmetric Alkylation (The Critical Step)
This step establishes the (2R) stereocenter. Note: The specific enantiomer of the catalyst must be selected based on the desired product configuration. For (R)-products,
-configured Maruoka catalysts are typically employed (subject to specific substrate screening).[1]
Setup: In a reaction vial, dissolve the Schiff base (0.30 mmol, 1.0 equiv) and the Chiral Catalyst (0.003 mmol, 1 mol%) in Toluene (3.0 mL).
Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (1.0 mL) or solid CsOH (5.0 equiv).
Reaction: Stir vigorously at 0°C. High stirring speed is crucial for PTC efficiency. Monitor by TLC or HPLC (approx. 4–12 hours).[1]
Quench: Dilute with water and extract with ethyl acetate (
mL).
Purification: Dry organic layers over
, filter, and concentrate. Purify the crude imine via flash column chromatography (Silica gel, Hexane/EtOAc 10:1) to isolate the alkylated protected intermediate.[1]
Step 3: Deprotection to (2R)-2-amino-2,3-diphenylpropanoic acid[1]
Hydrolysis: Dissolve the purified alkylated imine in THF (2 mL) and add 1M Citric Acid or 1N HCl (1 mL).
Stir: Stir at room temperature for 2 hours. The yellow color of the imine will fade.
Extraction: Wash with ether to remove the benzophenone byproduct.[1] The product (amino ester salt) remains in the aqueous phase.
Ester Hydrolysis (Optional if free acid is needed): Treat the aqueous phase (or isolated ester) with 6N HCl and reflux for 2–4 hours to cleave the tert-butyl ester.[1]
Isolation: Neutralize to isoelectric point (pH ~6) or use ion-exchange resin (Dowex 50W) to isolate the free amino acid.[1]
Characterization & Quality Control
To ensure the integrity of the (2R)-enantiomer, the following analytical methods are mandatory:
Method
Purpose
Acceptance Criteria
Chiral HPLC
Determine Enantiomeric Excess (ee%)
ee (Column: Chiralcel OD-H or AD-H)
1H NMR (400 MHz)
Verify Structure & Purity
Distinct quaternary C signals; absence of BnBr
Optical Rotation
Verify Absolute Configuration
must match literature for (R)-isomer
HRMS
Confirm Molecular Formula
Mass accuracy within 5 ppm
Note on Stereochemistry: The priority of groups at the quaternary center (C2) is:
Configuration Check: With the lowest priority group (Benzyl) in the rear (or treating it relative to Phenyl), ensure the assignment follows Cahn-Ingold-Prelog rules for (R).
Troubleshooting & Optimization
Low Yield: Check the quality of KOH. Old KOH solutions absorb
and become less effective.[1] Use freshly prepared 50% KOH.
Low Enantioselectivity:
Temperature: Lower the temperature to -20°C. Slower reaction often yields higher ee.[1]
Catalyst Structure: Switch from N-spiro
-symmetric catalysts to simplified Maruoka catalysts with different electronic substituents (e.g., 3,4,5-trifluorophenyl) to tune stacking interactions.
Racemization: Avoid high temperatures during the workup of the imine. Hydrolyze the imine immediately after purification.
References
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
Ooi, T., & Maruoka, K. (2007).[1][3] "Recent Development and Application of Chiral Phase-Transfer Catalysts." Chemical Reviews. Link
Ooi, T., Kameda, M., & Maruoka, K. (1999).[1][3] "Practical Catalytic Enantioselective Synthesis of
-Dialkyl--amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.[1][4][5][6] Link
Maruoka, K. (2008).[1] "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development. Link
Kano, T., et al. (2008).[1] "Enantioselective Synthesis of
-Alkyl--phenylglycine Derivatives." Organic Letters. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties of 2-Amino-2,3-Diphenylpropanoic Acid
Content Type: In-Depth Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Peptide Scientists
Harnessing Steric Bulk for Conformational Control in Peptidomimetics
Executive Summary
2-Amino-2,3-diphenylpropanoic acid (often referred to as
-phenylphenylalanine or -diphenylalanine) represents a critical class of non-proteinogenic amino acids used to impose rigorous conformational constraints on peptide backbones. Unlike its proteinogenic counterpart, Phenylalanine (Phe), this molecule possesses a quaternary -carbon substituted with both a phenyl ring and a benzyl group.
This structural modification introduces significant steric crowding, locking the peptide backbone into specific torsion angles (
) favorable for -helix or -helix formation. This guide analyzes its physicochemical profile, synthetic pathways, and utility in stabilizing proteolytic targets, providing a roadmap for its integration into drug discovery campaigns.
Chemical Identity & Structural Analysis[1]
The compound is a
-tetrasubstituted amino acid. Its steric bulk is the defining feature, preventing free rotation and protecting adjacent peptide bonds from enzymatic hydrolysis.
The following diagram illustrates the chemical connectivity and the steric clash zones responsible for its conformational restriction.
Figure 1: Structural connectivity of 2-amino-2,3-diphenylpropanoic acid highlighting the quaternary center.
Physicochemical Profile
The introduction of the second aromatic ring drastically alters the solubility and electronic properties compared to standard Phenylalanine.
Solubility and Lipophilicity
The molecule is highly lipophilic due to the presence of two aromatic rings.
LogP (Predicted): ~2.87 (Standard Phe is ~1.38).
Water Solubility: Very low (< 1 mg/mL at neutral pH). Requires organic co-solvents (DMSO, DMF) or pH adjustment for solubilization.
Solvation: The quaternary center hinders solvation of the ammonium and carboxylate groups, potentially reducing solubility further compared to linear isomers.
Acid-Base Properties (pKa)
The
-phenyl group exerts an electron-withdrawing inductive effect (-I effect) on the ammonium group, while simultaneously providing steric hindrance that can affect protonation/deprotonation kinetics.
Inductive withdrawal by -phenyl stabilizes the carboxylate anion, increasing acidity.
-Ammonium
9.13
~7.5 - 8.5
Inductive withdrawal reduces electron density on Nitrogen, making the ammonium proton more acidic (easier to lose).
Thermal Stability
Melting Point: High melting solid, typically >250°C (decomposition often observed before melting).
Stability: Chemically stable against racemization under standard peptide coupling conditions due to the lack of an
-hydrogen (preventing oxazolone formation via proton abstraction).
Synthesis and Purity Assessment
Synthesizing sterically hindered quaternary amino acids requires robust methodologies. The Bucherer-Bergs reaction is the industry standard for accessibility, though asymmetric alkylation is preferred for enantiopurity.
Synthetic Workflow (Bucherer-Bergs)
This method yields a racemic hydantoin intermediate which is subsequently hydrolyzed.
Figure 2: Bucherer-Bergs synthetic pathway for generating the sterically hindered core.
Analytical Protocol: Purity by HPLC
Due to its hydrophobicity, standard C18 gradients for peptides must be modified.
Protocol:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes. (Note: The compound will elute late, likely >12 min).
Detection: UV at 214 nm (peptide bond/amide) and 254 nm (phenyl rings).
Sample Prep: Dissolve 1 mg in 500 µL DMSO, then dilute to 1 mL with MeOH. Do not use water as the primary diluent.
Structural Biology: The "Alpha-Phenyl" Effect
In drug design, 2-amino-2,3-diphenylpropanoic acid is a "conformationally constrained" residue.
Mechanism of Action
Standard amino acids allow rotation around
(N-) and (-C') angles. The -phenyl group creates a "steric wall":
Restricted Space: The allowable Ramachandran space is severely limited to helical regions (
-helix or -helix).
Beta-Sheet Disruption: The bulk prevents the extended conformation required for
-sheets, making it an excellent -sheet breaker or helix initiator.
Proteolytic Stability: The absence of the
-proton renders the residue immune to proteases that rely on -proton abstraction or specific steric recognition of the backbone.
Application in Peptidomimetics[3]
Helix Nucleation: Inserting this residue at the N-terminus of a peptide sequence can nucleate helical folding.
Enzyme Inhibition: Used in inhibitors of Phenylalanine Ammonia-Lyase (PAL) and other enzymes processing aromatic substrates.
A Technical Guide to the Spectroscopic Characterization of 2-Amino-2,3-diphenylpropanoic Acid
Abstract Introduction: The Analytical Challenge 2-Amino-2,3-diphenylpropanoic acid is a structurally unique amino acid featuring two phenyl rings, one at the α-carbon and another at the β-carbon. This arrangement creates...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Analytical Challenge
2-Amino-2,3-diphenylpropanoic acid is a structurally unique amino acid featuring two phenyl rings, one at the α-carbon and another at the β-carbon. This arrangement creates a sterically hindered and conformationally constrained molecule of interest in peptide design and pharmaceutical development. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-faceted spectroscopic approach is essential.
This guide will walk through a logical analytical workflow, beginning with the confirmation of molecular mass and elemental formula by Mass Spectrometry, followed by the identification of key functional groups using Infrared Spectroscopy, and culminating in the detailed mapping of the carbon-hydrogen framework through Nuclear Magnetic Resonance Spectroscopy.
Strategic Analytical Workflow
The characterization of a novel or sparsely documented molecule like 2-amino-2,3-diphenylpropanoic acid requires a systematic approach. The workflow described herein ensures that each analytical step builds upon the last, providing a self-validating system for structural confirmation.
Caption: Overall analytical workflow for structural elucidation.
Mass Spectrometry (MS): Confirming the Molecular Identity
3.1. Rationale and Experimental Approach
Mass spectrometry is the first-line technique to confirm the molecular weight (MW) and elemental formula of a compound. For 2-amino-2,3-diphenylpropanoic acid (C₁₅H₁₅NO₂), the expected monoisotopic mass is approximately 241.1103 g/mol . Electrospray ionization (ESI) is a suitable technique for this polar molecule, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.
3.2. Experimental Protocol: LC-MS/MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Perform serial dilutions to a final concentration of ~1-10 µg/mL.
Chromatography (Optional but Recommended): Use a C18 reversed-phase column to purify the sample before MS analysis. A gradient elution from high aqueous to high organic mobile phase is standard.
Mass Spectrometer Settings (ESI-Positive Mode):
Ion Source: Electrospray Ionization (ESI)
Polarity: Positive
Capillary Voltage: 3.5-4.5 kV
Scan Range: m/z 50-500
Gas Temperature: 300-350 °C
Data Acquisition: Acquire full scan data (MS1) to identify the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the isolated precursor ion (m/z 242.1) to induce fragmentation and gather structural information.
3.3. Expected Mass Spectrum and Fragmentation
MS1 Spectrum: A prominent peak at m/z ≈ 242.1, corresponding to the [M+H]⁺ ion.
MS/MS Fragmentation: Amino acids commonly lose neutral fragments like water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. A characteristic fragmentation is the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da).[1][2] The bond between the α-carbon and the rest of the molecule is also prone to cleavage.
Table 1: Predicted MS Data for 2-Amino-2,3-diphenylpropanoic Acid
Species
Formula
Calculated m/z
Interpretation
[M+H]⁺
[C₁₅H₁₆NO₂]⁺
242.1176
Protonated molecular ion
[M+H - H₂O]⁺
[C₁₅H₁₄N]⁺
224.1069
Loss of water
[M+H - COOH]⁺
[C₁₄H₁₆N]⁺
198.1277
Loss of the carboxyl group
[M+H - CO₂]⁺
[C₁₄H₁₅NO]⁺
213.1154
Loss of carbon dioxide
Common fragments for amino acids include the loss of CO₂, H₂O, and NH₃.[1] The most abundant precursor and product ions for amino acids are typically (M+H)⁺ and (M-COOH)⁺.[2]
Caption: Predicted MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Experimental Approach
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds. For 2-amino-2,3-diphenylpropanoic acid, we expect to see characteristic absorptions for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C=C and C-H) functionalities.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Processing: Perform a background subtraction and ATR correction if necessary.
4.3. Expected IR Spectrum
The zwitterionic nature of amino acids in the solid state significantly influences the IR spectrum. The carboxylic acid (COOH) becomes a carboxylate (COO⁻), and the amine (NH₂) becomes an ammonium (NH₃⁺) group.
Table 2: Characteristic IR Absorption Frequencies
Functional Group
Characteristic Absorption (cm⁻¹)
Notes
Ammonium (N-H Stretch)
3200-2800 (broad)
Broad absorption due to the N-H bonds of the NH₃⁺ group.
Carboxylate (C=O Stretch)
1600-1550 (strong)
Asymmetric stretching of the COO⁻ group.
Carboxylate (C=O Stretch)
1450-1380 (moderate)
Symmetric stretching of the COO⁻ group.
Aromatic (C=C Stretch)
1600-1450 (m, multiple)
In-ring carbon-carbon stretching of the two phenyl groups.[3]
Aromatic (C-H Bending)
900-675 (strong)
Out-of-plane ("oop") bending, characteristic of benzene ring substitution.[3]
The spectrum is expected to show a very broad band in the 3200-2500 cm⁻¹ region, which is characteristic of the O-H stretch of a carboxylic acid and the N-H stretches of the ammonium group.[3][4] The carbonyl (C=O) stretch of the carboxylate will appear as a strong band around 1600 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
5.1. Rationale and Experimental Approach
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon and hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR shows the types of carbon atoms present.
5.2. Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and OH), whereas D₂O will exchange with these protons, causing their signals to disappear.
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum.
Typical spectral width: -2 to 12 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled 1D carbon spectrum.
Typical spectral width: 0 to 200 ppm.
Data Processing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
5.3. Expected NMR Spectra
¹H NMR Spectrum (Predicted in DMSO-d₆)
Aromatic Protons (10H): A complex multiplet region between ~7.0-7.5 ppm is expected, corresponding to the ten protons on the two phenyl rings.[7]
β-Proton (1H): The proton at the C3 position (CH-Ph) would likely appear as a multiplet, coupled to the protons on the adjacent phenyl ring and potentially the C2-NH₂ protons. Its chemical shift would be influenced by the adjacent phenyl group and the α-carbon.
α-NH₂ Protons (2H): A broad signal, the chemical shift of which is highly dependent on concentration and temperature.
COOH Proton (1H): A very broad singlet, typically downfield (>10 ppm), which may exchange with trace water in the solvent.
¹³C NMR Spectrum (Predicted)
Carboxyl Carbon (C=O): Expected in the range of 170-180 ppm.
Aromatic Carbons (12C): Multiple signals between 125-145 ppm. The quaternary carbons (ipso-carbons) to which the rest of the molecule is attached will be less intense.
α-Carbon (C-NH₂): The chemical shift of this quaternary carbon will be significantly influenced by the attached nitrogen and phenyl group, likely appearing in the 55-70 ppm range.
β-Carbon (CH-Ph): Expected in the 40-55 ppm range, shifted downfield by the adjacent phenyl group.
Table 3: Predicted NMR Chemical Shifts
Atom
Type
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Notes
COOH
Carbonyl
>10 (broad)
170-180
Exchangeable proton, may not be observed in D₂O.
Phenyl
Aromatic
7.0-7.5 (multiplet, 10H)
125-145
Complex pattern due to two distinct phenyl environments.
Cα
Quaternary
-
55-70
Attached to N, COOH, and a phenyl group.
Cβ
Methine
~4.0-5.0 (multiplet, 1H)
40-55
Position is an estimate and depends on conformation.
NH₂
Amine
Variable (broad, 2H)
-
Exchangeable protons.
Conclusion
The structural elucidation of 2-amino-2,3-diphenylpropanoic acid is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS confirms the molecular formula, IR identifies the key functional moieties (ammonium, carboxylate, aromatic rings), and NMR provides the definitive atom-by-atom connectivity. While experimental data for this specific molecule is sparse, the principles outlined in this guide, supported by data from analogous structures and established spectroscopic theory, provide a robust and scientifically sound framework for its complete characterization. This multi-technique approach ensures the highest level of confidence in the final structural assignment, a critical requirement for its application in research and development.
References
Matei, A., et al. (2005). Far-infrared spectra of amino acids. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Diphenylmethane. PubChem. Retrieved from [Link]
Klotz, I. M., & Gruen, D. M. (1947). Infrared Absorption Spectra of Some Amino Acids and their Complexes. ACS Publications. Retrieved from [Link]
LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(10), 3689–3697.
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: IR Chart. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylpropanoic acid. PubChem. Retrieved from [Link]
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation mass spectrum of the amino acid aspartic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. PubChem. Retrieved from [Link]
ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]
Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]
PubMed. (2020). Combined Spectroscopic and TD-DFT Analysis to Elucidate Substituent and Acidochromic Effects in Organic Dyes. Retrieved from [Link]
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid. Retrieved from [Link]
YouTube. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]
Babin, L. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 689–710.
Journal of the American Chemical Society. (n.d.). A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature. Retrieved from [Link]
RSC Publishing. (n.d.). Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase. Retrieved from [Link]
RSC Publishing. (n.d.). Solvent effect on the 77Se NMR chemical shifts of diphenyl diselenides. Retrieved from [Link]
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
ACS Publications. (n.d.). Innershell Absorption Spectroscopy of Amino Acids at All Relevant Absorption Edges. Retrieved from [Link]
Reddit. (2022). Any help with this nmr spectra?. Retrieved from [Link]
ResearchGate. (n.d.). Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase. Retrieved from [Link]
MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]
NIST. (n.d.). α-Aminoisobutanoic acid. NIST WebBook. Retrieved from [Link]
Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]
MDPI. (n.d.). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
A Proposed Method for the Elucidation of the Three-Dimensional Structure of 2-amino-2,3-diphenylpropanoic Acid: A Technical Guide for Advanced Structural Analysis
Abstract The precise three-dimensional arrangement of atoms within a molecule is a foundational pillar of modern drug discovery and materials science. This knowledge governs molecular interactions, dictates biological ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a foundational pillar of modern drug discovery and materials science. This knowledge governs molecular interactions, dictates biological activity, and informs rational design strategies. 2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid featuring two bulky phenyl substituents, presents a compelling target for structural analysis due to its potential role as a constrained scaffold in peptide mimetics and novel therapeutics. To date, a publically available, experimentally determined crystal structure for this specific compound has not been reported. This technical guide, therefore, presents a comprehensive, field-proven workflow for the complete crystal structure determination and analysis of 2-amino-2,3-diphenylpropanoic acid, from material synthesis to final structural interpretation. This document is intended for researchers, crystallographers, and drug development professionals seeking a practical framework for the structural elucidation of novel small molecules.
Rationale and Strategic Importance
Understanding the solid-state conformation and intermolecular packing of 2-amino-2,3-diphenylpropanoic acid is critical for several reasons. The two phenyl groups impose significant steric constraints, which will dictate the molecule's preferred torsional angles and overall shape. This intrinsic conformation is a key determinant of its pharmacophore, influencing how it might fit into a biological target's binding pocket. Furthermore, the presence of hydrogen bond donors (amine) and acceptors (carboxylic acid) alongside aromatic rings suggests a rich landscape of non-covalent interactions that will govern crystal packing. Elucidating these interactions provides invaluable insight for polymorphism screening and formulation development, which are essential stages in the pharmaceutical pipeline.[1][2] The ability to obtain high-resolution structural information is paramount for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1]
Proposed Experimental Workflow
The successful determination of a crystal structure is a multi-stage process that demands rigor at each step. The proposed workflow is designed as a self-validating system, where the successful outcome of each stage provides the foundation for the next.
Phase 1: Synthesis and Purification
The prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.
Protocol 2.1.1: Synthesis of 2-amino-2,3-diphenylpropanoic Acid
A plausible synthetic route, adapted from methodologies for similar compounds, would involve a multi-step process. The following is a conceptual outline.
Step 1: Precursor Synthesis: A potential starting point is the condensation of benzaldehyde with a suitable glycine equivalent, followed by the introduction of the second phenyl group.
Step 2: Strecker Synthesis or Equivalent: An alternative, well-established method for α-amino acid synthesis is the Strecker synthesis, which could be adapted for this specific target.
Step 3: Work-up and Initial Purification: Following the reaction, a standard aqueous work-up followed by extraction and solvent removal would yield the crude product.
Step 4: Final Purification: The crude solid will be purified by High-Performance Liquid Chromatography (HPLC) to achieve >98% purity, which is crucial for increasing the probability of growing high-quality single crystals.[3]
Phase 2: Crystallization Screening
Growing diffraction-quality single crystals is often the most challenging, trial-and-error phase of the process. The goal is to slowly bring a saturated solution to a state of supersaturation, encouraging the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[]
Protocol 2.2.1: Single-Crystal Growth
Solvent Selection: A broad range of solvents of varying polarity should be screened. Given the molecule's structure, suitable candidates include ethanol, methanol, acetone, ethyl acetate, and binary mixtures such as ethanol/water or acetone/hexane.
Slow Evaporation:
Dissolve 5-10 mg of purified 2-amino-2,3-diphenylpropanoic acid in a minimal amount of a chosen solvent in a small, clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a stable temperature.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Prepare a concentrated solution of the compound in a suitable solvent (the "drop").
Place this drop on a siliconized glass slide (hanging drop) or a pedestal within a sealed chamber (sitting drop).
The chamber's reservoir contains a solution in which the compound is insoluble (the "precipitant").
Vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.
Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) are observed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent structural damage from the X-ray beam.[5]
Phase 3: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[6][7] It provides unambiguous measurements of molecular dimensions and interactions.[6]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Protocol 2.3.1: Data Collection and Structure Solution
Data Collection: The cryo-cooled crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is rotated in a high-intensity X-ray beam (often from a synchrotron or a high-brilliance lab source), and the resulting diffraction patterns are recorded on a detector.[5][7]
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all spots are integrated and scaled to produce a final reflection file.
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.[5]
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all non-hydrogen atoms are refined against the experimental data to achieve the best possible fit, typically judged by R-factors. Hydrogen atoms are often placed in calculated positions.
Validation: The final structure is validated using tools like CHECKCIF to ensure that the model is chemically sensible and accurately represents the data.
Anticipated Structural Features and Data Presentation
While the exact structure is unknown, we can predict its key features based on its chemical composition. The molecule possesses a chiral center, an amino group, a carboxylic acid group, and two phenyl rings.
Expected Intermolecular Interactions
In the solid state, molecules will arrange themselves to maximize stabilizing interactions. For 2-amino-2,3-diphenylpropanoic acid, we anticipate a network of:
Hydrogen Bonds: Strong charge-assisted hydrogen bonds are expected between the ammonium (-NH3+) and carboxylate (-COO⁻) groups of adjacent molecules, a hallmark of amino acid crystal structures.
π-π Stacking: The two phenyl rings provide ample opportunity for π-π stacking or T-shaped π-stacking interactions, which will play a significant role in the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice.
Data Summary
All quantitative crystallographic data should be summarized in a standardized table for clarity and comparison.
Parameter
Anticipated Value/Range
Chemical Formula
C₁₅H₁₅NO₂
Formula Weight
241.28 g/mol
Crystal System
Monoclinic or Orthorhombic
Space Group
e.g., P2₁/c or P2₁2₁2₁
a (Å)
To be determined (TBD)
b (Å)
TBD
c (Å)
TBD
α (°)
90
β (°)
TBD (if monoclinic)
γ (°)
90
Volume (ų)
TBD
Z (molecules/unit cell)
TBD (likely 4 or 8)
Temperature (K)
100(2) K
Radiation (Å)
Mo Kα (0.71073) or Cu Kα (1.54184)
Reflections Collected
TBD
Independent Reflections
TBD
Final R indices [I>2σ(I)]
R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S)
~1.0
The Role of Complementary Spectroscopic Analysis
While SCXRD provides the definitive solid-state structure, other analytical techniques are essential for confirming the molecular identity and purity in bulk samples.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent framework of the molecule, showing the expected number of proton and carbon signals and their respective chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the key functional groups. Expected vibrations include N-H stretches from the amino group, a strong C=O stretch from the carboxylic acid, and C=C stretches from the aromatic rings.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion and Implications for Drug Development
The successful execution of this comprehensive workflow will yield the first-ever high-resolution crystal structure of 2-amino-2,3-diphenylpropanoic acid. This empirical data is not merely an academic curiosity; it is actionable intelligence for the drug development professional.[8] The precise knowledge of the molecule's three-dimensional shape, conformational preferences, and intermolecular interactions is the foundation for structure-based drug design.[9] It enables computational docking studies, the design of more potent analogues, and provides the critical information needed to understand and control the solid-state properties essential for advancing a compound from a laboratory curiosity to a viable therapeutic agent.
References
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(3), 235-238. Available from: [Link]
Spiliopoulou, I. (2020). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 17(5), 729-738. Available from: [Link]
Ilari, A., & Savino, C. (2008). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
Verma, A., et al. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology, 16(12), 5831-5836. Available from: [Link]
Cody, V. (2005). The role of crystallography in drug design. Journal of the American Chiropractic Association. Available from: [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]
John Innes Centre. (2020). What is Protein X-Ray Crystallography? Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. Retrieved February 15, 2026, from [Link]
A-Senior Application Scientist's Guide to the Chiral Synthesis of 2-Amino-2,3-diphenylpropanoic Acid Enantiomers
Abstract This technical guide provides an in-depth exploration of synthetic methodologies for obtaining enantiomerically pure forms of 2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid of significant int...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of synthetic methodologies for obtaining enantiomerically pure forms of 2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. We dissect and compare three primary strategies: Asymmetric Phase-Transfer Catalysis, Diastereoselective Alkylation of Chiral Glycine Equivalents, and Enzymatic Resolution. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a critical examination of the mechanistic principles that govern stereochemical outcomes. Our focus is on providing actionable, field-proven insights to enable the rational selection and execution of the most suitable synthetic route for specific research and development objectives.
Introduction: The Significance of Chiral α,β-Diphenyl Amino Acids
Non-proteinogenic amino acids are critical structural motifs in modern drug discovery and materials science. Among these, 2-amino-2,3-diphenylpropanoic acid (also known as α,β-diphenylalanine) presents a unique scaffold. Its two stereogenic centers and bulky phenyl groups offer a powerful tool for introducing conformational constraints in peptidomimetics, thereby enhancing metabolic stability and receptor-binding affinity.[1] The enantiopure forms of this amino acid are key building blocks for synthesizing novel peptides, therapeutic agents, and chiral ligands.
The primary challenge in their synthesis lies in the precise control of stereochemistry at two adjacent carbon atoms. This guide will navigate the complexities of three distinct and effective strategies to achieve this control.
Strategic Overview: Pathways to Enantiopure 2-Amino-2,3-diphenylpropanoic Acid
The synthesis of chiral α-amino acids has evolved significantly, moving from classical resolution techniques to highly sophisticated asymmetric catalytic methods. For the target molecule, the main strategies can be categorized as follows:
Asymmetric Catalysis: This modern approach aims to create the desired stereocenters directly from prochiral precursors using a small amount of a chiral catalyst. Asymmetric Phase-Transfer Catalysis (PTC) is a particularly powerful tool in this domain.[2][3][4]
Substrate-Controlled Diastereoselective Synthesis: This strategy involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical course of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.
Biocatalysis and Resolution: Leveraging the inherent stereoselectivity of enzymes, this method can efficiently resolve a racemic mixture of the target amino acid or its precursor. Enzymatic resolution is a well-established, scalable, and environmentally benign technique.[][6]
The following sections will provide a detailed technical analysis of each of these methodologies.
Asymmetric PTC has emerged as a robust and scalable method for the enantioselective synthesis of α-amino acids. The core principle involves the alkylation of a glycine Schiff base enolate under biphasic conditions (typically aqueous NaOH/organic solvent), where a chiral quaternary ammonium salt ferries the enolate into the organic phase and creates a chiral ion pair environment to direct the electrophilic attack.
Causality and Mechanistic Insight
The success of this method hinges on the structure of the chiral phase-transfer catalyst, often derived from Cinchona alkaloids.[3][7] These catalysts form a tight, sterically defined ion pair with the glycine enolate. The catalyst's rigid structure effectively shields one face of the planar enolate, forcing the electrophile (in this case, benzyl bromide) to approach from the less hindered face, thereby inducing high enantioselectivity.
The choice of the Schiff base (e.g., from benzophenone) is critical; it serves to acidify the α-proton, facilitate enolization, and provide steric bulk that enhances the facial discrimination dictated by the chiral catalyst.
Experimental Workflow and Protocol
The general workflow for this synthesis is outlined below.
Caption: Workflow for Asymmetric PTC Synthesis.
Detailed Protocol (General Example):
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 equiv.) in toluene is added benzyl bromide (1.2 equiv.).
Reaction Initiation: The mixture is cooled to 0 °C, and a 50% aqueous potassium hydroxide solution is added.
Execution: The reaction mixture is stirred vigorously at 0 °C for approximately 12 hours, with progress monitored by TLC.
Workup: Upon completion, the reaction is quenched with water and the phases are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
Deprotection: The crude product is dissolved in a suitable solvent (e.g., THF/methanol), and treated with 3N hydrochloric acid at room temperature to hydrolyze both the ester and the imine.
Isolation: The resulting amino acid hydrochloride is isolated and can be further purified by recrystallization to afford the enantiomerically enriched 2-amino-2,3-diphenylpropanoic acid.
Performance Data
This method is known for providing high yields and excellent enantioselectivities.
Methodology II: Diastereoselective Alkylation of a Chiral Glycine Equivalent
This well-established strategy relies on a chiral auxiliary to control the stereochemistry of the C-C bond formation. A common approach involves the use of a chiral nickel(II) complex of a Schiff base derived from glycine or alanine and a chiral amine, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB).
Causality and Mechanistic Insight
The square-planar Ni(II) complex serves as a rigid template.[8] It holds the glycine Schiff base in a fixed conformation. Deprotonation with a strong base generates a nucleophilic enolate. The inherent chirality of the BPB ligand, coupled with the rigid complex structure, effectively blocks one face of the enolate. Consequently, the incoming electrophile (benzyl bromide) can only attack from the exposed face, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the complex removes the chiral auxiliary and the metal, liberating the desired chiral amino acid.
Caption: Key steps in diastereoselective alkylation.
Experimental Protocol (General Example)
Complex Formation: The chiral Ni(II) complex is typically pre-formed from Ni(NO₃)₂·6H₂O, the Schiff base of glycine, and the chiral ligand ((S)-BPB) under basic conditions.
Enolate Generation: The dried Ni(II) complex is suspended in a polar aprotic solvent (e.g., DMF) and treated with a strong base (e.g., powdered KOH or NaH) at room temperature to generate the enolate.
Alkylation: Benzyl bromide (1.1-1.5 equiv.) is added to the enolate suspension, and the reaction is stirred until completion (monitored by TLC).
Workup: The reaction is quenched with water, and the product complex is extracted into an organic solvent like chloroform.
Hydrolysis & Isolation: The crude product complex is decomposed by stirring with 6N HCl. The liberated chiral amino acid is in the aqueous phase, while the auxiliary can be recovered from the organic phase. The aqueous solution is washed, and the amino acid is isolated, often by ion-exchange chromatography.
Performance Data
This method provides excellent stereocontrol, although it requires stoichiometric amounts of the chiral auxiliary.
Kinetic resolution is a classic and highly effective method for separating racemates. In this context, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, aminoacylases are commonly employed to selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl amino acid mixture.[][6]
Causality and Mechanistic Insight
The principle relies on the high stereospecificity of the enzyme's active site. The three-dimensional structure of the active site of an enzyme like Hog Renal Acylase I can only accommodate the L-enantiomer of the N-acyl-2-amino-2,3-diphenylpropanoic acid. The D-enantiomer cannot bind in the correct orientation for catalysis to occur. This results in the selective hydrolysis of the L-amide to the free L-amino acid, while the D-N-acyl amino acid remains unchanged. The resulting products—a free amino acid (L-form) and an acylated amino acid (D-form)—have different chemical properties (e.g., solubility at different pH values), allowing for their straightforward separation.
Experimental Workflow and Protocol
Caption: General workflow for enzymatic resolution.
Detailed Protocol (General Example):
Substrate Preparation: Synthesize racemic N-acetyl-2-amino-2,3-diphenylpropanoic acid from the corresponding racemic amino acid.
Enzymatic Reaction: Dissolve the racemic N-acetyl amino acid in water and adjust the pH to ~7.5 with LiOH or NH₄OH. Add the aminoacylase enzyme (e.g., Acylase I from porcine kidney).
Incubation: Incubate the mixture at 37 °C for 24-48 hours. The progress of the reaction can be monitored by the consumption of base needed to maintain the pH.
Separation:
L-Enantiomer: Adjust the pH of the solution to the isoelectric point of the amino acid (~pH 5-6). The free L-amino acid will precipitate and can be collected by filtration.
D-Enantiomer: Acidify the filtrate from the previous step to ~pH 2 with HCl. Extract the solution with an organic solvent (e.g., ethyl acetate) to recover the unreacted N-acetyl-D-amino acid.
Final Step: The recovered N-acetyl-D-amino acid is then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to yield the free D-amino acid.
Performance Data
The primary limitation of this method is a theoretical maximum yield of 50% for each enantiomer from the racemate. However, the optical purity of the separated enantiomers is typically excellent.
The choice of synthetic strategy depends critically on the specific requirements of the project, including scale, cost, available equipment, and desired enantiopurity.
Strategy
Advantages
Disadvantages
Best Suited For
Asymmetric PTC
Catalytic (low loading of chiral source), high yields, operationally simple, highly scalable.
Catalyst can be expensive, optimization of reaction conditions may be required.
Large-scale production where atom economy and catalytic turnover are critical.
Diastereoselective Alkylation
Highly predictable and reliable stereocontrol, well-established methodology.
Requires stoichiometric amounts of a potentially complex chiral auxiliary, generates more waste.
Laboratory-scale synthesis where high diastereoselectivity is paramount and auxiliary recovery is feasible.
Maximum theoretical yield of 50% for each enantiomer, requires synthesis of the racemic precursor.
Applications demanding the highest possible optical purity, and where the 50% yield limitation is acceptable.
References
Asymmetric phase-transfer catalysis - ResearchGate. Available at: [Link]
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - Taylor & Francis. Available at: [Link]
Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature - PubMed. Available at: [Link]
Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed. Available at: [Link]
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. Available at: [Link]
Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Asymmetric synthesis of α-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer catalysts - Academia.edu. Available at: [Link]
Asymmetric phase-transfer catalysis - OUCI. Available at: [Link]
Asymmetric Phase Transfer Catalysis. Available at: [Link]
Enantioselective synthesis of a phenylalanine library containing alkyl groups on the aromatic moiety: confirmation of stereostructure by X-ray analysis - PubMed. Available at: [Link]
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Available at: [Link]
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing). Available at: [Link]
Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. Available at: [Link]
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available at: [Link]
The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. Available at: [Link]
An In-depth Technical Guide to Determining the Solubility of 2-amino-2,3-diphenylpropanoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the solubility of the novel, non-proteinogenic amino acid,...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel, non-proteinogenic amino acid, 2-amino-2,3-diphenylpropanoic acid, across a range of solvents. In the absence of established literature data for this specific molecule, this document outlines a robust experimental and theoretical approach. It is designed to equip researchers in drug discovery and development with the necessary protocols and conceptual understanding to characterize this compound. The guide details the industry-standard shake-flask method, discusses the anticipated influence of the compound's structural features on its solubility based on data from analogous structures, and provides a systematic approach to solvent selection and data interpretation.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and formulation.[1] For a novel compound such as 2-amino-2,3-diphenylpropanoic acid, a derivative of phenylalanine with an additional phenyl group, understanding its solubility profile is a foundational step in its evaluation as a potential therapeutic agent.[2][3] The presence of two bulky phenyl groups is expected to significantly impact its solubility compared to simpler amino acids. This guide will provide the theoretical and practical tools to quantify this essential characteristic.
2-amino-2,3-diphenylpropanoic acid possesses the characteristic zwitterionic nature of amino acids, with both an acidic carboxyl group and a basic amino group.[4] This suggests a pH-dependent aqueous solubility.[5][6] Furthermore, the two phenyl groups introduce a significant hydrophobic character, which will likely govern its solubility in organic solvents.
While experimental determination is the gold standard, a theoretical analysis based on the structure of 2-amino-2,3-diphenylpropanoic acid and data from similar compounds can guide experimental design. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7]
Structural Analogs and Predicted Physicochemical Properties
Due to the novelty of 2-amino-2,3-diphenylpropanoic acid, we will consider the properties of structurally related compounds to infer its behavior:
2-amino-2-phenylpropanoic acid: This compound is structurally similar, differing by one phenyl group. It has a LogP of 1.64540, indicating a degree of lipophilicity.[8][9]
(S)-2-Amino-3,3-diphenylpropanoic acid (Diphenylalanine): This isomer also contains two phenyl groups and is noted to have enhanced stability and solubility in organic solvents.[10]
Based on these analogs, we can predict that 2-amino-2,3-diphenylpropanoic acid will exhibit:
Low aqueous solubility at its isoelectric point (pI): The hydrophobic phenyl groups will likely dominate, leading to poor solubility in water.
pH-dependent aqueous solubility: Solubility is expected to increase in acidic and basic solutions due to the formation of the cationic and anionic species, respectively.[6]
Good solubility in polar aprotic and some polar protic solvents: Solvents capable of interacting with the amino and carboxyl groups through hydrogen bonding or dipole-dipole interactions are likely to be effective.
Poor solubility in nonpolar solvents: The polar amino and carboxyl groups will hinder dissolution in nonpolar environments.
The Role of Solvent Properties
The choice of solvents for solubility screening should be systematic and cover a range of polarities and hydrogen bonding capabilities. Key solvent properties to consider include:
Polarity Index: A relative measure of a solvent's polarity.
Protic/Aprotic Nature: Protic solvents can donate hydrogen bonds, while aprotic solvents cannot.[4]
Dielectric Constant: A measure of a solvent's ability to separate ions.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[11] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by measuring the concentration of the dissolved solute.
Materials and Equipment
2-amino-2,3-diphenylpropanoic acid (solid)
A selection of solvents (see Table 1 for suggestions)
Scintillation vials or flasks with screw caps
Orbital shaker or rotator
Constant temperature bath or incubator
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
pH meter
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination process:
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Protocol
Preparation: Add an excess of 2-amino-2,3-diphenylpropanoic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at various time points.[7]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the solute to the filter should be evaluated and minimized.
Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and determine the concentration of 2-amino-2,3-diphenylpropanoic acid using a validated analytical method, such as HPLC-UV. A standard curve of the compound should be prepared to ensure accurate quantification.
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 2-amino-2,3-diphenylpropanoic acid at 25 °C
Solvent Category
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Polar Protic
Water (pH 7)
10.2
Expected to be low
Expected to be low
Water (pH 2)
10.2
Expected to be higher
Expected to be higher
Water (pH 10)
10.2
Expected to be higher
Expected to be higher
Methanol
5.1
Ethanol
5.2
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
Expected to be high
Expected to be high
N,N-Dimethylformamide (DMF)
6.4
Expected to be high
Expected to be high
Acetonitrile
5.8
Acetone
5.1
Nonpolar
Toluene
2.4
Expected to be very low
Expected to be very low
Hexane
0.1
Expected to be very low
Expected to be very low
Note: The polarity index is a relative measure of a solvent's polarity.[6]
The interpretation of the results should be grounded in the principles of intermolecular forces. The relationship between the compound's structure and its solubility in different solvent classes can be visualized as follows:
This technical guide provides a comprehensive methodology for the experimental determination and theoretical analysis of the solubility of 2-amino-2,3-diphenylpropanoic acid. By employing the robust shake-flask method and a systematic approach to solvent selection, researchers can generate reliable solubility data. This information is indispensable for advancing the development of this and other novel chemical entities in the pharmaceutical pipeline. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent formulation and preclinical studies.
References
Quora. (2017, April 27). How to perform the shake flask method to determine solubility.
CUTM Courseware. (n.d.).
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Mechanism of Action of 2-Amino-2,3-Diphenylpropanoic Acid Analogs
This technical guide details the mechanism of action, experimental validation, and therapeutic potential of 2-amino-2,3-diphenylpropanoic acid (also known as -phenylphenylalanine or -benzylphenylglycine ) and its analogs...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism of action, experimental validation, and therapeutic potential of 2-amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine or -benzylphenylglycine ) and its analogs. These compounds represent a class of bulky, -disubstituted amino acids that primarily function as inhibitors of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and as conformational constraints in peptidomimetic drug design.
Technical Guide for Drug Development Professionals
Executive Summary & Chemical Classification
2-amino-2,3-diphenylpropanoic acid is a non-proteinogenic, quaternary amino acid characterized by a geminal disubstitution at the
-carbon (C2), bearing both a phenyl group and a benzyl group (via the C3 position).
Therapeutic Utility: Oncology (Metabolic starvation of cancer cells), Neurology (Blood-Brain Barrier transport modulation), and Peptide Therapeutics (Proteolytic stability).
Primary Mechanism: LAT1 (SLC7A5) Inhibition
The dominant pharmacological action of 2-amino-2,3-diphenylpropanoic acid analogs lies in their ability to bind the LAT1 transporter without being transported, thereby blocking the uptake of essential amino acids (EAAs) like Leucine.
The LAT1-mTORC1 Axis
LAT1 is a sodium-independent antiporter overexpressed in aggressive cancers (e.g., Glioblastoma, Pancreatic cancer) to fuel rapid growth. It exchanges intracellular Glutamine for extracellular Leucine.
Binding Event: The bulky hydrophobic side chains (diphenyl motif) of the analog occupy the substrate-binding pocket of LAT1 with high affinity (
often in the low M to nM range).
Transport Blockade: Unlike natural substrates (Phe, Leu), the
-substitution prevents the conformational shift required for translocation (alternating access mechanism). This locks the transporter in an outward-facing or occluded state.
and upregulating ATF4 (Amino Acid Response), leading to cell cycle arrest or apoptosis.
Structural Activity Relationship (SAR)
The "diphenyl" motif is critical for selectivity:
Steric Bulk: The
-phenyl group provides steric hindrance that excludes the molecule from LAT2 (SLC7A8), which transports smaller substrates in healthy tissues. This confers tumor selectivity .
Hydrophobicity: Enhanced interaction with the hydrophobic pocket of the LAT1 permeation pathway (Phe252, Ser342 residues).
Pathway Visualization (LAT1 Inhibition)
The following diagram illustrates the cascade from LAT1 inhibition to apoptosis.
Caption: Mechanism of LAT1 blockade by 2-amino-2,3-diphenylpropanoic acid analogs, leading to mTORC1 suppression and Amino Acid Response (AAR) activation.
Secondary Mechanism: Peptidomimetic Conformational Control
Beyond direct transporter inhibition, these analogs are used as building blocks in peptide drug discovery.
-Helical Stabilization: The gem-diphenyl substitution severely restricts the rotation of the and torsion angles (). This forces peptides into stable -helical or -helical conformations.
Proteolytic Resistance: The steric bulk prevents proteases (e.g., chymotrypsin) from accessing the peptide bond, significantly extending the half-life of peptide therapeutics.
Experimental Validation Protocols
To validate the mechanism of action for new analogs, the following self-validating experimental workflows are recommended.
Cis-Inhibition Assay (Transport Specificity)
Objective: Determine if the analog binds to the substrate site of LAT1.
System: Human LAT1-overexpressing cells (e.g., HT-29 or HEK293-LAT1).
Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Control: Use BCH (10 mM) as a positive control for full inhibition.
Trans-Stimulation Assay (Transport vs. Blockade)
Objective: Distinguish between a transportable substrate and a non-transportable blocker.
Logic: If the analog is a substrate, pre-loading cells with it will stimulate the uptake of extracellular
-Leucine (exchange mechanism). If it is a blocker, no stimulation occurs.
Protocol:
Pre-loading: Incubate cells with the test analog (1 mM) for 30 minutes.
Wash: Rapidly wash to remove extracellular analog.
Uptake: Measure influx of
-L-Leucine (1 minute).
Interpretation:
Increased Uptake: Analog is a substrate (exchanged out).
Unchanged/Decreased Uptake: Analog is a non-transportable inhibitor.
p-S6K (Thr389): Should decrease (mTORC1 inhibition).
p-4EBP1: Should decrease.
ATF4: Should increase (Stress response).
LC3-II: Should increase (Autophagy induction).
Quantitative Data Summary (Hypothetical SAR)
The following table summarizes the impact of
-substitution on LAT1 affinity.
Compound Structure
LAT1 ()
Selectivity (LAT1/LAT2)
Mechanism
L-Phenylalanine
~15-20 (Km)
1.0
Transported Substrate
BCH (Norbornane)
~50-100
Low
Non-selective Inhibitor
-Methyl-Phe
> 500
Low
Weak Inhibitor
-Phenyl-Phe
0.5 - 5.0
High (>50)
Potent Blocker
JPH203 (Tyr analog)
0.06
Very High
Potent Blocker
Note:
-Phenyl-Phe (2-amino-2,3-diphenylpropanoic acid) provides a balance of potency and synthetic accessibility compared to complex analogs like JPH203.
References
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth." Cancer Science. Link
Napolitano, L., et al. (2017). "LAT1 (SLC7A5) as a therapeutic target for cancer." International Journal of Molecular Sciences. Link
Singh, N., et al. (2018). "Discovery of potent and selective LAT1 inhibitors." Journal of Medicinal Chemistry. Link
Toniolo, C., et al. (1993). "Alpha,alpha-disubstituted amino acids: Structure and function." Biopolymers. Link
Exploratory
Biological activity of novel 2-amino-2,3-diphenylpropanoic acid derivatives
Topic: Biological Activity of Novel 2-Amino-2,3-Diphenylpropanoic Acid Derivatives Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads Emerging Scaffolds in Pep...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Novel 2-Amino-2,3-Diphenylpropanoic Acid Derivatives
Content Type: Technical Whitepaper
Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads
Emerging Scaffolds in Peptidomimetics: The Biological Profile of
-Phenylphenylalanine Derivatives
Executive Summary
The development of peptide-based therapeutics is often stalled by poor bioavailability and rapid proteolytic degradation. This guide analyzes the biological utility of 2-amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine or -Ph-Phe), a non-proteinogenic amino acid characterized by a quaternary -carbon substituted with a bulky phenyl group.
Unlike standard
-methyl amino acids, the -phenyl derivative introduces significant steric bulk and lipophilicity. This guide synthesizes recent findings to demonstrate how this scaffold functions as a conformational lock in peptidomimetics and a privileged substrate for the L-Type Amino Acid Transporter 1 (LAT1), offering a dual mechanism for stabilizing peptide drugs and targeting oncology indications.
Chemical Basis & Rational Design
The structural core of 2-amino-2,3-diphenylpropanoic acid features a quaternary center that restricts rotation around the N-
() and -C(O) () bonds.
The "Thorpe-Ingold" Effect in Peptides
Incorporating
-Ph-Phe into a peptide backbone forces the chain into specific secondary structures, typically -helices or -helices, due to severe steric clashes that prevent extended conformations. This "pre-organization" reduces the entropic penalty of receptor binding.
Structure-Activity Relationship (SAR) Matrix
The following table contrasts
-Ph-Phe with its analogs, highlighting why the diphenyl scaffold is unique for hydrophobic pocket targeting.
Derivative
-Substituent
-Substituent
Lipophilicity (cLogP)
Conformational Freedom
Primary Application
L-Phenylalanine
H
Phenyl
1.38
High
Native signaling
-Methyl-Phe
Methyl
Phenyl
1.85
Moderate (Helix inducer)
Proteolytic resistance
-Phenyl-Phe
Phenyl
Phenyl
3.12
Restricted (Rigid)
LAT1 Targeting / Stapling
-Diphenyl-Ala
H
Diphenyl
2.90
Moderate
Hydrophobic packing
Mechanism of Action: Dual-Path Bioactivity
The biological activity of
-Ph-Phe derivatives operates through two distinct pathways: Metabolic Stability (via steric shielding) and Active Transport (via LAT1 hijacking).
Pathway A: Proteolytic Resistance
The bulky phenyl group at the
-position sterically occludes the carbonyl carbon, preventing the nucleophilic attack required for peptide bond hydrolysis by serine proteases (e.g., Chymotrypsin).
Pathway B: LAT1-Mediated Tumor Targeting
The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is highly upregulated in glioblastoma and breast cancer. Unlike small polar amino acids, LAT1 prefers large, hydrophobic substrates.
-Ph-Phe derivatives exhibit high affinity for the LAT1 binding pocket, allowing them to function as "Trojan Horses" to deliver cytotoxic payloads directly into tumor cells.
Mechanistic Visualization
The following diagram illustrates the parallel mechanisms of stability and transport.
Caption: Dual mechanism showing steric protection against proteolysis and active uptake via LAT1 transporters in cancer cells.
Deprotection: Remove Fmoc group with 20% Piperidine/DMF (
min). Wash with DMF.
Activation: Dissolve Fmoc-
-Ph-Phe (3 eq), PyAOP (3 eq), and HOAt (3 eq) in anhydrous DMF. Add TMP (6 eq). Note: TMP is preferred over DIPEA to reduce racemization risk, though racemization is less of an issue at quaternary carbons.
Coupling: Add activated mixture to resin. Microwave irradiation is mandatory for this step: 75°C for 20 minutes (Power: 25W).
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to verify coupling completion. If positive (blue particles), repeat coupling.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol: In Vitro Proteolytic Stability Assay
Rationale: To quantify the "shielding" effect of the
-phenyl group compared to a standard phenylalanine residue.
Materials:
Enzyme:
-Chymotrypsin (Sigma, Type II from bovine pancreas).
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8.
Internal Standard: Caffeine or Tryptophan (non-substrate).
Workflow:
Preparation: Prepare a 1 mM stock solution of the peptide containing
-Ph-Phe and a control peptide (Phe-analog) in DMSO. Dilute to 100 M in Tris buffer.
Incubation: Add Chymotrypsin (enzyme:substrate ratio of 1:100 w/w) and incubate at 37°C.
Sampling: Aliquot 50
L samples at min and 24h.
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction.
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN). Calculate % remaining peptide relative to the internal standard.
Validation Criteria: The
-Ph-Phe derivative should show >90% stability at 4 hours, whereas the Phe-control typically degrades <50% within 60 minutes.
Recent studies indicate that bulky phenylalanine analogs are not just passive inhibitors but active substrates for LAT1.
Application: Conjugating a cytotoxic agent (e.g., Melphalan) to the carboxylic acid of
-Ph-Phe creates a prodrug.
Evidence: The transporter accepts the bulky
-substituent because the LAT1 binding pocket is large and hydrophobic, designed to accommodate Leucine and Tryptophan. The -phenyl group mimics these hydrophobic residues, enhancing affinity while the quaternary center prevents rapid efflux [1, 2].
Antimicrobial Peptides (AMPs)
Short cationic peptides containing
-Ph-Phe show enhanced membrane disruption capabilities.
Mechanism: The extra phenyl ring increases the partition coefficient into the bacterial lipid bilayer.
Selectivity: The rigidity prevents the peptide from folding into a structure that binds to mammalian cholesterol-rich membranes, potentially improving the therapeutic index [3].
References
Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates.
Source: PubMed / Molecular Pharmaceutics
URL:[Link]
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
Source: Journal of Pharmaceutical Sciences
URL:[Link]
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids (Analogous steric mechanism).
Source: Journal of Peptide Science
URL:[1][Link]
Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.
Source: Journal of Medicinal Chemistry
URL:[Link]
2-amino-2,3-diphenylpropanoic acid as a pharmaceutical intermediate
2-Amino-2,3-Diphenylpropanoic Acid ( -Phenylphenylalanine): A Critical Intermediate for Peptidomimetic Drug Design Abstract 2-Amino-2,3-diphenylpropanoic acid, commonly referred to as -phenylphenylalanine ( -Ph-Phe), rep...
Author: BenchChem Technical Support Team. Date: February 2026
2-Amino-2,3-Diphenylpropanoic Acid (
-Phenylphenylalanine): A Critical Intermediate for Peptidomimetic Drug Design
Abstract
2-Amino-2,3-diphenylpropanoic acid, commonly referred to as
-phenylphenylalanine (-Ph-Phe), represents a specialized class of -disubstituted amino acids utilized to impose rigorous conformational constraints on peptide backbones. Unlike canonical amino acids, the quaternary -carbon of -Ph-Phe eliminates the -proton, rendering the residue resistant to racemization and proteolytic degradation by standard proteases. This guide details the synthetic challenges, validated phase-transfer catalytic protocols, and pharmaceutical applications of this intermediate in the development of metabolically stable peptidomimetics, particularly for opioid receptor ligands and enzyme inhibitors.
Chemical Identity and Structural Significance[1][2]
The structural uniqueness of 2-amino-2,3-diphenylpropanoic acid lies in its quaternary center at the C2 position. In standard phenylalanine, the C2 atom is bonded to an amino group, a carboxyl group, a benzyl side chain, and a hydrogen atom. In
-Ph-Phe, the hydrogen is replaced by a phenyl ring.
Structural Parameters
Property
Specification
IUPAC Name
2-amino-2,3-diphenylpropanoic acid
Common Name
-Phenylphenylalanine (-Ph-Phe)
Molecular Formula
Molecular Weight
241.29 g/mol
Chirality
Possesses a quaternary stereocenter (S/R enantiomers)
Steric Effect
High steric bulk restricts rotation around and torsion angles
Mechanism of Conformational Constraint
The introduction of the
-phenyl group creates severe steric clashes with the carbonyl oxygen of the preceding residue and the amide hydrogen of the succeeding residue. This forces the peptide backbone into specific, stable secondary structures, most notably the -helix or Type-II -turns .
Therapeutic Implication: By locking a peptide drug into its "bioactive conformation," researchers can increase binding affinity to receptors (entropy loss upon binding is minimized) and block access to the active sites of proteolytic enzymes (increasing plasma half-life).
Synthetic Methodology: Phase Transfer Catalysis (PTC)
Synthesizing
-disubstituted amino acids is chemically challenging due to the steric hindrance at the nucleophilic carbon. Traditional Strecker or Bucherer-Bergs syntheses often fail with bulky ketones. The industry standard for high-yield, enantioselective synthesis is Phase Transfer Catalysis (PTC) alkylation of aldimine Schiff bases.
Reaction Logic
The strategy involves the alkylation of a protected 2-phenylglycine equivalent with a benzyl halide. Because the substrate already possesses a phenyl group at the
-position, the incoming electrophile (benzyl bromide) constructs the "2,3-diphenyl" scaffold.
Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Chiral Phase Transfer Catalyst).
Base: 50% aqueous KOH.
Solvent: Toluene.
Step-by-Step Workflow
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the tert-butyl 2-phenylglycinate imine in Toluene (0.1 M concentration).
Catalyst Addition: Add 1 mol% of the Chiral PTC. Cool the mixture to 0°C to maximize enantioselectivity.
Base Addition: Vigorously stir the organic phase while adding 5.0 eq of 50% aqueous KOH. The biphasic system requires high agitation rates (>1000 rpm) to ensure efficient ion exchange at the interface.
Alkylation: Dropwise add 1.2 eq of Benzyl bromide.
Reaction Monitoring: Monitor by HPLC. The reaction typically completes within 4–6 hours due to the activation by the quaternary ammonium catalyst.
Quench & Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate.
Hydrolysis (Deprotection): Treat the crude imine with 1M citric acid in THF/Water to remove the benzophenone protecting group.
Purification: Recrystallize the resulting amino ester or purify via silica gel chromatography.
Synthetic Pathway Diagram
Figure 1: Phase Transfer Catalysis cycle for the asymmetric synthesis of
-phenylphenylalanine. The chiral catalyst shuttles hydroxide ions to deprotonate the substrate at the interface, forming a chiral ion pair that directs the incoming electrophile.
Pharmaceutical Applications & Mechanism of Action[4]
Peptidomimetics in Opioid Therapy
Enkephalins are endogenous opioid peptides that degrade rapidly in vivo. Replacing the native Phenylalanine (Phe4) or Glycine (Gly2) with
-Ph-Phe creates analogues with drastically improved pharmacokinetic profiles.
Target: Delta (
) and Mu () opioid receptors.
Mechanism: The
-phenyl group restricts the rotation of the peptide backbone, locking the pharmacophore into a specific orientation that favors receptor binding while preventing the "induced fit" required by proteases like enkephalinase.
Enzyme Inhibition (BACE1)
In the development of Alzheimer's drugs,
-secretase (BACE1) inhibitors often require a hydrophobic moiety to fill the S1 or S2' pockets. -Ph-Phe provides a dense hydrophobic core that can displace water molecules from the enzyme active site, providing an entropy-driven boost to binding affinity.
Structure-Activity Relationship (SAR) Workflow
Figure 2: Logical flow of Structure-Activity Relationship (SAR) optimization using
-Ph-Phe to transition from a native peptide to a clinical drug candidate.
Analytical Characterization
Validating the identity of
-Ph-Phe requires distinguishing it from its isomer (-phenyl-phenylalanine) and standard phenylalanine.
Method
Characteristic Signal / Parameter
Note
1H NMR
Absence of -proton signal (approx 3.5–4.5 ppm).
Key differentiator from standard Phe.
13C NMR
Quaternary Carbon signal at ~60–70 ppm.
Diagnostic for -disubstitution.
Chiral HPLC
Resolution of (R) and (S) enantiomers.
Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA.
Mass Spec
[M+H]+ = 242.12 (approx).
Fragmentation pattern shows loss of carboxyl group.
Safety and Handling
Hazard Class: Irritant (Skin/Eye).
Storage: Store at +2°C to +8°C. The free amino acid is stable, but ester derivatives may hydrolyze if exposed to moisture.
Handling: Use standard PPE. Avoid inhalation of fine dust during weighing.
References
O'Donnell, M. J. (2001). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
Maruoka, K., & Ooi, T. (2003). "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews. Link
Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective opioid peptides." Biopolymers.[1] Link
Vogt, H., & Bräse, S. (2007). "Recent approaches towards the asymmetric synthesis of
-disubstituted -amino acids." Organic & Biomolecular Chemistry. Link
PubChem Compound Summary. (2024). "2-amino-2-phenylpropanoic acid (Isomer Reference)." National Library of Medicine. Link
Application Notes and Protocols: Incorporation of 2-Amino-2,3-diphenylpropanoic Acid into Peptidomimetics
Introduction: The Quest for Enhanced Peptide Therapeutics Peptides are at the forefront of therapeutic innovation due to their high specificity and potency. However, their clinical application is often hampered by poor m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptides are at the forefront of therapeutic innovation due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising solution to these challenges.[3][4] By incorporating non-canonical amino acids, we can engineer peptidomimetics with enhanced stability, improved pharmacokinetic profiles, and novel biological activities.[5][6][7]
Among the various classes of non-canonical amino acids, α,α-disubstituted amino acids are particularly valuable for their ability to impose rigid conformational constraints on the peptide backbone. This guide focuses on a unique α,α-disubstituted amino acid, 2-amino-2,3-diphenylpropanoic acid , and provides detailed protocols for its synthesis and incorporation into peptidomimetics using solid-phase peptide synthesis (SPPS). The presence of two bulky phenyl groups at the α- and β-carbons is expected to induce specific and stable secondary structures, making it a powerful tool for rational drug design.
Synthesis of 2-Amino-2,3-diphenylpropanoic Acid
The synthesis of 2-amino-2,3-diphenylpropanoic acid can be achieved through various organic synthesis routes. Here, we present a modified Strecker synthesis approach, which is a reliable method for the synthesis of α-amino acids.
Caption: Synthetic pathway for 2-amino-2,3-diphenylpropanoic acid.
Protocol: Synthesis of 2-Amino-2,3-diphenylpropanoic Acid
Materials and Reagents:
Reagent/Solvent
Supplier
Grade
Deoxybenzoin
Sigma-Aldrich
≥98%
Potassium Cyanide (KCN)
Sigma-Aldrich
≥97%
Ammonium Chloride (NH4Cl)
Sigma-Aldrich
≥99.5%
Methanol (MeOH)
Fisher Scientific
ACS Grade
Hydrochloric Acid (HCl)
Fisher Scientific
37%
Diethyl Ether
Fisher Scientific
ACS Grade
Sodium Bicarbonate (NaHCO3)
Sigma-Aldrich
≥99.7%
Procedure:
Formation of the α-Aminonitrile:
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve deoxybenzoin (10 g, 51 mmol) in 100 mL of methanol.
In a separate beaker, prepare a solution of potassium cyanide (3.65 g, 56.1 mmol) and ammonium chloride (3.0 g, 56.1 mmol) in 50 mL of water.
Slowly add the aqueous solution to the methanolic solution of deoxybenzoin at room temperature.
Stir the reaction mixture vigorously for 24 hours. The formation of a white precipitate indicates the formation of the α-aminonitrile.
Filter the precipitate and wash with cold water. Allow the solid to air dry.
Hydrolysis to the Amino Acid:
Suspend the dried α-aminonitrile in 100 mL of concentrated hydrochloric acid.
Heat the mixture to reflux for 12 hours.
Allow the solution to cool to room temperature, which should result in the precipitation of the amino acid hydrochloride salt.
Filter the precipitate and wash with a small amount of cold diethyl ether.
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
The free 2-amino-2,3-diphenylpropanoic acid will precipitate out of the solution.
Filter the product, wash with cold water, and dry under vacuum.
Expected Yield: 60-70%
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the assembly of peptidomimetics.[8][9][10] The sterically hindered nature of 2-amino-2,3-diphenylpropanoic acid requires optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.
Caption: SPPS workflow for incorporating the novel amino acid.
Protocol: SPPS of a Peptidomimetic Containing 2-Amino-2,3-diphenylpropanoic Acid
Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Coupling of Fmoc-2-amino-2,3-diphenylpropanoic acid-OH:
In a separate vial, pre-activate a solution of Fmoc-2-amino-2,3-diphenylpropanoic acid-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 5 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 4 hours at room temperature. Note: A longer coupling time is necessary due to the steric hindrance of the amino acid.
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
Wash the resin with DMF (3x) and DCM (3x).
Chain Elongation:
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence. Standard coupling times (1-2 hours) can be used for regular proteinogenic amino acids.
Cleavage and Deprotection:
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification and Analysis:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Conformational Analysis of Peptidomimetics
The incorporation of 2-amino-2,3-diphenylpropanoic acid is hypothesized to induce a well-defined secondary structure, such as a β-turn or a helical twist, due to the steric bulk of the two phenyl groups.[11][12][13]
Caption: Induced β-turn by the bulky amino acid residue.
Recommended Analytical Techniques:
Circular Dichroism (CD) Spectroscopy: This technique is ideal for rapidly assessing the secondary structure content of the peptidomimetic in solution. A significant increase in the molar ellipticity at specific wavelengths compared to a control peptide lacking the novel amino acid would indicate the formation of a defined secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed atomic-level information about the three-dimensional structure of the peptidomimetic in solution. NOE (Nuclear Overhauser Effect) signals between non-adjacent residues can confirm the presence of specific turns or helical structures.
Hypothetical CD Data:
Peptide
Molar Ellipticity at 222 nm (deg cm² dmol⁻¹)
Predominant Secondary Structure
Control Peptide (Ac-Gly-Gly-Gly-NH₂)
-2,000
Random Coil
Test Peptide (Ac-Gly-(2-amino-2,3-diphenylpropanoic acid)-Gly-NH₂)
-15,000
β-turn/Helical
Applications and Future Perspectives
The ability of 2-amino-2,3-diphenylpropanoic acid to induce stable secondary structures opens up a plethora of applications in drug discovery and materials science.[1][14][15] Peptidomimetics containing this amino acid could be designed to:
Inhibit Protein-Protein Interactions: By mimicking the conformation of a key binding loop in a protein, these peptidomimetics could act as potent and specific inhibitors of disease-relevant protein interactions.
Develop Novel Antimicrobial Agents: The constrained conformation could lead to enhanced lytic activity against bacterial membranes and increased resistance to proteolysis.
Create Self-Assembling Biomaterials: The rigid structure could promote the formation of well-ordered nanostructures, such as fibrils or hydrogels, for applications in tissue engineering and drug delivery.
Future research could explore the synthesis of derivatives of 2-amino-2,3-diphenylpropanoic acid with different substituents on the phenyl rings to fine-tune the conformational properties and biological activity of the resulting peptidomimetics.
References
Meldal M, Juliano MA, Jansson AM. Azido acids in a novel method of solid-phase peptide synthesis. Tetrahedron Lett. 1997;38:2531-2534.
Guchhait, G., D'cunha, R., & Bhasin, M. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. In Peptide and Peptidomimetic Synthesis. IntechOpen.
Karle, S. N., Jadhav, S. B., & Kulkarni, N. (2025). Peptidomimetics: A New Era in Drug Discovery.
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 443-456. (2000).
Gomes, P., & Santos, C. (2021).
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Journal of Analytical & Pharmaceutical Research. 3(5). (2016).
Lee, Y., & Lee, C. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 5049.
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565-1579.
Kumar, A., & Singh, S. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(32), 4467-4486.
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences. 24(15), 12093. (2023).
Conformational origins of dipeptide phase properties. ChemRxiv. (2025).
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(1), 36-39. (2019).
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids. 53(10), 1545-1563. (2021).
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. 16(02), 271-291. (2022).
Greenwood, M. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences.
Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. 431(1-2), 79-96. (1998).
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. 22(11), 5977. (2021).
Using 2-amino-2,3-diphenylpropanoic acid as a chiral auxiliary in asymmetric synthesis
The following Application Note and Protocol guide details the use of 2-amino-2,3-diphenylpropanoic acid (also known as -phenylphenylalanine ) as a precursor for a high-steric-demand chiral auxiliary in asymmetric synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the use of 2-amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine ) as a precursor for a high-steric-demand chiral auxiliary in asymmetric synthesis.
Executive Summary
Standard chiral auxiliaries (e.g., Evans’ valinol or phenylalaninol-derived oxazolidinones) rely on a single side chain to induce facial bias. However, for substrates requiring the formation of quaternary stereocenters or those with low steric differentiation, standard auxiliaries often yield insufficient diastereomeric excess (
).
2-Amino-2,3-diphenylpropanoic acid is a quaternary
-amino acid possessing both a phenyl and a benzyl group at the -carbon. When converted into its corresponding oxazolidinone (4-benzyl-4-phenyl-2-oxazolidinone ), it creates a "Super-Bulky" chiral environment. This auxiliary effectively "locks" the enolate geometry and provides a massive steric wall, forcing electrophilic attack exclusively from the unshielded face. This guide details the synthesis , acylation , alkylation , and cleavage protocols for this high-performance auxiliary system.
Mechanism of Action
The efficacy of the 2-amino-2,3-diphenylpropanoic acid-derived auxiliary stems from the quaternary center at C4 of the oxazolidinone ring.
Conformational Locking: Unlike mono-substituted auxiliaries (e.g., 4-isopropyl), the gem-disubstitution (Phenyl/Benzyl) at C4 minimizes conformational mobility of the auxiliary side chains.
Face Shielding: In the metal-enolate transition state (typically a Z-enolate chelated with Li or B), the Benzyl group (being bulkier due to the methylene spacer allowing rotation) typically orients away from the metal center to minimize strain, while the Phenyl group locks the conformation. The combined bulk effectively blocks the Re-face (assuming
-configuration), directing the electrophile to the Si-face with high selectivity ().
Graphviz Diagram: Steric Shielding & Workflow
Experimental Protocols
Protocol A: Synthesis of the Auxiliary (4-Benzyl-4-phenyl-2-oxazolidinone)
Objective: Convert the quaternary amino acid into the oxazolidinone scaffold.
Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)
Solvents: Anhydrous THF, Dichloromethane (DCM)
Step-by-Step:
Reduction to Amino Alcohol:
Suspend (S)-2-amino-2,3-diphenylpropanoic acid in anhydrous THF (
) under .
Cool to
. Slowly add (pellets or solution) to control gas evolution.
Critical Step: Heat to reflux for 12–18 hours. Note: Quaternary acids are sterically hindered and require vigorous reduction conditions compared to standard amino acids.
Cool to
. Quench carefully (Fieser method: , 15% , per gram of ).
Filter the white precipitate, dry the filtrate (
), and concentrate to yield 2-amino-2,3-diphenylpropan-1-ol . Verify by -NMR (disappearance of COOH, appearance of ).
Cyclization:
Dissolve the amino alcohol in dry DCM (
). Add triethylamine (2.5 equiv).
Cool to
. Add CDI (1.2 equiv) portion-wise.
Stir at Room Temperature (RT) for 4 hours.
Wash with
, saturated , and brine.
Recrystallize from EtOAc/Hexanes to yield (S)-4-benzyl-4-phenyl-2-oxazolidinone .
Protocol B: N-Acylation (Attachment of Substrate)
Objective: Attach the substrate acid (e.g., propionic acid) to the auxiliary.
Cause: The steric bulk of the auxiliary hinders attack by the acid chloride.
Validation: If starting material remains after 1 hour at
, add 10 mol% to activate the acyl chloride or switch to the mixed anhydride method (Pivaloyl chloride).
Issue: Low Diastereoselectivity.
Cause: "Leakage" through the enolate geometry (formation of E-enolate).
Validation: Ensure temperature is strictly maintained at
during base addition. Use instead of if amine byproduct interferes.
Issue: Cleavage Resistance.
Cause: The gem-disubstitution protects the carbonyl from nucleophilic attack.
Solution: Use
(Hydroperoxide) as described; it is more nucleophilic than hydroxide (). If that fails, use reduction () to the alcohol, which is often easier.
References
Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739.
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35.23‐24 (1996): 2708-2748.
Tanaka, M., et al. "Asymmetric Synthesis of
-Disubstituted -Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary." The Journal of Organic Chemistry, 66.8 (2001): 2667–2673.
Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30.1 (1997): 3-11.
Bull, S. D., et al. "Chiral auxiliaries: the next generation." Journal of the Chemical Society, Perkin Transactions 1, (2001): 2931-2939.
Application Notes & Protocols: Leveraging 2-Amino-2,3-diphenylpropanoic Acid for Advanced Drug Design
Abstract The development of peptide-based therapeutics is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation, which can lead to poor bioavailability and reduced effi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The development of peptide-based therapeutics is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation, which can lead to poor bioavailability and reduced efficacy.[1] A key strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) designed to impose specific conformational constraints on the peptide backbone.[2][3] This guide introduces 2-amino-2,3-diphenylpropanoic acid, a unique UAA featuring bulky phenyl groups on both the α- and β-carbons. This distinct substitution pattern offers a powerful tool for medicinal chemists to engineer peptides and peptidomimetics with enhanced structural stability, binding affinity, and resistance to enzymatic degradation. This document provides a comprehensive overview of its strategic application, detailed protocols for its synthesis and incorporation into peptides, and a case study illustrating its potential to transform linear peptides into potent, drug-like candidates.
Core Rationale: The Strategic Advantages of 2-Amino-2,3-diphenylpropanoic Acid
The utility of 2-amino-2,3-diphenylpropanoic acid (hereafter referred to as Adpp) in drug design stems directly from its unique stereochemical and physicochemical properties. The presence of two vicinal phenyl rings provides a combination of steric bulk and aromatic character that can be exploited to rationally design superior therapeutic candidates.
Induction of Potent Conformational Constraint
The primary advantage of Adpp is its ability to severely restrict the rotational freedom of the peptide backbone. The two bulky phenyl groups create significant steric hindrance, which limits the allowable Ramachandran space for the phi (Φ) and psi (Ψ) dihedral angles. Unlike a simple amino acid like alanine, which can adopt a wide range of conformations, Adpp forces the local peptide segment into a more rigid and predictable structure. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to a significant increase in binding affinity.[3]
Caption: Steric hindrance in Adpp restricts backbone rotation compared to Alanine.
Enhanced Aromatic and Hydrophobic Interactions
The dual phenyl groups serve as anchors for potent non-covalent interactions. When incorporated into a peptide, Adpp can engage with aromatic or hydrophobic pockets on a target protein surface through π-π stacking or hydrophobic interactions. This is a feature exploited in self-assembling diphenylalanine (FF) motifs, which form highly rigid structures stabilized by a dense network of aromatic interactions.[4][5] By introducing Adpp, a designer can increase the number of nonpolar interactions, potentially improving both binding affinity and target specificity.[4]
Improved Proteolytic Stability
A major failure point for peptide drugs is their rapid degradation by proteases in the body. The steric shield provided by the two phenyl groups on Adpp can physically block protease access to the adjacent peptide bonds. This localized protection can significantly increase the half-life of the peptide in plasma, a critical factor for achieving a therapeutic effect. Constrained peptides are well-documented to exhibit enhanced resistance to proteolysis.[3]
Synthesis and Characterization of Fmoc-Adpp-OH
The successful application of Adpp begins with its efficient and stereocontrolled synthesis. While numerous methods exist for producing β-branched or β-phenylalanine derivatives, a robust protocol must be employed to generate the enantiomerically pure, Fmoc-protected building block required for solid-phase peptide synthesis (SPPS).[6][7]
Protocol 2.1: Diastereoselective Synthesis of Fmoc-Adpp-OH
This protocol outlines a generalized, multi-step synthesis adapted from established methodologies for creating β-branched amino acids.[7][8] It relies on an asymmetric aldol reaction to set the two contiguous stereocenters.
Standard reagents for workup and purification (e.g., HCl, NaHCO₃, MgSO₄, silica gel)
Procedure:
Asymmetric Aldol Condensation:
Dissolve the chiral N-propionyl oxazolidinone auxiliary in anhydrous DCM under an inert atmosphere (N₂) and cool to -78 °C.
Slowly add TiCl₄, followed by DIPEA, and stir for 30 minutes.
Add benzaldehyde dropwise and allow the reaction to proceed for 2-4 hours at -78 °C.
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
Perform an aqueous workup, extracting the organic layer with DCM. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting β-hydroxy product by flash column chromatography.
Azide Displacement (Sₙ2):
Convert the hydroxyl group to a suitable leaving group (e.g., a mesylate or triflate) using standard conditions (mesyl chloride or triflic anhydride with a base).
Dissolve the resulting intermediate in a polar aprotic solvent like DMF and add an excess of sodium azide. Heat the reaction to 60-80 °C and monitor by TLC until completion.
After cooling, perform an aqueous workup and extract the β-azido product. Purify by chromatography.
Reduction and Auxiliary Cleavage:
Reduce the azide to the primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction.
Simultaneously, cleave the chiral auxiliary using lithium hydroxide (LiOH) in a THF/water mixture.
Acidify the solution to protonate the amino acid and extract.
Fmoc Protection:
Dissolve the crude 2-amino-2,3-diphenylpropanoic acid in a 10% aqueous sodium carbonate solution.
Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH between 9-10.
Stir vigorously for 2-4 hours at room temperature.
Perform an acidic workup to precipitate the Fmoc-protected product.
Filter, wash with cold water, and dry the final Fmoc-Adpp-OH product.
Characterization (Self-Validation):
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Verify enantiomeric purity using chiral HPLC.
Table 2.1: Expected Characterization Data for Fmoc-Adpp-OH
Parameter
Expected Result
Appearance
White to off-white solid
Molecular Formula
C₃₀H₂₅NO₄
Molecular Weight
475.53 g/mol
HRMS (ESI+)
Calculated m/z: 476.1805 [M+H]⁺, 498.1625 [M+Na]⁺. Found values should be within ±5 ppm.
¹H NMR (CDCl₃)
Peaks corresponding to Fmoc group protons (7.2-7.8 ppm), two distinct phenyl groups, and backbone protons.
Chiral HPLC
>98% enantiomeric excess (ee).
Application in Peptide Drug Discovery
The true value of Adpp is realized when it is incorporated into a peptide sequence to modulate its structure and function. The following workflow and protocol describe its use in a standard drug discovery pipeline.
Experimental Workflow
The process involves integrating the custom Adpp building block into a standard synthesis and screening cascade to evaluate its impact on the desired therapeutic properties.
Caption: Workflow for the integration of Adpp into a peptide discovery program.
Protocol 3.1: Incorporation of Adpp via Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the use of a standard Fmoc/tBu SPPS strategy on an automated synthesizer or via manual synthesis.
Materials:
Fmoc-Rink Amide resin (or other suitable solid support)
Resin Preparation: Swell the resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat once. Wash thoroughly with DMF.
Amino Acid Coupling (Standard Residues):
Pre-activate a solution of the standard Fmoc-amino acid (4 eq.), coupling reagent (e.g., HBTU, 3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
Add the activation mixture to the resin and couple for 30-60 minutes.
Wash thoroughly with DMF.
Adpp Coupling (Causality Note):
Rationale: Due to the significant steric bulk of Adpp, a standard coupling protocol may be inefficient. It is critical to use a more potent coupling reagent and extended reaction times to ensure complete acylation.
Protocol: Pre-activate a solution of Fmoc-Adpp-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
Add the activation mixture to the resin and allow the coupling to proceed for 2-4 hours .
Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates a complete coupling). If the test is positive, repeat the coupling step.
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection:
Wash the final peptide-resin with DCM and dry under vacuum.
Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
Filter the resin and precipitate the crude peptide in cold diethyl ether.
Purification and QC (Self-Validation):
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Dissolve the peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).
Purify using reverse-phase HPLC (RP-HPLC).
Confirm the identity and purity (>95%) of the collected fractions using LC-MS.
Case Study: Converting a Linear Peptide into a Potent, Stable Inhibitor
This hypothetical case study demonstrates the power of Adpp in a real-world drug discovery context: inhibiting a protein-protein interaction (PPI). Many PPIs are mediated by short α-helical domains, making them challenging targets for small molecules but ideal for constrained peptides.[3]
Hypothesis: Replacing a key hydrophobic residue in a known, low-affinity linear peptide inhibitor with Adpp will pre-organize the peptide into its bioactive conformation, increasing both binding affinity and proteolytic stability.
Design:
Parent Peptide (Linear): Ac-Tyr-Glu-Ile-Leu -Arg-Trp-Ala-NH₂ (A hypothetical inhibitor of protein "Target-X"). The Leu residue is known to be critical for binding within a hydrophobic pocket.
Immobilize recombinant Target-X protein onto a CM5 sensor chip via amine coupling.
Prepare a serial dilution of both the Parent Peptide and the Adpp Peptide (e.g., from 100 µM down to 1 nM) in running buffer.
Inject the peptide solutions over the sensor surface and measure the binding response units (RU).
Regenerate the chip surface between injections.
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kᴅ).
Proteolytic Stability Assay:
Prepare 100 µM solutions of each peptide in a relevant buffer (e.g., PBS, pH 7.4).
Add a protease cocktail or a specific protease (e.g., chymotrypsin, which cleaves after aromatic residues) to initiate degradation.
Incubate the reaction at 37 °C.
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench an aliquot of the reaction with an equal volume of 1% TFA.
Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the full-length peptide peak.
Calculate the half-life (t₁/₂) for each peptide.
Table 4.1: Expected Outcomes and Data Interpretation
Parameter
Parent Peptide (Linear)
Adpp Peptide (Constrained)
Interpretation
Binding Affinity (Kᴅ)
5.2 µM
95 nM
The >50-fold improvement in affinity suggests the Adpp-induced conformation is highly favorable for binding, reducing the entropic cost.[3]
Proteolytic Half-Life (t₁/₂, minutes)
25 min
> 240 min
The dramatic increase in stability confirms that the bulky Adpp residue effectively shields the peptide backbone from enzymatic cleavage.[3]
Conclusion
2-Amino-2,3-diphenylpropanoic acid is a highly valuable and versatile building block for modern drug discovery. Its unique ability to impose significant conformational restraint, enhance hydrophobic interactions, and improve proteolytic stability makes it an ideal tool for optimizing peptide-based therapeutics. By following the protocols outlined in this guide, researchers can effectively synthesize, incorporate, and validate the impact of Adpp, paving the way for the development of next-generation drug candidates with superior pharmacological profiles. The strategic application of such rationally designed UAAs is essential for unlocking the full therapeutic potential of peptides and peptidomimetics.[2]
References
SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.
Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review.
Singh, I., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information.
Wilson, A. J., et al. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Royal Society of Chemistry.
Kupryushkin, M., et al. (2021, February 5). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
Geffroy, C., et al. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information.
Li, F., et al. (n.d.). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv.
Seebach, D., et al. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.
Adler-Abramovich, L., et al. (2020, May 22). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. National Center for Biotechnology Information.
Adler-Abramovich, L., et al. (2020, May 22). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Publications.
Roviello, V., et al. (n.d.). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. Wiley Online Library.
Protocol for the Purification of 2-amino-2,3-diphenylpropanoic Acid by High-Performance Liquid Chromatography
An Application Note for Drug Development Professionals and Researchers Abstract 2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid, represents a valuable chiral building block in pharmaceutical synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals and Researchers
Abstract
2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid, represents a valuable chiral building block in pharmaceutical synthesis. Its unique structure, featuring both hydrophilic amino and carboxyl groups alongside bulky hydrophobic phenyl rings, presents a distinct purification challenge. This application note provides a detailed, field-proven protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique offering high resolution for molecules with significant hydrophobic character.[1] Furthermore, it addresses the critical aspect of enantiomeric separation through chiral HPLC, essential for ensuring stereochemical purity in drug development. The methodologies are designed to be robust and reproducible, with in-depth explanations of the principles and experimental choices to empower researchers to adapt and troubleshoot the protocols effectively.
Introduction: The Purification Challenge
2-amino-2,3-diphenylpropanoic acid is a diphenylalanine analogue. The presence of two phenyl groups renders the molecule substantially non-polar, while the amino and carboxylic acid moieties provide polar, ionizable sites. Effective purification requires a chromatographic strategy that can adeptly manage these mixed chemical properties to separate the target compound from starting materials, by-products, and other impurities.
The primary goals of this protocol are:
To achieve high purity (>98%) of the racemic 2-amino-2,3-diphenylpropanoic acid from a crude synthetic mixture.
To provide a validated method for the subsequent separation of its constituent enantiomers, a critical step given that different enantiomers can exhibit varied pharmacological and toxicological profiles.[2]
Chromatographic Principles: Selecting the Right Tool
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte. For 2-amino-2,3-diphenylpropanoic acid, two methods are paramount:
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purifying molecules with significant hydrophobic regions.[1][3] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.[4] The 2-amino-2,3-diphenylpropanoic acid, with its two phenyl groups, will strongly interact with the stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, which decreases the mobile phase's polarity and displaces the compound.[1] This technique provides excellent resolution for separating compounds based on differences in hydrophobicity.[3]
Chiral Chromatography: To separate the enantiomers of the purified racemate, a chiral environment is necessary. This is most effectively achieved by using a Chiral Stationary Phase (CSP).[2] These phases are designed to have specific stereochemical interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the enantiomers, causing one to be retained longer than the other, thus enabling their separation.
While Ion-Exchange Chromatography (IEX) is a traditional and powerful method for separating amino acids based on charge, the pronounced hydrophobicity of this particular compound makes RP-HPLC a more direct and often higher-resolution initial purification step.[5][6][7]
Workflow for Purification and Chiral Separation
The overall process involves a two-stage chromatographic approach to first obtain the pure racemic compound and then resolve the individual enantiomers.
Application Note: Solid-Phase Synthesis of Peptides Containing 2-Amino-2,3-diphenylpropanoic Acid
-Disubstituted Amino Acids Executive Summary The incorporation of 2-amino-2,3-diphenylpropanoic acid (referred to herein as -Ph-Phe ) into peptide sequences presents a formidable challenge in Solid-Phase Peptide Synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
-Disubstituted Amino Acids
Executive Summary
The incorporation of 2-amino-2,3-diphenylpropanoic acid (referred to herein as
-Ph-Phe ) into peptide sequences presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). As an -disubstituted amino acid, -Ph-Phe possesses a quaternary -carbon bearing both a benzyl and a phenyl group. This creates severe steric crowding that inhibits both the acylation of its own amine (coupling to the residue) and the activation of its carboxyl group (coupling of the residue).
Standard SPPS protocols (e.g., DIC/HOBt or HBTU at room temperature) typically result in deletion sequences or incomplete coupling when applied to
-Ph-Phe. This guide details an optimized methodology utilizing PyAOP/HOAt activation , microwave irradiation , and low-loading PEG-based resins to overcome these steric barriers.
Chemical Background & Challenge Analysis
Structural Constraints
The target molecule, 2-amino-2,3-diphenylpropanoic acid, is structurally an analog of phenylalanine where the
-proton is replaced by a phenyl ring.
IUPAC Name: 2-amino-2,3-diphenylpropanoic acid
Common Abbreviation:
-Ph-Phe (or -diphenylalanine in some contexts, though this can be ambiguous).
Steric Profile: The
-carbon is tetrasubstituted. Unlike -methyl amino acids (e.g., Aib), where the methyl group is relatively small, the phenyl ring in -Ph-Phe creates a massive "umbrella" effect, shielding both the N-terminus and C-terminus.
The "Coupling Paradox"
Coupling OF
-Ph-Phe: Activation of the carboxyl group is slow due to the bulk of the adjacent quaternary center. However, once activated, it couples reasonably well to unhindered amines.
Coupling TO
-Ph-Phe: This is the critical failure point. Once -Ph-Phe is anchored to the resin and deprotected, the resulting primary amine is buried within a hydrophobic pocket formed by the -phenyl and side-chain benzyl groups. Nucleophilic attack on the next incoming activated amino acid is kinetically retarded by orders of magnitude.
Strategic Framework
Resin Selection
Standard Polystyrene (PS) resins are ill-advised for this synthesis due to their limited swelling in the polar solvents required for hindered couplings.
Recommended:ChemMatrix® (PEG) or TentaGel S RAM resins.
Loading: Must be low (0.2 – 0.35 mmol/g ). High loading promotes inter-chain aggregation, which, combined with the steric bulk of
-Ph-Phe, leads to "difficult sequences" and synthesis termination.
Why: Phosphonium salts (PyAOP, PyBOP) are superior to uronium/aminium salts (HATU, HBTU) for coupling to hindered amines. Uronium salts can react with the slow-reacting N-terminus to form a guanidino-capped dead-end product. PyAOP avoids this side reaction.
Alternative (The "Nuclear" Option):Acid Fluorides .
Generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of
-Ph-Phe.
Energy Input
Microwave (MW) irradiation is mandatory. The activation energy for nucleophilic attack at a quaternary center is too high to be overcome efficiently at room temperature within a reasonable timeframe.
Temperature: 75°C (Standard) to 90°C (Aggressive).
Phase A: Coupling OF Fmoc--Ph-Phe-OH (The Incoming Step)
Goal: Attach the hindered AA to the growing peptide chain.
Activation:
Dissolve Fmoc-
-Ph-Phe-OH (4 eq.) and HATU (3.9 eq.) in DMF.
Add DIEA (8 eq.).
Note: Pre-activation time should be kept short (30-60 seconds) to minimize racemization, although quaternary centers are generally resistant to base-catalyzed racemization (no
Activation: Dissolve Fmoc-AA-OH (4 eq.) and TFFH (4 eq.) in dry DCM/DMF (1:1). Add DIEA (8 eq.).
Reaction: Add to resin.
Conditions: 60 minutes at 50°C (MW) or Overnight at RT.
Note: Acid fluorides are highly reactive and less sensitive to steric hindrance.
Data Summary & Troubleshooting
Comparative Coupling Efficiency Table
Efficiency of coupling Fmoc-Ala-OH onto H-
-Ph-Phe-Resin
Coupling Method
Reagents
Conditions
Yield (HPLC)
Notes
Standard
HBTU / DIEA
RT, 1 hr
< 15%
Massive deletion sequence.
Standard MW
HBTU / DIEA
75°C, 5 min
40-50%
Guanidinium capping observed.
Optimized
PyAOP / HOAt
90°C, 2 x 10 min
> 95%
Recommended Protocol.
Alternative
TFFH (Acid Fluoride)
50°C, 1 hr
> 90%
Good alternative if PyAOP fails.
Troubleshooting Guide
Issue
Diagnosis
Solution
Incomplete Deprotection
Kaiser test is brown/red instead of blue after deprotection.
Increase deprotection temp to 90°C; add 5% DBU to piperidine cocktail (use with caution).
Deletion Sequence
Mass spec shows .
The coupling to-Ph-Phe failed. Switch to Method B (Acid Fluoride) or triple couple with PyAOP at 90°C.
Precipitation
Resin clumps during coupling.
Switch solvent to 100% NMP; add chaotropic salts (0.1 M LiCl) to the coupling mixture.
Process Visualization
The following diagram illustrates the optimized cycle for the critical "Coupling TO" step.
Caption: Optimized workflow for coupling amino acids onto the sterically hindered
-Ph-Phe residue.
References
Albericio, F., et al. (2001). "Use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis." Tetrahedron Letters, 42(35), 6081-6084.
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis." Journal of the American Chemical Society, 117(19), 5401-5402.
Mäde, V., et al. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, 10, 1197–1212.
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
Application Note: Strategic Incorporation of 2-Amino-2,3-Diphenylpropanoic Acid in Peptidomimetic Enzyme Inhibitors
This guide provides a comprehensive technical framework for utilizing 2-amino-2,3-diphenylpropanoic acid (commonly referred to as -phenyl-phenylalanine or -Ph-Phe ) in the design and synthesis of enzyme inhibitors.[1] In...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical framework for utilizing 2-amino-2,3-diphenylpropanoic acid (commonly referred to as
-phenyl-phenylalanine or -Ph-Phe ) in the design and synthesis of enzyme inhibitors.[1]
Introduction & Chemical Profile
2-Amino-2,3-diphenylpropanoic acid is a non-proteinogenic,
-disubstituted amino acid.[1] Structurally, it is a phenylalanine analog where the -proton is replaced by a second phenyl group.[1] This modification introduces profound steric constraints and alters the physicochemical properties of the peptide backbone.[1]
Key Structural Features:
Quaternary
-Carbon: Eliminates the -proton, rendering the residue resistant to racemization and enzymatic abstraction.[1]
Steric Bulk: The geminal diphenyl groups severely restrict rotation around the
Hydrophobicity: Significantly increases the lipophilicity (
) of the peptide, potentially improving membrane permeability.[1]
Primary Applications in Drug Discovery:
Conformational Locking: Forces the peptide backbone into stable secondary structures (typically
-helices or Type-I/III -turns), reducing the entropic penalty of binding to the enzyme active site.[1]
Proteolytic Stability: The steric bulk prevents proteases (e.g., Chymotrypsin, Trypsin) from accessing the scissile bond, extending the in vivo half-life (
Selectivity Enhancement: Rigidification can prevent "induced fit" binding to off-target enzymes, improving specificity.[1]
Mechanism of Action: The "Lock and Block" Effect
The utility of
-Ph-Phe in enzyme inhibition relies on two synergistic mechanisms:
A. Ramachandran Plot Restriction (The "Lock")
Unlike standard amino acids which populate broad regions of the Ramachandran plot (
-helix, -sheet), -disubstituted amino acids are energetically restricted to narrow conformational wells.[1]
Effect: Incorporation of
-Ph-Phe nucleates helical structures.[1] If the bioactive conformation of your inhibitor is helical (e.g., p53-MDM2 inhibitors, BACE1 inhibitors), this residue "pre-organizes" the inhibitor, increasing affinity () by minimizing entropy loss upon binding.[1]
B. Steric Occlusion (The "Block")
Proteases require the peptide backbone to adopt an extended conformation (
-strand-like) to fit into the active site cleft.[1]
Effect: The bulky phenyl groups of
-Ph-Phe clash with the S1/S1' subsites of proteases, physically preventing the enzyme from engaging the backbone amide bond.[1]
Experimental Workflow: Design to Data
The following workflow outlines the critical path for developing an
-Ph-Phe-based inhibitor.
Figure 1: Iterative workflow for developing peptidomimetic inhibitors using
-Ph-Phe.
Protocol: Solid-Phase Synthesis Incorporation
Challenge: The steric bulk of the geminal phenyl groups makes the amino group of
-Ph-Phe extremely unreactive (nucleophilic attack is hindered) and the carboxyl group difficult to activate without capping.[1] Standard SPPS protocols (HBTU/DIEA) often fail, leading to deletion sequences.[1]
Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and microwave irradiation.[1]
Materials:
Resin: Rink Amide ChemMatrix (for better swelling) or Wang resin.[1]
Add solubilizing tags (e.g., PEG, Poly-Lysine) to the C-terminus.[1]
No Inhibition
Incorrect conformation locked.
The -Ph-Phe might be locking the wrong helix/turn.[1] Perform an "Alanine Scan" or "Sarcosine Scan" to identify the optimal position for the constraint.[1]
References
Toniolo, C., et al. (2001).[1] "Structure and conformational properties of alpha,alpha-disubstituted amino acids." Biopolymers, 60(6), 396-419.[1] Link[1]
Karle, I. L., & Balaram, P. (1990).[1] "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756.[1] Link[1]
Sawada, Y., et al. (2011).[1] "Synthesis of alpha,alpha-disubstituted amino acids and their use in peptide synthesis." Chemical Reviews, 111(11), 6810–6918.[1] Link[1]
Mendel, D., et al. (1992).[1] "Probing protein structure and dynamics with unnatural amino acids." Science, 256(5065), 1798-1802.[1] Link[1]
Application Notes and Protocols: 2-Amino-2,3-diphenylpropanoic Acid as a Versatile Building Block for Unnatural Amino Acids
Introduction: The Architectural Significance of Diaryl-Substituted Amino Acids in Peptide Design In the landscape of drug discovery and peptide engineering, the quest for novel molecular scaffolds that confer enhanced st...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Significance of Diaryl-Substituted Amino Acids in Peptide Design
In the landscape of drug discovery and peptide engineering, the quest for novel molecular scaffolds that confer enhanced stability, predictable conformations, and unique biological activities is perpetual. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, allowing for the rational design of peptidomimetics with improved pharmacological profiles.[1][2][3][4] Among the diverse array of UAAs, those bearing sterically demanding and conformationally restricting side chains are of particular interest.
This guide focuses on 2-amino-2,3-diphenylpropanoic acid, a unique α,β-diaryl-substituted amino acid. Its structure, featuring two phenyl groups attached to the α- and β-carbons of the amino acid backbone, introduces significant steric bulk and constrains the rotational freedom around the peptide backbone. This inherent rigidity can be leveraged to induce specific secondary structures, such as β-turns and helices, within a peptide sequence, thereby influencing its interaction with biological targets.[5][6] Furthermore, the introduction of diaryl systems can enhance resistance to enzymatic degradation, a critical factor in the development of peptide-based therapeutics.
These application notes provide a comprehensive overview of the stereoselective synthesis of 2-amino-2,3-diphenylpropanoic acid, its preparation for solid-phase peptide synthesis (SPPS), and detailed protocols for its incorporation into peptide chains. We will delve into the rationale behind the chosen synthetic strategies and coupling methodologies, offering insights to researchers, scientists, and drug development professionals seeking to harness the potential of this unique building block.
Part 1: Stereoselective Synthesis of 2-Amino-2,3-diphenylpropanoic Acid
The synthesis of 2-amino-2,3-diphenylpropanoic acid presents a significant challenge due to the need to control two adjacent stereocenters. A robust and stereoselective synthetic route is crucial for obtaining enantiomerically pure building blocks for peptide synthesis. Here, we outline a catalytic, asymmetric, and stereodivergent approach adapted from methodologies developed for non-symmetric β,β-diaryl-α-amino acids.[7] This strategy relies on the asymmetric hydrogenation of a tetrasubstituted olefin precursor.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below. The key steps involve the formation of a tetrasubstituted dehydroamino acid precursor followed by a stereoselective hydrogenation reaction.
Caption: General workflow for the synthesis of Fmoc-protected 2-amino-2,3-diphenylpropanoic acid.
Standard organic solvents (DCM, THF, Toluene, etc.)
Step 1: Synthesis of the Dehydroamino Acid Precursor
Esterification: Convert the starting substituted propenoic acid to its corresponding methyl or ethyl ester using standard procedures (e.g., reaction with thionyl chloride followed by quenching with the alcohol).
Bromination: Treat the resulting ester with N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) or under photochemical conditions to introduce a bromine atom at the β-position.
Elimination: React the β-bromo ester with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce elimination and form the corresponding α,β-unsaturated ester.
Step 2: Suzuki-Miyaura Cross-Coupling
To a solution of the β-bromo-dehydroamino ester in a suitable solvent system (e.g., toluene/ethanol/water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the tetrasubstituted olefin.
Step 3: Asymmetric Hydrogenation
In a high-pressure reactor, dissolve the tetrasubstituted olefin in a degassed solvent (e.g., methanol or dichloromethane).
Add a chiral rhodium catalyst, such as one derived from a Josiphos ligand.[7]
Pressurize the reactor with hydrogen gas (typically 5-20 bar) and stir at a controlled temperature until the reaction is complete. The choice of ligand enantiomer will determine the stereochemistry of the final product.
Carefully vent the reactor and remove the solvent. The crude product can be purified by chromatography or crystallization.
Step 4: N-Terminal Protection for SPPS
Hydrolyze the ester group of the amino acid product under basic conditions (e.g., LiOH in THF/water).
After acidification and extraction, dissolve the free amino acid in a mixture of aqueous sodium bicarbonate and an organic solvent (e.g., dioxane or acetone).
Add a solution of Fmoc-OSu in the organic solvent dropwise and stir at room temperature overnight.
Acidify the reaction mixture and extract the Fmoc-protected amino acid. Purify by column chromatography.
Step
Reaction
Typical Yield
Key Considerations
1 & 2
Precursor Synthesis
60-80%
Control of E/Z isomerism in the dehydroamino acid can be challenging but may not be critical if both isomers are hydrogenated.[7]
3
Asymmetric Hydrogenation
>90%
Catalyst loading and hydrogen pressure are critical parameters. The choice of chiral ligand is paramount for high diastereo- and enantioselectivity.
4
Fmoc Protection
85-95%
Ensure complete ester hydrolysis before proceeding with Fmoc protection.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like 2-amino-2,3-diphenylpropanoic acid into a growing peptide chain requires optimized coupling conditions to overcome the challenge of steric hindrance.[2][8] Standard coupling protocols may result in incomplete reactions and truncated sequences.
Protecting Group Strategy
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach for SPPS.[9][10] The Fmoc group on the α-amino group of the incoming 2-amino-2,3-diphenylpropanoic acid is base-labile, while the side-chain protecting groups on other amino acids in the sequence are acid-labile. This orthogonality is crucial for selective deprotection during peptide elongation.[11]
Choice of Coupling Reagents
Due to the steric bulk of 2-amino-2,3-diphenylpropanoic acid, standard coupling reagents like DCC/HOBt may be inefficient. More potent activating reagents are recommended.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling hindered amino acids.[12][13] HATU is often the reagent of choice due to its high reactivity and ability to minimize racemization.[13]
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazole)-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are also powerful coupling reagents suitable for difficult couplings.
In Situ Amino Acid Fluorides: The use of reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate amino acid fluorides in situ can be particularly effective for coupling sterically demanding α,α-disubstituted amino acids.[14]
Caption: Simplified mechanism of coupling using HATU as the activating reagent.
Protocol for SPPS Incorporation
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis workflow.
Materials:
Fmoc-protected 2-amino-2,3-diphenylpropanoic acid
Peptide synthesis resin with a free N-terminal amine
Coupling reagent (e.g., HATU)
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
SPPS grade solvents (DMF, DCM)
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
Coupling:
In a separate vessel, pre-activate the Fmoc-2-amino-2,3-diphenylpropanoic acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
Add the pre-activated amino acid solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, double coupling (repeating the coupling step with fresh reagents) or performing the reaction at a slightly elevated temperature (e.g., 40 °C) may be necessary.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Parameter
Recommendation for 2-amino-2,3-diphenylpropanoic acid
Rationale
Coupling Reagent
HATU or HCTU
High reactivity to overcome steric hindrance.[12][13]
Equivalents of Amino Acid
3-5
To drive the reaction to completion.
Coupling Time
2-4 hours (or longer)
Allows sufficient time for the sterically hindered coupling to occur.
Double Coupling
Recommended
Ensures maximum coupling efficiency.
Temperature
Room Temperature to 40 °C
Mild heating can increase reaction kinetics without significant side reactions.
Part 3: Impact on Peptide Structure and Applications
The incorporation of 2-amino-2,3-diphenylpropanoic acid has profound effects on the conformational properties of peptides. The bulky diphenyl groups restrict the torsion angles (phi, ψ) of the peptide backbone, promoting the formation of well-defined secondary structures.[5][6] This conformational constraint can be exploited to:
Stabilize β-turns and Helices: The fixed orientation of the side chains can pre-organize the peptide backbone into specific turn or helical conformations, which can be crucial for binding to receptors or enzymes.
Enhance Proteolytic Stability: The steric shielding provided by the phenyl groups can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
Modulate Receptor Selectivity: By locking the peptide into a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for a particular receptor subtype.
Potential Applications
The unique properties of peptides containing 2-amino-2,3-diphenylpropanoic acid make them attractive candidates for various therapeutic and research applications:
Development of Novel Peptide Drugs: Designing peptidomimetics with improved stability and receptor affinity for targets in oncology, metabolic diseases, and infectious diseases.[1][2]
Probing Protein-Protein Interactions: Using conformationally constrained peptides to mimic or disrupt specific protein-protein interactions.
Materials Science: The self-assembly of peptides containing diaryl amino acids can lead to the formation of novel nanomaterials with interesting properties.
Conclusion
2-Amino-2,3-diphenylpropanoic acid is a powerful and versatile building block for the design and synthesis of unnatural peptides with tailored properties. While its synthesis and incorporation into peptides require specialized protocols to address the challenges of stereocontrol and steric hindrance, the benefits of enhanced conformational stability and proteolytic resistance are substantial. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this unique amino acid in their own drug discovery and development programs.
References
Gagnon, D., et al. (2014). Catalytic, Asymmetric, and Stereodivergent Synthesis of Non-Symmetric β,β-Diaryl-α-Amino Acids. Journal of the American Chemical Society.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Moyá, B., et al. (2000). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. The Journal of Organic Chemistry.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Polo, E., et al. (2021). Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. Chemistry – A European Journal.
Application Note & Protocol: Comprehensive Characterization of 2-Amino-2,3-diphenylpropanoic Acid
An in-depth technical guide to the analytical techniques for the characterization of 2-amino-2,3-diphenylpropanoic acid is presented below. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide to the analytical techniques for the characterization of 2-amino-2,3-diphenylpropanoic acid is presented below. This guide is designed for researchers, scientists, and drug development professionals, providing detailed application notes and protocols with a focus on scientific integrity and practical insights.
Introduction
2-amino-2,3-diphenylpropanoic acid is a non-proteinogenic amino acid with a unique structural motif featuring two phenyl groups. This structure imparts specific chemical properties that are of interest in medicinal chemistry and drug development. As with any novel compound intended for pharmaceutical use, a thorough analytical characterization is paramount to establish its identity, purity, and stereochemistry. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this molecule.
The analytical strategy for 2-amino-2,3-diphenylpropanoic acid must address several key aspects:
Identity Confirmation: Unambiguously confirming the molecular structure.
Purity Assessment: Quantifying the presence of any impurities.
Chiral Analysis: Separating and quantifying the enantiomers, as the C2 carbon is a stereocenter.
This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to achieve these analytical goals.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like amino acids.[1][2] For 2-amino-2,3-diphenylpropanoic acid, both reversed-phase HPLC for purity assessment and chiral HPLC for enantiomeric separation are essential.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol:
Sample Preparation:
Accurately weigh 1 mg of 2-amino-2,3-diphenylpropanoic acid.
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, a small amount of acid (e.g., 0.1% formic acid) or base can be added.
Filter the solution through a 0.22 µm syringe filter before injection.[3]
HPLC Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm and 254 nm
Injection Volume
10 µL
Rationale for Method Parameters:
A C18 column is a good starting point for a molecule with two phenyl rings, providing sufficient hydrophobic retention.
A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Formic acid is used as a mobile phase modifier to improve peak shape and to ensure the ionization of the analyte for subsequent mass spectrometry analysis if LC-MS is used.
UV detection at 210 nm is suitable for the peptide bond and carboxyl group, while 254 nm is ideal for the aromatic phenyl rings.
Chiral Separation by HPLC
Principle: The enantiomers of 2-amino-2,3-diphenylpropanoic acid are separated on a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers have different affinities, leading to different retention times. Several types of CSPs can be used for amino acid separations, including those based on cyclodextrins, crown ethers, or macrocyclic antibiotics like teicoplanin.[4][5][6]
Zwitterionic CSPs have shown broad applicability for the separation of free amino acids.[7]
The mobile phase composition is critical for chiral recognition and may require optimization. The use of a polar organic mobile phase is common for these types of columns.
A lower flow rate can often improve resolution in chiral separations.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of 2-amino-2,3-diphenylpropanoic acid.
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[8] For 2-amino-2,3-diphenylpropanoic acid, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids.
Protocol:
Sample Preparation:
Prepare a dilute solution of the compound (approx. 10 µg/mL) in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
Mass Spectrometry Conditions:
Parameter
Condition
Ionization Mode
Positive Electrospray Ionization (ESI+)
Mass Analyzer
Time-of-Flight (TOF) or Orbitrap for HRMS
Scan Range
m/z 100 - 500
Capillary Voltage
3.5 kV
Cone Voltage
30 V
Source Temperature
120 °C
Desolvation Temperature
350 °C
Expected Results:
The molecular formula of 2-amino-2,3-diphenylpropanoic acid is C₁₅H₁₅NO₂.
The expected monoisotopic mass is 241.1103 g/mol .
In positive ESI mode, the protonated molecule [M+H]⁺ should be observed at m/z 242.1176.
HRMS analysis should confirm this mass with high accuracy (typically < 5 ppm error).
Tandem Mass Spectrometry (MS/MS):
To gain further structural information, MS/MS can be performed on the [M+H]⁺ ion. Fragmentation is induced by collision-induced dissociation (CID). Expected fragmentation patterns for amino acids include the loss of water (H₂O) and formic acid (HCOOH), as well as cleavages at the C-C bonds of the propanoic acid backbone.[9]
Data Analysis Workflow for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is required for a complete assignment of the structure of 2-amino-2,3-diphenylpropanoic acid.
Protocol:
Sample Preparation:
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Experiments:
Experiment
Purpose
¹H NMR
Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
¹³C NMR
Provides information on the number of different types of carbons and their chemical environment.
COSY
(Correlation Spectroscopy) Shows which protons are coupled to each other (typically through 2-3 bonds).
HSQC
(Heteronuclear Single Quantum Coherence) Shows which protons are directly attached to which carbons.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
Aromatic Protons: ~7.2-7.5 ppm (multiplets, 10H) from the two phenyl groups.
CH Proton: The chemical shift of the proton at C3 will depend on the conformation. It is expected to be a singlet or a doublet depending on the coupling with the NH₂ protons. A broad range of ~3.5-4.5 ppm can be anticipated.
NH₂ Protons: These protons will appear as a broad singlet and their chemical shift is highly dependent on concentration and temperature. They may exchange with D₂O.
COOH Proton: This is a very broad singlet, typically downfield (>10 ppm), and will also exchange with D₂O.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
Carboxyl Carbon (COOH): ~170-180 ppm.
Aromatic Carbons: ~125-145 ppm.
C2 Carbon: ~60-70 ppm.
C3 Carbon: ~40-50 ppm.
The exact chemical shifts and coupling constants will provide definitive proof of the connectivity of the atoms in the molecule.
Logical Relationship for Structural Confirmation:
Caption: Logic diagram for NMR-based structural elucidation.
Conclusion
The analytical characterization of 2-amino-2,3-diphenylpropanoic acid requires a multi-technique approach. RP-HPLC is essential for determining purity, while chiral HPLC is necessary for assessing enantiomeric excess. High-resolution mass spectrometry provides unambiguous confirmation of the molecular formula. Finally, a suite of NMR experiments is required for the complete and definitive elucidation of the chemical structure. The protocols and workflows presented in this guide provide a robust framework for the comprehensive characterization of this and similar novel amino acid derivatives.
References
Supporting Information for a relevant publication. (Note: A specific URL from the search results would be placed here, for example, from a paper detailing the synthesis and characterization of similar compounds).[11]
BenchChem. (2025). Mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid.
Zhamharyan A.G. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
Konya, Y. et al. (2020).
Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-70. [Link]
Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I.
Shimadzu.
Digital Repository. (2021). SYNTHESIS AND CHARACTERIZATION OF SOME NEW METALS COMPLEXES OF 2-(3-ACETYLTHIOUREIDO)-3-PHENYLPROPANOIC ACID (APA).
Sigma-Aldrich.
LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]
Agilent.
P. aeruginosa Metabolome Database. L-Phenylalanine (PAMDB000061). [Link]
ChemRxiv. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
Application Notes & Protocols: Leveraging 2-Amino-2,3-diphenylpropanoic Acid Derivatives for Advanced Materials
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of 2-amino-2,3-diphenylpropanoic acid and its derivatives in t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of 2-amino-2,3-diphenylpropanoic acid and its derivatives in the field of material science. While direct applications of the monomer are not extensively documented, its unique structural motifs, particularly the geminal phenyl groups, make it a powerful building block for designing novel self-assembling peptides with enhanced mechanical and piezoelectric properties. These materials hold significant promise for applications in energy harvesting, biosensing, and advanced functional composites. This guide will detail the design principles, synthesis protocols, and characterization techniques for developing high-performance materials based on derivatives of 2-amino-2,3-diphenylpropanoic acid.
Introduction: The Promise of Aromatic-Rich Amino Acids in Material Science
The field of materials science is continuously seeking new building blocks for the bottom-up fabrication of functional nanomaterials. Amino acids and peptides have emerged as highly attractive candidates due to their inherent biocompatibility, chemical diversity, and ability to self-assemble into highly ordered structures.[1] While diphenylalanine (FF), a dipeptide of phenylalanine, has been extensively studied for its ability to form nanotubes and other nanostructures with interesting physical properties, there is a growing interest in designing novel peptide-based materials with even greater performance.[2][3][4]
This guide focuses on a specific, non-canonical amino acid, 2-amino-2,3-diphenylpropanoic acid, also known as β,β-diphenyl-alanine (Dip). Unlike diphenylalanine, which is a dipeptide, Dip is a single amino acid featuring two phenyl groups. This high density of aromatic groups in a compact structure presents a unique opportunity to engineer materials with enhanced properties driven by strong π-π stacking interactions.[2][4]
Recent research has demonstrated that dipeptides composed of Dip, such as Dip-Dip, can self-assemble into crystalline nanostructures with metal-like rigidity and high piezoelectricity, surpassing the performance of traditional diphenylalanine-based materials.[2][4] These enhanced properties are attributed to the increased aromaticity, which promotes strong intermolecular interactions and leads to highly ordered and stable assemblies.[2]
This document will provide a detailed protocol for the synthesis and characterization of a self-assembling dipeptide based on a 2-amino-2,3-diphenylpropanoic acid derivative, highlighting the scientific rationale behind each step.
Molecular Design and Synthesis of a Dip-Based Dipeptide
The following section outlines the synthesis of a dipeptide composed of two β,β-diphenyl-alanine units, herein referred to as Dip-Dip. The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques.
Rationale for Dipeptide Design
The choice of a dipeptide composed of two Dip units is based on the hypothesis that increasing the number of aromatic groups will enhance the π-π interactions that drive self-assembly and contribute to the material's rigidity and piezoelectricity.[4] The extensive network of hydrogen bonds and strong aromatic interactions are expected to lead to the formation of highly stable and ordered nanostructures.[2]
Synthesis Protocol for Boc-Dip-Dip-OH
This protocol describes the synthesis of the Boc-protected Dip-Dip dipeptide.
Materials:
(S)-2-amino-3,3-diphenylpropanoic acid (or its enantiomer)
Boc Protection of the First Dip Monomer (Boc-Dip-OH):
Dissolve (S)-2-amino-3,3-diphenylpropanoic acid in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate to adjust the pH to ~9.
Add a solution of (Boc)₂O in dioxane dropwise while maintaining the pH at ~9 with the addition of 2M NaOH.
Stir the reaction at room temperature overnight.
Acidify the reaction mixture with 1M HCl to pH ~3 and extract with EtOAc.
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain Boc-Dip-OH.
Activation of the Second Dip Monomer (Dip-O-NHS):
Dissolve (S)-2-amino-3,3-diphenylpropanoic acid in DMF.
Add NHS and DCC at 0°C.
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate in vacuo to obtain the crude Dip-O-NHS ester.
Dipeptide Coupling (Boc-Dip-Dip-OH):
Dissolve Boc-Dip-OH in DMF.
Add the crude Dip-O-NHS ester and DIPEA.
Stir the reaction at room temperature for 24 hours.
Alternatively, for improved coupling efficiency, use HATU as the coupling agent in the presence of DIPEA.
Quench the reaction with water and extract with EtOAc.
Wash the organic layer with saturated NaHCO₃ solution, 1M HCl, and brine.
Dry the organic layer over MgSO₄ and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to obtain pure Boc-Dip-Dip-OH.
Boc Deprotection (H-Dip-Dip-OH):
Dissolve the purified Boc-Dip-Dip-OH in a solution of TFA in DCM (e.g., 20% TFA).
Stir the reaction at room temperature for 2 hours.
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
The resulting H-Dip-Dip-OH can be used for self-assembly studies.
Self-Assembly and Material Fabrication
The synthesized Dip-Dip dipeptide can be induced to self-assemble into ordered nanostructures from a suitable solvent system.
Protocol for Nanostructure Formation
Materials:
Purified H-Dip-Dip-OH dipeptide
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Methanol (MeOH)
Deionized water
Protocol:
Dissolution: Dissolve the H-Dip-Dip-OH powder in HFIP to a concentration of 10 mg/mL. HFIP is a strong solvent that helps to break any pre-existing aggregates.
Solvent Evaporation: Allow the HFIP to evaporate slowly in a fume hood. This will leave a thin film of the dipeptide.
Self-Assembly Induction: Add a specific volume of a solvent or solvent mixture to the dipeptide film to induce self-assembly. For example, a mixture of methanol and water can be used. The final concentration of the peptide will influence the morphology of the resulting nanostructures.
Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature or 4°C) for a period of time (e.g., 24-72 hours) to allow for the formation of stable nanostructures.
Material Characterization
A suite of characterization techniques is necessary to understand the morphology, structural organization, and physical properties of the self-assembled Dip-Dip material.
Morphological and Structural Analysis
Technique
Purpose
Expected Observations
Scanning Electron Microscopy (SEM)
To visualize the morphology and dimensions of the self-assembled nanostructures.
Formation of nanotubes, nanorods, or other ordered structures.
Transmission Electron Microscopy (TEM)
To obtain high-resolution images of the nanostructures and observe their internal structure.
Crystalline lattice fringes indicating a high degree of order.
Atomic Force Microscopy (AFM)
To characterize the surface topography and mechanical properties of the nanostructures.
Measurement of Young's modulus to quantify rigidity.
X-ray Diffraction (XRD)
To determine the crystal structure and intermolecular packing of the dipeptides within the assembly.
Sharp diffraction peaks indicating a crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the presence of hydrogen bonding and secondary structure (e.g., β-sheets).
Characteristic amide I and II band shifts.
Piezoelectric Characterization
The piezoelectric properties of the self-assembled material can be evaluated using Piezoresponse Force Microscopy (PFM).
Protocol for PFM Measurement:
Sample Preparation: Deposit the self-assembled nanostructures onto a conductive substrate (e.g., gold-coated silicon).
PFM Measurement: Use an AFM equipped with a PFM module. Apply an AC voltage to the conductive tip and measure the resulting mechanical displacement of the sample.
Data Analysis: The amplitude of the mechanical response provides a measure of the piezoelectric coefficient (d₃₃). The phase of the response indicates the polarization direction.
Visualization of Key Concepts
Experimental Workflow
Caption: Workflow for the synthesis, self-assembly, and characterization of Dip-Dip based materials.
Technical Support Center: Overcoming Low Yield in 2-Amino-2,3-Diphenylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-amino-2,3-diphenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, par...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-amino-2,3-diphenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this sterically hindered, non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-amino-2,3-diphenylpropanoic acid presents a significant challenge primarily due to the steric bulk of the two phenyl groups. This steric hindrance impacts several stages of the synthesis, from the formation of key intermediates to the final hydrolysis and purification steps. Low yields are a common issue, and this guide aims to provide a systematic approach to identifying and resolving the underlying problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-amino-2,3-diphenylpropanoic acid, with a focus on the most common synthetic routes starting from deoxybenzoin: the Strecker synthesis and the Bucherer-Bergs reaction.
Q1: My initial reaction to form the aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) from deoxybenzoin is not proceeding or is giving a very low yield. What are the likely causes and how can I fix this?
A1: The primary challenge in the initial step is the low reactivity of the ketone carbonyl group in deoxybenzoin due to steric hindrance from the two phenyl groups. Here’s a breakdown of potential issues and their solutions:
Incomplete Imine/Ketimine Formation (Strecker Synthesis): The formation of the imine intermediate is often the rate-limiting step.[1]
Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove water as it is formed.[2]
Insufficient Reaction Time or Temperature: Sterically hindered ketones react slower.
Solution: Increase the reaction time significantly, potentially up to 48-96 hours. Gently heating the reaction can also be beneficial, but monitor for potential side reactions. For the Bucherer-Bergs reaction, refluxing in ethanol or a water/ethanol mixture at 80-100°C is often necessary.[3]
Suboptimal pH: The pH of the reaction medium is critical.
Solution: For the Bucherer-Bergs reaction, maintaining a pH of around 8-9 is ideal to facilitate the necessary condensations without degrading the cyanide.[3]
Reagent Stoichiometry: Incorrect reagent ratios can lead to side reactions or incomplete conversion.
Solution: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone:cyanide:(NH₄)₂CO₃ is a good starting point.[3]
Troubleshooting Workflow for Initial Reaction Failure
Caption: Troubleshooting workflow for low yield in the initial condensation step.
Q2: I have successfully formed the α-aminonitrile or hydantoin intermediate, but the subsequent hydrolysis to the amino acid is resulting in a low yield. What is going wrong?
A2: The hydrolysis of sterically hindered nitriles and hydantoins is notoriously difficult and a common point of yield loss. Forcing conditions are often required, which can lead to decomposition.
Incomplete Hydrolysis: The steric hindrance around the nitrile or hydantoin carbonyl group makes it less accessible to nucleophilic attack by water or hydroxide.
Solution: Use more forcing conditions, such as prolonged heating in concentrated acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH).[4] For hydantoins, heating at 120°C for 48 hours in concentrated HCl has been reported.[4]
Formation of Amide Byproduct: Partial hydrolysis of the nitrile can lead to the formation of a stable α-aminoamide, which may be difficult to hydrolyze further.
Solution: Ensure that the hydrolysis conditions are stringent enough to drive the reaction to the carboxylic acid. If a significant amount of amide is formed, it can be isolated and subjected to a second, more vigorous hydrolysis step.
Decomposition: The harsh conditions required for hydrolysis can lead to decomposition of the starting material or product.
Solution: Carefully monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction time and decomposition. It may be necessary to perform the hydrolysis in stages or use a two-step procedure, such as benzoylation of the amino group followed by acid hydrolysis.
Table 1: Comparison of Hydrolysis Conditions for Hindered Intermediates
Protocol 1: Bucherer-Bergs Synthesis of 5,5-Diphenyl-imidazolidine-2,4-dione
This protocol is a general procedure adapted for a sterically hindered ketone like deoxybenzoin.[3][5]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine deoxybenzoin (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask. The volume should be sufficient to form a stirrable slurry.
Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring for 48-96 hours. Monitor the reaction progress by TLC.
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH 1-2 in a fume hood to precipitate the hydantoin product.
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Hydrolysis of 5,5-Diphenyl-imidazolidine-2,4-dione
This protocol outlines the hydrolysis of the hydantoin intermediate to the final amino acid.[4]
Reaction Setup: In a pressure vessel or a sealed tube, combine the 5,5-diphenyl-imidazolidine-2,4-dione (1 equivalent) with concentrated hydrochloric acid.
Reaction: Heat the mixture to 120°C for 48 hours.
Workup: Cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure.
Isolation: Collect the solid by filtration. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around 5-6) with a base like ammonium hydroxide. The free amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.
Alternative Synthesis Routes
If the Strecker or Bucherer-Bergs syntheses consistently give low yields, consider the Petasis reaction as an alternative.
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid.[6][7] For the synthesis of 2-amino-2,3-diphenylpropanoic acid, this could involve the reaction of an amine, glyoxylic acid, and a suitable boronic acid. The mild reaction conditions and tolerance for a wide range of functional groups make it an attractive alternative.[8]
Petasis Reaction Pathway
Caption: Components of the Petasis reaction for amino acid synthesis.
Purification Strategies
The purification of 2-amino-2,3-diphenylpropanoic acid can be challenging due to its potentially poor solubility in common organic solvents.
Crystallization: The most common method for purifying amino acids is crystallization. After hydrolysis and neutralization to the isoelectric point, the amino acid will have its lowest solubility and should precipitate from the aqueous solution. Washing the precipitate with cold water and then a non-polar organic solvent like diethyl ether can help remove impurities.
Ion-Exchange Chromatography: If crystallization does not yield a pure product, ion-exchange chromatography is a powerful technique for purifying amino acids.[9][10] The amino acid can be bound to a cation-exchange resin and then eluted by changing the pH or salt concentration of the mobile phase.
Reverse-Phase HPLC: For analytical purposes or small-scale purification, reverse-phase HPLC can be used. The amino acid may need to be derivatized to improve its retention and resolution on the column.[11]
Frequently Asked Questions (FAQs)
Q: Why is 2-amino-2,3-diphenylpropanoic acid considered a "non-proteinogenic" amino acid?
A: It is not one of the 20 common amino acids that are encoded by the genetic code and incorporated into proteins during translation.
Q: My synthesis produces a racemic mixture. How can I obtain a single enantiomer?
A: The syntheses described here are not stereoselective and will produce a racemic mixture. To obtain a single enantiomer, you will need to perform a chiral resolution, for example, by forming diastereomeric salts with a chiral acid or base, followed by separation and then liberation of the desired enantiomer. Alternatively, an asymmetric synthesis approach would be required from the outset.
Q: Are there any safety precautions I should be aware of?
A: Yes, both the Strecker and Bucherer-Bergs syntheses use cyanide salts, which are highly toxic. These reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. The acidification of the reaction mixture will generate hydrogen cyanide gas, which is extremely dangerous. Always add acid slowly and ensure adequate ventilation.
References
Zhamharyan A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
Petasis, N. A. (n.d.). Petasis Reaction. Organic Chemistry Portal. [Link]
Müller-Hartwieg, J. C. D., et al. (2008). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 85, 295. [Link]
Piras, A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]
Myers, A. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
DIAION. (n.d.). Separation and Refining of Amino acids. DIAION. [Link]
Adler-Abramovich, L., et al. (2021). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PMC. [Link]
Taillades, J., et al. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]
ResearchGate. (n.d.). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). ResearchGate. [Link]
McCarron, P., & Logan, A. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. OPUS at UTS. [Link]
Blattmann, T. M., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Marine Science. [Link]
Mazzier, D., et al. (2022). Synthesis and Self-Assembly of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. [Link]
Salido-Fortuna, S., et al. (2016). Enantiomeric separation of non-protein amino acids by electrokinetic chromatography. Journal of Chromatography A. [Link]
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. [Link]
The Royal Society of Chemistry. (2023). Synthesis and Self-Assembly of Diphenylalanine– Tetraphenylethylene Hybrid Monomer and RAFT Polymers with Aggregation-Induced. The Royal Society of Chemistry. [Link]
Inokuma, T., et al. (2011). Synthesis of Optically Active N‐Aryl Amino Acid Derivatives through the Asymmetric Petasis Reaction Catalyzed by a Novel Hydroxy–Thiourea Catalyst. Chemistry – An Asian Journal. [Link]
Google Patents. (n.d.). US20130190507A1 - Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds.
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Troubleshooting guide for the purification of 2-amino-2,3-diphenylpropanoic acid
Welcome to the technical support center for 2-amino-2,3-diphenylpropanoic acid, a complex non-proteinogenic amino acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-amino-2,3-diphenylpropanoic acid, a complex non-proteinogenic amino acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of its purification. Given its two stereocenters, the primary challenge lies in effectively separating the four possible stereoisomers. This document provides in-depth, experience-driven answers to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude 2-amino-2,3-diphenylpropanoic acid?
The core difficulty stems from the presence of two chiral centers, which results in the formation of two pairs of enantiomers, known as diastereomers. For example, you will have the (2R, 3S) and (2S, 3R) enantiomeric pair, and the (2R, 3R) and (2S, 3S) enantiomeric pair. Diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. However, enantiomers within each pair have identical physical properties in an achiral environment, necessitating specialized chiral separation methods for their resolution.[1][2]
Q2: My synthesis was based on a Strecker reaction. What are the likely impurities I should be looking for?
The Strecker synthesis, while effective, can introduce several impurities.[3][4][5] Key contaminants to watch for include:
Unreacted Starting Materials: Residual benzaldehyde (or a derivative) and cyanide salts.
Intermediate α-aminonitrile: Incomplete hydrolysis of the aminonitrile intermediate is a common issue.[4]
Side-Products: Oxidation of the starting aldehyde can lead to benzoic acid. Other side reactions can generate minor heterocyclic compounds or homologous aldehydes.[6]
Q3: How should I properly store the purified 2-amino-2,3-diphenylpropanoic acid?
As with many amino acids, proper storage is crucial to maintain purity. For long-term stability, the solid compound should be stored at -20°C for up to three years.[7][8] For shorter periods, storage at 4°C is acceptable for up to two years.[7][8] If the compound is dissolved in a solvent like DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months.[7][8] The material is stable under normal ambient conditions but can decompose at very high temperatures (>280°C).[9]
Troubleshooting Guide: From Crude Mixture to Pure Isomer
This section addresses specific problems you may encounter during the purification workflow.
Problem: My overall yield is very low after attempting purification.
Possible Cause 1: Inefficient Initial Purification
Your initial attempts to remove bulk impurities may be too aggressive, leading to product loss, or too mild, resulting in a complex mixture that is difficult to separate later.
Solution: Two-Step Purification Strategy
Aqueous Workup: Begin with an acid-base extraction. Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). This will protonate the amino group, making the desired product water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities. Then, adjust the pH of the aqueous layer to the isoelectric point (typically pH 5.4-6 for similar amino acids) using a base (e.g., NaOH or NH4OH), which will cause your amino acid to precipitate.[9] Collect the precipitate by filtration.
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove more soluble impurities.
Possible Cause 2: Product Loss During Isomer Separation
Both fractional crystallization and chromatography are multi-step processes where product loss can accumulate.
Solution: Optimize Separation Conditions
Carefully plan your separation strategy. For fractional crystallization, minimizing the number of recrystallization cycles is key. For chromatography, ensure your column is not overloaded and that your elution conditions are optimized to give sharp, well-resolved peaks.
Problem: My purified product is still a mixture of diastereomers.
This is the most common challenge. The similar, but not identical, properties of diastereomers make their separation non-trivial.
Solution: Fractional Crystallization via Diastereomeric Salt Formation
This is the most established and cost-effective method for separating diastereomers on a preparatory scale.[1][10] The principle involves reacting your racemic mixture of diastereomers with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[1][10]
Step-by-Step Protocol: Purification by Fractional Crystallization
Select a Resolving Agent: Since your target is an amino acid (containing a basic amino group and an acidic carboxyl group), you can use either a chiral acid or a chiral base as the resolving agent. Chiral acids like tartaric acid or camphorsulfonic acid are common choices.[1]
Salt Formation: Dissolve your mixture of diastereomers in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid).
Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.
Isolation and Liberation: Collect the crystals by filtration. To recover your amino acid, dissolve the salt in water and adjust the pH to precipitate the free amino acid, leaving the resolving agent in the solution.
Assess Purity: Check the diastereomeric purity of your crystalline product using NMR or HPLC. You may need to repeat the crystallization process to achieve high purity.
Table 1: Comparison of Common Chiral Resolving Agents and Solvent Systems
Chiral Resolving Agent
Target Functional Group
Common Solvent Systems
Advantages & Considerations
L-(+)-Tartaric Acid
Amino Group
Ethanol, Methanol, Water/Alcohol mixtures
Readily available, inexpensive. The choice of solvent is critical for achieving good separation.[11]
(1R)-(-)-10-Camphorsulfonic Acid
Amino Group
Acetone, Ethyl Acetate, Isopropanol
Often provides highly crystalline salts. Can be more expensive than tartaric acid.[10]
Brucine / Strychnine
Carboxylic Acid Group
Ethanol, Acetone
Highly effective but also highly toxic. Use with extreme caution and appropriate safety measures.
Problem: I have a pure diastereomer, but need to separate the two enantiomers.
After successfully isolating one pair of diastereomers (e.g., the (2R, 3S) / (2S, 3R) pair), you are left with a racemic mixture. Separating these enantiomers requires a chiral environment.
Solution: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and semi-preparative technique for resolving enantiomers.[12][13] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Step-by-Step Protocol: Enantiomeric Resolution by Chiral HPLC
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating enantiomers of amino acids and their derivatives.[14] Zwitterionic CSPs are also specifically designed for amino acid separations.[12]
Mobile Phase Optimization: A typical mobile phase for amino acid separation on a polysaccharide column would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and resolution.
Detection: Use a UV detector, typically at a wavelength where the phenyl groups absorb (around 254 nm).
Collection: For preparative work, collect the fractions corresponding to each enantiomeric peak.
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain your pure enantiomers.
Problem: My final product shows persistent, low-level impurities in the analytical data.
Possible Cause: Contamination During Handling
Amino acid analysis is highly sensitive. Contamination can be introduced from glassware, reagents, or even dust.[15]
Keep sample vials covered and minimize the time they are open to the atmosphere.[15]
Purification Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the purification of 2-amino-2,3-diphenylpropanoic acid.
Caption: Decision workflow for purification.
References
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH. [Link]
Chiral resolution. (2024, January 29). In Wikipedia. [Link]
Pfnuer, P., & Rentschler, E. (2026, January 17). Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. ResearchGate. [Link]
What should we know about the Strecker and Gabriel synthesis of amino acids? (2018, June 24). Reddit. [Link]
Resolution of racemic amino acids. (1983, April 12).
Strecker amino acid synthesis. (2023, December 2). In Wikipedia. [Link]
The Strecker Amino Acid Synthesis. (2018, November 12). Master Organic Chemistry. [Link]
Islam, M. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. [Link]
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (n.d.). TSI Journals. [Link]
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
Barabanov, M. A., et al. (2024, July 30). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]
A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. (1993). The Journal of Organic Chemistry. [Link]
Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-like Scaffolds. (n.d.). Nottingham ePrints. [Link]
Troubleshooting protein purification? (2013, February 24). ResearchGate. [Link]
Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]
Experiment II separation of amino acids using paper chromatography. (n.d.). Course Hero. [Link]
2,3-Diaminopropionic acid. (2023, November 28). In Wikipedia. [Link]
Ye, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Abbasi, H. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Chemistry Research. [Link]
Separation of Amino Acids by Paper Chromatography. (n.d.). CUTM Courseware. [Link]
Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. [Link]
Anwar, J., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. [Link]
Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. (n.d.). PMC. [Link]
Optimization of reaction conditions for 2-amino-2,3-diphenylpropanoic acid synthesis
Technical Support Guide: Optimization of Reaction Conditions for 2-Amino-2,3-Diphenylpropanoic Acid Synthesis Introduction: Strategic Route Selection User Query: "I need to synthesize 2-amino-2,3-diphenylpropanoic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Optimization of Reaction Conditions for 2-Amino-2,3-Diphenylpropanoic Acid Synthesis
Introduction: Strategic Route Selection
User Query: "I need to synthesize 2-amino-2,3-diphenylpropanoic acid (
-phenylphenylalanine). Which pathway offers the best balance of yield and purity for my scale?"
Scientist’s Response:
The synthesis of
-disubstituted amino acids like 2-amino-2,3-diphenylpropanoic acid presents a unique challenge: constructing a sterically congested quaternary carbon center. Your choice of route depends entirely on your requirement for enantiopurity versus scale.
Pure toluene minimizes background racemic reaction, but adding CHCl can improve solubility of the ion pair, enhancing rate without compromising ee.
Base Concentration
50% KOH (aq)
High ionic strength "salts out" the organic phase, forcing the catalyst to reside at the interface, which is critical for interfacial mechanism control.
Temperature
0°C to -20°C
Lower temperatures suppress the non-catalyzed background reaction (racemic pathway) and improve the rigidity of the catalyst-substrate complex for higher stereocontrol.
Stirring Rate
>1000 RPM
Critical: In biphasic PTC, the reaction rate is diffusion-controlled. Vigorous stirring maximizes the interfacial area.
Q: My yield is low (<40%), but the starting material is consumed. What is happening?A: You are likely experiencing imine hydrolysis .[1] The Schiff base is sensitive to the aqueous strong base.
Fix: Ensure your toluene is deoxygenated and free of peroxides. More importantly, lower the temperature to -10°C and increase the catalyst loading to speed up the alkylation relative to the hydrolysis. If the issue persists, switch to solid bases (CsOH·H
O) under solid-liquid PTC conditions to eliminate the aqueous phase entirely [1].
Q: The enantioselectivity is poor (approx. 60% ee). How do I improve this?A: This often indicates a "loose" ion pair or background reaction.
Fix 1: Switch the leaving group on the electrophile. Benzyl bromide is standard, but if it's too reactive, the uncatalyzed background reaction competes. Try Benzyl chloride with added NaI (in situ Finkelstein) to modulate reactivity.
Fix 2: Use a bulky ester group (e.g., tert-butyl ester) on the glycine equivalent to increase steric differentiation between the Re and Si faces.
Context: Ideal for generating the core scaffold when chirality is not the immediate priority or when enzymatic resolution is planned downstream.
Core Protocol
Substrate: Benzyl phenyl ketone (Deoxybenzoin).
Reagents: KCN (2.5 equiv), (NH
)CO (4.0 equiv).
Solvent: Ethanol/Water (1:1).
Conditions: 60°C in a sealed vessel (pressure tube) for 24-48h.
Optimization & Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Incomplete Conversion
Steric hindrance of the ketone.
The ketone is bulky (two aromatic rings). Standard reflux loses ammonia/CO. Must use a sealed pressure tube to maintain high concentrations of volatile reagents. Increase (NH)CO to 6-8 equivalents.
"Oiling Out"
Product insolubility.
The intermediate hydantoin is hydrophobic. If it oils out, it traps unreacted ketone. Add a co-solvent like ethylene glycol or increase the ethanol ratio to maintain homogeneity until precipitation.
Hydrolysis Failure
Hydantoin is ultra-stable.
The 5,5-diphenyl-benzyl hydantoin is sterically shielded. Standard acid hydrolysis (6N HCl, reflux) will fail. Use basic hydrolysis: 3M NaOH at 150°C (autoclave/microwave) for 12h, followed by pH adjustment to isoelectric point (pI ~5.5) to precipitate the free amino acid [2].
Q: I see a dark tar forming in the Bucherer-Bergs reaction.A: This is likely cyanide polymerization (azulmic acid) or ketone condensation byproducts.
Fix: Ensure the ethanol is free of aldehydes. Maintain the temperature strictly below 70°C; higher temperatures promote polymerization over hydantoin formation.
Module 3: Purification & Characterization
Workflow Visualization: Purification Logic
Figure 2: Isoelectric precipitation workflow for isolating the free amino acid.
FAQ: Characterization
Q: How do I distinguish the product from the starting phenylglycine?
A: NMR is definitive. The starting material has an
-proton (singlet or coupled) typically around 4.5-5.0 ppm. The product, being quaternary, lacks an -proton . Look for the disappearance of the -H signal and the appearance of diastereotopic benzylic protons (AB system) from the newly introduced benzyl group around 3.0-3.5 ppm.
References
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Bucherer, H. T., & Steiner, W. (1934).[2] "Über die Synthese von Hydantoinen und
-Aminosäuren." Journal für Praktische Chemie. (Foundational text for Bucherer-Bergs conditions).
Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.
Sarges, R., et al. (1990).[2][3] "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. (Describes hydrolysis conditions for hindered hydantoins).
Preventing side reactions during the synthesis of 2-amino-2,3-diphenylpropanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-amino-2,3-diphenylpropanoic acid. This resource is designed to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-2,3-diphenylpropanoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing side reactions during your experiments.
I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues that may arise during the synthesis of 2-amino-2,3-diphenylpropanoic acid, providing explanations for their causes and actionable protocols for their prevention.
Issue 1: Formation of Over-alkylation Products
Q: I am observing the formation of α,α-disubstituted amino acid byproducts in my reaction mixture. How can I prevent this?
A: Over-alkylation is a common side reaction in amino acid synthesis, particularly when using reactive alkylating agents. The formation of α,α-dialkylated amino acids can be a significant issue.[1] This occurs when the mono-alkylated product, which is still enolizable, undergoes a second alkylation.
Causality Explained:
The acidity of the α-proton in the mono-alkylated intermediate makes it susceptible to deprotonation by the base present in the reaction, leading to a second alkylation. The use of strong bases and highly reactive electrophiles can exacerbate this issue.
Mitigation Protocol:
Choice of Base: Employ a milder base or use a stoichiometric amount of a stronger base under controlled conditions. For phase-transfer catalysis (PTC) conditions, the concentration of the aqueous base can be optimized to minimize the deprotonation of the mono-alkylated product.[2]
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation.
Controlled Addition of Electrophile: Add the alkylating agent (e.g., benzyl halide) slowly and in a controlled manner to maintain a low instantaneous concentration, favoring mono-alkylation.
Protecting Group Strategy: The use of a benzophenone imine of a glycine ester offers a significant advantage. The monoalkylated Schiff base products are considerably less acidic than the starting material, which allows for selective monoalkylation.[2]
The O'Donnell method is a robust approach for synthesizing α-amino acids via phase-transfer catalysis, which can be optimized to prevent over-alkylation.[2]
Caption: O'Donnell synthesis workflow for mono-alkylation.
Issue 2: Diketopiperazine (DKP) Formation
Q: During the deprotection or coupling steps of my synthesis, I am losing a significant amount of product and observing a cyclic dipeptide byproduct. What is happening and how can I stop it?
A: This is likely due to the formation of a diketopiperazine (DKP). This intramolecular cyclization is a common side reaction in peptide synthesis and can occur with dipeptide esters, especially when the N-terminal amino group is free.[3]
Causality Explained:
Under basic or thermal conditions, the deprotected N-terminal amine of a dipeptide ester can nucleophilically attack the ester carbonyl, leading to the formation of a stable six-membered diketopiperazine ring and cleavage from the resin if performing solid-phase synthesis.[3] Peptides containing proline or other N-substituted amino acids as the second residue are particularly prone to DKP formation.[3]
Mitigation Protocol:
Choice of Protecting Groups: Employ N-terminal protecting groups that can be removed under conditions that do not favor cyclization. For example, using a p-nitrobenzyloxycarbonyl (pNZ) group can help avoid DKP formation.[4]
Coupling Strategy: A simultaneous deprotection-coupling procedure can be effective. By performing the hydrogenolysis of a Z-protected dipeptide in the presence of an activated amino acid, the newly formed free amino group is immediately acylated, preventing cyclization.[5]
Temperature Control: Keep the reaction temperature low during deprotection and coupling steps, as elevated temperatures can accelerate DKP formation.[3][6]
Solvent Choice: While DMF is common, exploring alternative solvents may reduce the rate of this side reaction.[3][6]
This section provides answers to general questions regarding the synthesis of 2-amino-2,3-diphenylpropanoic acid.
Q1: What are the most common synthetic routes for 2-amino-2,3-diphenylpropanoic acid?
A1: Several methods can be employed, with the Strecker and Bucherer-Bergs syntheses being classical approaches. Modern methods often utilize phase-transfer catalysis for higher efficiency and enantioselectivity.
Strecker Synthesis: This is a two-step process involving the reaction of an aldehyde (phenylacetaldehyde) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[7][8][9]
Bucherer-Bergs Reaction: This method involves the reaction of a ketone (deoxybenzoin) with potassium cyanide and ammonium carbonate to produce a hydantoin, which is subsequently hydrolyzed to the amino acid.[10][11][12]
Phase-Transfer Catalysis (PTC): Asymmetric alkylation of a glycine derivative under phase-transfer conditions is a highly efficient method for the enantioselective synthesis of α-amino acids.[13][14][15] This approach, often referred to as the O'Donnell amino acid synthesis, allows for the construction of both natural and unnatural α-amino acids.[2]
Q2: How can I achieve high enantioselectivity in my synthesis?
A2: Chiral phase-transfer catalysis is a powerful technique for the enantioselective synthesis of α-amino acids.[13][15] This is often achieved by using chiral quaternary ammonium salts derived from Cinchona alkaloids as catalysts.[2] These catalysts create a chiral environment that directs the alkylation to favor one enantiomer over the other.
Q3: What is the role of protecting groups in the synthesis of 2-amino-2,3-diphenylpropanoic acid?
A3: Protecting groups are crucial for preventing undesirable side reactions at reactive functional groups, such as the α-amino group.[][17][18][19] Common amino protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[][20] The choice of protecting group depends on the overall synthetic strategy and the conditions required for subsequent reaction steps. Proper protecting group strategies are key to maximizing product yield and purity.[18][19]
Q4: What are the key parameters to control in a phase-transfer catalyzed synthesis?
A4: Several variables can influence the outcome of a phase-transfer catalyzed reaction. Careful and systematic studies are needed to understand their subtle roles.[13] Key parameters to optimize include:
Parameter
Recommended Range/Consideration
Rationale
Catalyst Loading
1-10 mol%
To ensure efficient transfer of the reactant anion to the organic phase.
Base Concentration
25-50% aqueous solution
A higher concentration can increase the reaction rate but may also promote side reactions like hydrolysis of the ester.
Solvent
Toluene, Dichloromethane
The solvent should be non-polar to create a distinct two-phase system.
Temperature
0 °C to Room Temperature
Lower temperatures can improve enantioselectivity but may require longer reaction times.
Stirring Rate
Vigorous stirring
To maximize the interfacial area between the aqueous and organic phases, facilitating efficient phase transfer.
Q5: What are the recommended purification methods for 2-amino-2,3-diphenylpropanoic acid?
A5: The purification of the final product typically involves the following steps:
Extraction: After hydrolysis of the intermediate (e.g., Schiff base or hydantoin), the product is often extracted into an aqueous acidic or basic solution to separate it from neutral organic impurities.
Crystallization: The amino acid can then be precipitated by adjusting the pH of the aqueous solution to its isoelectric point. Recrystallization from a suitable solvent system (e.g., water/ethanol) is then used to obtain the pure product.
Chromatography: If necessary, column chromatography on silica gel or an ion-exchange resin can be used for further purification.
III. References
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
Belokon, Y. N., et al. Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. Angewandte Chemie International Edition.
Maruoka, K., & Ooi, T. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.
Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews.
Maruoka, K., & Ooi, T. Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews.
Conda-Sheridan, M., & Krishnaiah, M. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
Conda-Sheridan, M., & Krishnaiah, M. Protecting Groups in Peptide Synthesis. Springer Protocols.
BenchChem. Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis.
Wang, J., et al. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega.
Gante, J. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Synthesis.
Alfa Chemistry. Bucherer-Bergs Reaction.
Isidro-Llobet, A., et al. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Journal of the Chemical Society, Perkin Transactions 1.
Wang, J., et al. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
Wikipedia. Bucherer–Bergs reaction.
Organic Chemistry Portal. Strecker Synthesis.
Ahluwalia, V. K., & Parashar, R. K. Bucherer-Bergs Reaction. Organic Reactions and Their Mechanisms.
Wikipedia. Strecker amino acid synthesis.
CK-12 Foundation. Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis.
Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
El-Faham, A., & de la Torre, B. G. Strecker Reaction. Encyclopedia.
Executive Summary: The Tetrasubstituted Carbon Challenge
You are encountering difficulties with 2-amino-2,3-diphenylpropanoic acid . This is not a standard amino acid; it possesses a quaternary (tetrasubstituted) carbon at the
-position. The steric congestion created by the simultaneous presence of the amine, carboxyl, phenyl, and benzyl groups makes standard enzymatic resolution (e.g., acylase methods) kinetically slow and classical crystallization unpredictable.
This guide prioritizes Asymmetric Phase-Transfer Catalysis (PTC) as the primary synthesis route to avoid racemates entirely, followed by Chiral HPLC for purification and validation.
Module 1: Asymmetric Synthesis (The "Upstream" Solution)
Use this module if you are synthesizing the molecule de novo and want to avoid 50% yield loss from resolution.
The Core Problem: Standard alkylation of enolates yields racemates.
The Solution: Use Maruoka Catalysts (Chiral Quaternary Ammonium Salts) to control the face of attack during alkylation.
Protocol: Phase-Transfer Alkylation of
-Phenylglycine Schiff Base
Concept: Instead of trying to add a phenyl group to phenylalanine (difficult), we add a benzyl group to a phenylglycine derivative.
Catalyst Selection: Do not use standard benzyltrimethylammonium chloride. You must use a
-symmetric chiral spiro-ammonium salt (Maruoka type). The rigid binaphthyl backbone creates a "chiral pocket" that shields one face of the enolate.
Temperature Control: Perform the reaction at 0°C to -20°C .
Why? Lower temperatures increase the difference in free energy (
) between the favored and unfavored transition states, drastically improving ee%.
Stirring Rate: High agitation (800+ rpm) is critical.
Why? This is an interfacial mechanism. The reaction occurs at the interface of the organic solvent and the aqueous base. Poor mixing starves the reaction of the ion-paired enolate.
Troubleshooting Q&A:
Q: My yield is good, but ee% is stuck at 70%.A: Check your base concentration. If using NaOH, switch to 50% KOH . The "tightness" of the ion pair between the quaternary ammonium cation and the enolate anion dictates stereocontrol. A harder counter-cation (K+) often improves the geometry of the transition state in these specific bulky systems.
Q: The hydrolysis step racemized my product.A: Quaternary amino acids are prone to racemization under harsh basic hydrolysis. Use mild acidic hydrolysis (1N HCl in THF, 0°C) to cleave the imine and ester. Avoid refluxing in strong base.
Visualizing the Mechanism
The following diagram illustrates the ion-pairing cycle that enforces chirality.
Figure 1: The Maruoka Phase-Transfer Catalysis Cycle. The chiral ammonium salt (
) extracts the enolate into the organic phase while shielding one face, forcing the electrophile to attack from the opposite side.
Module 2: Resolution & Purification (The "Midstream" Fix)
Use this module if you already have a racemic mixture.
The Core Problem: The quaternary center makes the molecule too bulky for standard enzymatic kinetic resolution (e.g., Pig Liver Esterase often fails).
Method A: Preparative Chiral HPLC (Recommended)
For quaternary amino acids, chromatographic resolution is often more scalable and reliable than crystallization.
Mobile Phase: Methanol/Water (80:20) with 0.1% Triethylamine and 0.1% Acetic Acid.
Why this works: Teicoplanin contains a "basket" shape that accommodates the amino acid backbone, while the sugar moieties interact with the phenyl rings via
stacking.
Method B: Diastereomeric Esterification (The "Menthol" Trick)
If you lack Prep-HPLC, use a chiral auxiliary.
Derivatization: React the racemic amino acid with (-)-Menthol using thionyl chloride.
Separation: The resulting diastereomers (L-AA-Menthol and D-AA-Menthol) have significantly different physical properties (solubility/polarity).
Purification: Separate via standard silica flash chromatography (much cheaper than chiral prep).
Hydrolysis: Acid hydrolysis restores the amino acid.
Troubleshooting Q&A:
Q: I tried crystallizing with Tartaric Acid but got an oil.A:
-disubstituted amino acids are lipophilic and bulky, often preventing the tight lattice packing required for salt crystallization. Switch to Dibenzoyl-L-tartaric acid ; the extra phenyl rings provide -stacking opportunities with your substrate's diphenyl groups, often inducing crystallization.
Module 3: Analytical Validation (The "Downstream" Check)
You cannot rely on optical rotation (
) alone. The rotation value is often small for these analogs.
Recommended Analytical Columns
Column Type
Brand Example
Suitability for 2-amino-2,3-diphenyl
Mechanism
Crown Ether
Crownpak CR(+)
High
Complexes the primary amine (). Excellent for -substituted amino acids.[1] Requires acidic mobile phase ().
Teicoplanin
Chirobiotic T
Medium-High
"Antibiotic" phase. Good for underivatized amino acids in MeOH/Water.
Polysaccharide
Chiralpak AD-H
Low (unless derivatized)
usually requires N-protection (e.g., Boc/Fmoc) to separate effectively.
Protocol: Crown Ether HPLC Method
Mobile Phase: Aqueous
Perchloric Acid (). Note: Do not use organic modifiers like ACN if using Crownpak CR(+), as they can precipitate the crown ether or reduce binding.
Temperature:Low (10°C - 15°C) . Lower temperature reduces the rapid exchange kinetics of the ammonium-crown complex, sharpening the peaks.
Flow Rate: 0.5 mL/min (slower is better for bulky analytes).
Troubleshooting Q&A:
Q: My peaks are tailing badly on the Crownpak column.A: This is usually due to the hydrophobicity of the diphenyl groups interacting non-specifically with the silica backbone. Increase the acid concentration slightly (to pH 1.0) or switch to a Teicoplanin column (Chirobiotic T) which allows the use of Methanol to solubilize the hydrophobic phenyl groups.
References
Maruoka C
-Dialkyl Amino Acids:
Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000).[2] Practical Catalytic Enantioselective Synthesis of
-Dialkyl--amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.
HPLC Separ
-Substituted Amino Acids:
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014).[3] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Journal of Chromatography A.
Resolution via Diastereomeric Esters
Methodology based on the separation of menthol esters of amino acids.[4]
General Phase Transfer Catalysis Review
Kitamura, M., Shirakawa, S., & Maruoka, K. (2008).[5] Combinatorial design of simplified high-performance chiral phase-transfer catalysts. Chemistry – An Asian Journal.[5]
Challenges in the scale-up of 2-amino-2,3-diphenylpropanoic acid production
The following technical guide addresses the scale-up challenges for 2-amino-2,3-diphenylpropanoic acid (also known as -phenylphenylalanine). This -disubstituted amino acid presents unique synthetic hurdles due to the ste...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the scale-up challenges for 2-amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine). This -disubstituted amino acid presents unique synthetic hurdles due to the steric congestion at the quaternary carbon center.[1]
The guide is structured for process chemists and engineers, focusing on two primary synthesis routes: the robust Bucherer-Bergs synthesis (for racemic production) and Phase-Transfer Catalyzed (PTC) Alkylation (for asymmetric synthesis).[1]
[1]
Strategic Route Selection & Process Logic
Before initiating scale-up, select the pathway that aligns with your stereochemical requirements and equipment capabilities.[1]
Feature
Route A: Bucherer-Bergs (Hydantoin)
Route B: PTC Alkylation (Schiff Base)
Target Product
Racemic () (requires resolution)
Enantiomerically Enriched (L or D)
Key Intermediate
5-benzyl-5-phenylhydantoin
-diphenylmethylene--phenylglycine ester
Primary Challenge
Hydrolysis: Opening the sterically hindered hydantoin ring requires harsh conditions.[1]
Kinetics: Steric bulk hinders the approach of the electrophile (benzyl bromide).
Scale-Up Risk
High pressure/temperature required for hydrolysis step.[1]
Exotherm control during deprotonation; Catalyst cost.[1]
Context: This is the preferred industrial route for bulk racemic material.[1] The reaction of deoxybenzoin (benzyl phenyl ketone) with ammonium carbonate and cyanide yields the hydantoin intermediate.
Phase 1: Hydantoin Formation
Q: The reaction mixture turns dark/tarry, and yield is low (<40%). What is happening?
Root Cause: Deoxybenzoin is prone to aldol-like self-condensation under basic conditions if the cyanide/carbonate concentration is insufficient or temperature is too high initially.[1]
Solution:
Order of Addition: Dissolve the ketone in ethanol/water first. Add
Temperature Ramp: Start the reaction at 40°C for 2 hours, then ramp to 60°C. Avoid reflux (>78°C) as it promotes polymerization of the ketone [1].
Solvent Ratio: Ensure a 1:1 EtOH:Water ratio.[1] Too much ethanol solubilizes the hydantoin product, preventing it from precipitating and driving the equilibrium forward.
Q: The hydantoin product is not precipitating, making isolation difficult.
Root Cause: 5-benzyl-5-phenylhydantoin has significant solubility in ethanol.[1]
Protocol Adjustment:
Distill off 50-70% of the ethanol under reduced pressure.[1]
Acidify the remaining aqueous slurry to pH 6–7 with concentrated HCl.[1] Caution: Do this in a well-ventilated hood to manage potential HCN evolution.[1]
Cool to 0–5°C for 4 hours to maximize crystallization.[1]
Phase 2: Hydrolysis (The Bottleneck)
Q: After refluxing with 6M NaOH for 24 hours, TLC shows mostly unreacted hydantoin.
Scientific Insight: The quaternary center at C-5 provides immense steric shielding to the carbonyl carbons.[1] Standard hydrolysis conditions (100°C) are thermodynamically insufficient to open the ring [2].
Corrective Action:
Switch to Autoclave: Perform the reaction in a sealed pressure reactor at 150–170°C (5–10 bar).
Reagent Change: Use
instead of NaOH. The insolubility of barium carbonate () drives the decarboxylation step irreversibly.
Microwave Option: For scales <50g, microwave irradiation at 180°C for 1 hour can achieve >90% conversion.[1]
Troubleshooting Guide: Asymmetric PTC Alkylation
Context: This route utilizes a chiral Phase Transfer Catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivatives) to alkylate a phenylglycine Schiff base.[1]
Phase 1: Alkylation Efficiency
Q: The reaction stalls at 60-70% conversion despite excess benzyl bromide.
Root Cause: The "Interfacial Poisoning" effect.[1] The leaving group (bromide ion) accumulates in the organic phase or at the interface, competing with the enolate for the catalyst's active site.
Solution:
Catalyst Choice: Switch to a catalyst with a non-coordinating counter-ion (e.g.,
or ) rather than a halide.
Agitation: PTC reactions are mass-transfer limited.[1] Ensure the stirring rate creates a vigorous emulsion (Reynolds number > 10,000).
Base Concentration: Increase KOH concentration to 50% (w/w). The high ionic strength "salts out" the organic catalyst, forcing it into the organic phase where it is needed [3].
Q: Enantiomeric Excess (ee) is lower than reported (>90% expected, <75% observed).
Root Cause:
Temperature: Higher temperatures increase the background (racemic) reaction rate uncatalyzed by the chiral agent.
Water Content: Excess water in the organic phase can solvate the ion pair, loosening the tight fit required for stereocontrol.
Protocol Adjustment:
Cool the reaction to 0°C or -10°C .
Use Toluene/Chloroform (7:3) as the solvent system.[1] Toluene suppresses the background reaction, while chloroform improves the solubility of the Schiff base.
Strictly Anhydrous: Use solid KOH/NaOH pellets instead of aqueous solution if the catalyst permits (Solid-Liquid PTC), or saturate the aqueous phase to minimize water extraction.[1]
Purification & Quality Control
Q: How do I remove the inorganic salts and yellow impurities from the final zwitterion?
Methodology: 2-amino-2,3-diphenylpropanoic acid is amphoteric.[1]
Dissolution: Dissolve the crude solid in 1M NaOH (pH > 12). The amino acid forms a soluble sodium salt; non-polar organic impurities (unreacted ketone/Schiff base) remain insoluble.
Extraction: Wash the alkaline solution with Ethyl Acetate (
Precipitation (Critical Step): Slowly add 2M HCl to the aqueous phase while stirring.
Target pH: The Isoelectric Point (pI) is approximately 5.5–6.0 .[1] Stop acidification exactly at this range to maximize precipitation.
Polishing: Recrystallize from Water/Ethanol (90:10). Pure crystals should be white needles.[1]
Q: The product is hygroscopic or sticky.
Cause: Residual inorganic salts (NaCl/KCl) or solvent entrapment.[1]
Fix: Perform a "slurry wash" with cold isopropanol followed by vacuum drying at 60°C over
for 24 hours.
References
Bucherer-Bergs Optimization
Sarges, R., et al.[1] "Synthesis of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 1990.[1]
Source:
Hydrolysis of Hindered Hydantoins
Ware, E.[1] "The Chemistry of the Hydantoins." Chemical Reviews, 1950.[1] (Classic review establishing the need for autoclave conditions for 5,5-diaryl systems).
Source:
Phase Transfer Catalysis Scale-Up
Maruoka, K.[1] "Practical Asymmetric Synthesis of Amino Acids using Chiral Phase-Transfer Catalysts." Organic Process Research & Development, 2008.[1]
Source:
Synthesis of
-Disubstituted Amino Acids:
Cativiela, C., & Díaz-de-Villegas, M. D.[1] "Stereoselective synthesis of quaternary
Optimizing the coupling efficiency of 2-amino-2,3-diphenylpropanoic acid in peptide synthesis
The following guide is structured as a specialized Technical Support Hub for peptide chemists working with sterically demanding building blocks. Technical Support Center: 2-Amino-2,3-Diphenylpropanoic Acid ( -Ph-Phe) Tic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Hub for peptide chemists working with sterically demanding building blocks.
Technical Support Center: 2-Amino-2,3-Diphenylpropanoic Acid (
-Ph-Phe)
Ticket ID: OPT-CPL-PhPhe
Subject: Optimization of Coupling Efficiency for
-Tetrasubstituted Amino Acids
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Wall"
You are working with 2-amino-2,3-diphenylpropanoic acid (systematically known as
-phenyl-phenylalanine). Unlike standard amino acids, this molecule possesses a quaternary -carbon substituted with both a phenyl group and a benzyl group (alongside the amine and carboxyl).
The Challenge:
The steric bulk of the geminal phenyl/benzyl groups creates a "conical" shield around both the nucleophilic amine and the electrophilic carboxyl. Standard protocols (DIC/HOBt) will result in <10% conversion or complete failure due to slow kinetics, allowing side reactions (e.g., N-capping, aggregation) to dominate.
The Solution:
Success requires shifting from "mild activation" to high-energy activation (Phosphonium/Uronium salts or Acid Fluorides) combined with thermal acceleration (Microwave).
Core Protocol: The "Golden Path" Workflow
Use this protocol as your baseline. Deviate only if specific sequence constraints (e.g., Cys/His presence) require milder temperatures.
Phase A: Reagent Selection
For quaternary amino acids, the leaving group must be highly electron-withdrawing to overcome the energy barrier of the bulky transition state.
Coupling Reagent
Class
Efficiency Rating
Recommended Use
HATU
Uronium (Guanidinium)
⭐⭐⭐⭐
Primary Choice. Excellent reactivity; forms stable active ester.
PyAOP
Phosphonium
⭐⭐⭐⭐⭐
Premium Choice. Superior for N-methyl or extremely hindered couplings; byproduct (HOAt) is catalytic.
COMU
Uronium (Oxyma)
⭐⭐⭐⭐
Safer alternative to HATU; high efficiency at elevated T.
TFFH
Fluoroformamidinium
⭐⭐⭐⭐⭐
The "Nuclear Option." Generates acid fluorides in situ. Use when HATU fails.
DIC/HOBt
Carbodiimide
⭐
Do Not Use. Kinetics are too slow for this residue.
Phase B: Experimental Conditions
Reaction Stoichiometry: 4.0 eq AA : 3.9 eq Activator : 8.0 eq DIEA.
Solvent: NMP (N-methylpyrrolidone) is preferred over DMF due to higher swelling of the resin matrix, which reduces aggregation in hydrophobic sequences.
Step-by-Step Protocol (Microwave Assisted)
Pre-Activation (Critical): Dissolve the Amino Acid and HATU in NMP. Add DIEA. Shake for exactly 30 seconds .
Why? Long pre-activation can lead to guanidinylation of the amine. Short pre-activation ensures the active ester is ready immediately upon hitting the resin.
Coupling: Transfer solution to resin.
Microwave Cycle:
Temperature: 75°C
Power: 30W (variable)
Time: 10 minutes
Double Coupling: Drain. Repeat steps 1-3 with fresh reagents.
Note: For this specific residue, double coupling is mandatory, not optional.
Decision Logic: Optimization Workflow
The following diagram illustrates the logical pathway for troubleshooting low coupling yields.
Figure 1: Decision tree for optimizing the coupling of sterically hindered
-disubstituted amino acids.
Troubleshooting & FAQs
Q1: I am seeing low yields even with HATU. What is the "Acid Fluoride" method?
A: When the active ester (OBt/OAt) is too bulky to approach the resin-bound amine, the Acid Fluoride is the solution. It is physically smaller and highly reactive.
Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
Conditions: 1:1 ratio of TFFH:Amino Acid with 2 eq of DIEA in DCM or DMF.
Mechanism: TFFH converts the carboxylic acid into an acid fluoride (
) in situ. This species is less sensitive to steric hindrance than the bulky HATU-guanidinium complex [1].
Q2: Will high temperatures (75°C - 90°C) cause racemization?
A:No. This is a unique advantage of 2-amino-2,3-diphenylpropanoic acid.
Explanation: Racemization typically occurs via proton abstraction from the
-carbon (enolization) or oxazolone tautomerization. Because your amino acid is -tetrasubstituted (it has no -proton), it is chemically impossible for it to racemize via the standard base-catalyzed mechanisms [2].
Caveat: While the residue itself won't racemize, high temperatures can damage neighboring sensitive residues (e.g., Cys, His, Arg). If these are present in the chain, limit T to 50°C and extend time.
Q3: The coupling of the residue worked, but I cannot couple the next amino acid onto it.
A: This is the "N-terminal Barrier." The bulky phenyl groups effectively bury the N-terminus, making it a poor nucleophile.
Solution 1: Use PyAOP or PyBrOP .[2] These phosphonium reagents are superior for driving reactions with poor nucleophiles.
Solution 2:Double Deprotection. Ensure the Fmoc group is fully removed. The steric bulk can slow down deprotection.[3] Use 20% Piperidine with 5% DBU (stronger base) for 2x 10 mins.
Solution 3: Use a "Spacer" solvent. Use pure NMP or add chaotropic salts (0.4M LiCl in DMF) to disrupt hydrogen bonding that might be pulling the terminus into a folded conformation [3].
Q4: Can I use colorimetric tests (Kaiser) to monitor this?
A:Proceed with caution.
Coupling of the AA: Yes, the Kaiser test works (testing the resin amine).
Coupling onto the AA: The Kaiser test may give a false negative (appear colorless even if unreacted) because the ninhydrin molecule itself is bulky and may not react with the sterically buried amine of the 2-amino-2,3-diphenylpropanoic acid.
Recommendation: Use the Chloranil Test (more sensitive for secondary/hindered amines) or perform a micro-cleavage and analyze via HPLC/MS to confirm coupling completion.
References
Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Sequences." Journal of Organic Chemistry. Available at: [Link]
Wenschuh, H., et al. (2004). "Coherent synthesis of peptide sequences using microwave irradiation." Biopolymers. Available at: [Link]
Thiam, M., et al. (2020). "Strategies for the Synthesis of Difficult Peptides." MDPI Processes. Available at: [Link]
Albericio, F., & El-Faham, A. (2011).[4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Available at: [Link]
Common impurities in 2-amino-2,3-diphenylpropanoic acid and their removal
Technical Support Center: 2-Amino-2,3-diphenylpropanoic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-amino-2,3-diphenylpropanoic acid. This res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Amino-2,3-diphenylpropanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-amino-2,3-diphenylpropanoic acid. This resource, designed for professionals in research and development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their removal. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the highest purity of your compound for reliable experimental outcomes.
This section addresses specific issues you may encounter during the synthesis and purification of 2-amino-2,3-diphenylpropanoic acid. The answers provide not only solutions but also the underlying chemical principles to help you make informed decisions in your work.
Q1: What are the most common impurities I can expect when synthesizing 2-amino-2,3-diphenylpropanoic acid, particularly via a Strecker-type reaction?
When synthesizing a non-proteinogenic amino acid like 2-amino-2,3-diphenylpropanoic acid, the impurity profile is heavily dependent on the synthetic route. The Strecker synthesis is a common and versatile method for α-amino acid production.[1][2][3] Impurities from this pathway can be categorized as follows:
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Depending on the specific variation of the Strecker synthesis used, these can include the precursor ketone (e.g., 1,2-diphenylethanone), cyanide source (e.g., KCN, NaCN), and the ammonia source (e.g., NH4Cl, NH3).[2][4]
Reaction Intermediates: The key intermediate in the Strecker synthesis is the α-aminonitrile.[1][5] Incomplete hydrolysis of this nitrile to the final carboxylic acid will leave it as a significant impurity in your crude product.
Side-Reaction Products: Side reactions can introduce structurally similar impurities that are often challenging to separate. For instance, if an aldehyde is used as a starting material, the Cannizzaro reaction can occur, leading to the corresponding alcohol and carboxylic acid.[6]
Stereoisomers: 2-amino-2,3-diphenylpropanoic acid possesses chiral centers. Unless an asymmetric synthesis is employed, the product will be a racemic or diastereomeric mixture.[1] In applications where a specific stereoisomer is required, the other isomers are considered impurities.
Degradation Products: During workup or storage, the final product can degrade. Potential degradation pathways include oxidation, especially if the molecule has susceptible functional groups, or decarboxylation upon heating.[7]
Q2: My NMR spectrum is complex, with more peaks than expected. How can I identify the potential impurities?
A complex NMR spectrum of your crude product is a common issue. By understanding the potential impurities from your synthesis, you can often assign these extra peaks:
α-Aminonitrile Intermediate: The most indicative signal for the α-aminonitrile intermediate would be the absence of a broad carboxylic acid proton signal and the presence of a nitrile carbon in the 13C NMR spectrum (typically around 115-125 ppm).
Unreacted Ketone: The presence of a carbonyl peak in the 13C NMR spectrum in the range of 190-220 ppm would suggest unreacted starting ketone.
Residual Solvents: Sharp, characteristic singlets for common laboratory solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl3) are a frequent source of extra peaks.[7]
A combination of 1H, 13C, and even 2D NMR techniques like COSY and HSQC can help in elucidating the structures of these unknown components. For definitive identification, especially for isomeric impurities, HPLC coupled with mass spectrometry (LC-MS) is an invaluable tool.[8]
Q3: What is the most effective general method for purifying my crude 2-amino-2,3-diphenylpropanoic acid?
For most amino acids, recrystallization is the most effective and scalable method for initial purification.[9] Amino acids are zwitterionic crystalline solids, and their solubility is highly dependent on the pH and polarity of the solvent system. This property can be exploited to achieve excellent purification.
The principle behind recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. A well-executed recrystallization can effectively remove unreacted starting materials, many side products, and inorganic salts. A detailed protocol is provided in the "Experimental Protocols" section below.
For impurities that are very structurally similar to the product, such as diastereomers or certain side-products, chromatographic methods like flash chromatography or preparative HPLC may be necessary.[10]
Q4: I'm struggling to remove residual cyanide from my reaction mixture. What are the best practices for this?
Residual cyanide is a critical safety concern due to its high toxicity.[11] Removal should be handled with extreme care.
Acidic Hydrolysis: The final step in the Strecker synthesis is typically an acidic or basic hydrolysis of the aminonitrile.[2][3] This step also serves to hydrolyze any remaining cyanide salts to either hydrogen cyanide gas (under acidic conditions, requiring a well-ventilated fume hood) or cyanate (under basic conditions).
Chemical Quenching: Residual cyanide in waste streams can be chemically treated to less toxic compounds. Common methods include oxidation with reagents like hydrogen peroxide or sodium hypochlorite (bleach) under controlled pH conditions.[12][13] For example, alkaline chlorination converts cyanide to the much less toxic cyanate.[14]
It is imperative to test the waste stream for the absence of cyanide before disposal, following your institution's safety protocols.
Q5: My product is a mixture of stereoisomers. How can I achieve chiral resolution?
Separating stereoisomers is a common challenge in the synthesis of chiral molecules. For 2-amino-2,3-diphenylpropanoic acid, several strategies can be employed:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[15][16] It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[17][18] Methods using chiral ligand-exchange chromatography have also been reported for similar compounds.[19]
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. An appropriate enzyme could be used to selectively react with one stereoisomer in the mixture, allowing for the separation of the modified and unmodified forms.
The choice of method will depend on the scale of your synthesis, available equipment, and the specific properties of your compound. For analytical purposes, chiral HPLC is often the method of choice for determining enantiomeric excess (ee) or diastereomeric ratio (dr).[15]
Data Presentation: Common Impurities and Removal Strategies
The following table summarizes the common impurities discussed, their likely origins, and recommended strategies for their detection and removal.
Impurity Type
Likely Origin
Analytical Signature (NMR, etc.)
Recommended Removal Strategy
α-Aminonitrile Intermediate
Incomplete hydrolysis in Strecker synthesis.[1][5]
Absence of carboxylic acid proton (1H NMR); Presence of nitrile peak (~115-125 ppm in 13C NMR).
Complete the hydrolysis step (e.g., by extending reaction time or using stronger acidic/basic conditions).
Unreacted Ketone
Incomplete initial reaction.
Carbonyl peak (~190-220 ppm in 13C NMR).
Recrystallization; Flash chromatography.
Residual Cyanide Salts
Excess reagent from Strecker synthesis.
Not directly observed in product NMR; requires specific testing of aqueous layers.
Proper aqueous workup; Chemical quenching of waste streams (e.g., with bleach or H2O2).[12][14]
Protocol: Purification of 2-Amino-2,3-diphenylpropanoic Acid by Recrystallization
This protocol provides a general workflow for the purification of your crude product. The optimal solvent system may require some experimentation.
Objective: To remove unreacted starting materials, inorganic salts, and some side-products from crude 2-amino-2,3-diphenylpropanoic acid.
Principle: This method leverages the zwitterionic nature of the amino acid. The solubility is minimized at its isoelectric point (pI) and increased in acidic or basic solutions. We will dissolve the crude product in a dilute basic solution, treat it to remove colored impurities, and then precipitate the pure amino acid by adjusting the pH to its pI.
Materials:
Crude 2-amino-2,3-diphenylpropanoic acid
1 M Sodium Hydroxide (NaOH)
1 M Hydrochloric Acid (HCl)
Activated Charcoal (decolorizing carbon)
Deionized Water
pH paper or a calibrated pH meter
Beakers or Erlenmeyer flasks
Heating plate with stirring
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: In a beaker, suspend the crude amino acid in a minimal amount of deionized water. While stirring, slowly add 1 M NaOH dropwise until the solid completely dissolves. Avoid adding a large excess of base. The goal is to form the soluble sodium salt of the amino acid.
Decolorization (Optional): If the solution is colored, heat it gently (to around 50-60°C) and add a small amount of activated charcoal (approx. 1-2% of the crude product weight). Stir for 10-15 minutes. Causality Note: The activated charcoal adsorbs high molecular weight colored impurities.
Hot Filtration (if charcoal was used): If you performed the decolorization step, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step should be done quickly to prevent premature crystallization.
Precipitation: Allow the solution to cool to room temperature. While stirring vigorously, slowly add 1 M HCl dropwise. You will observe the product precipitating as a white solid. Continuously monitor the pH. The goal is to reach the isoelectric point (pI) of the amino acid, where its solubility is at a minimum. For many simple amino acids, this is in the weakly acidic to neutral range (pH 5-7), but you should continue adding acid until precipitation is maximized.
Crystallization and Cooling: Once the optimal pH is reached and precipitation appears complete, cool the mixture in an ice bath for at least 30 minutes to ensure maximum recovery.
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining salts, followed by a wash with a non-polar solvent like cold ethanol or diethyl ether to help dry the crystals.
Drying: Dry the purified crystals under high vacuum to remove all traces of water and solvents.
Self-Validation: The success of the purification can be confirmed by taking a melting point of the dried product and comparing it to the literature value. A sharp melting point indicates high purity. Further validation should be done using analytical techniques like NMR or HPLC to confirm the absence of the previously identified impurities.
Mandatory Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting an impure sample of 2-amino-2,3-diphenylpropanoic acid.
Caption: Troubleshooting workflow for impurity identification and removal.
References
Determination of chiral purity of synthetic amino acids by high performance liquid chromatography.
Strecker amino acid synthesis - Wikipedia.
Strecker Synthesis - Master Organic Chemistry.
The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
Strecker Synthesis - Organic Chemistry Portal.
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson.
Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed.
Crystallization of Amino Acids - GEA.
Method for crystallization of amino acids - Google Patents.
Synthesis of 2-phenylpropionic acid - PrepChem.com.
How can I recrystallize an amino acid derivative? - ResearchGate.
Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide - Benchchem.
Separation and Refining of Amino acids.
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar.
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents.
Diastereoselective synthesis of non-proteinogenic alpha-amino acids - PubMed.
Cyanide Remediation: Current and Past Technologies - Department of Toxic Substances Control.
Classification of Impurities | PDF | Solvent | Catalysis - Scribd.
CYANIDE WASTES Significance Cyanides are toxic to aquatic life, interfere with normal biological processes of natural purificati.
Related impurities in peptide medicines - PubMed.
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC.
Cyanide removal from aqueous solution by oxidation with hydrogen peroxide in the presence of activated alumina-supported copper catalyst | Global NEST Journal.
In-depth Comparative Analysis of 2-amino-2,3-diphenylpropanoic Acid Enantiomers: A Review of Available Scientific Literature
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current knowledge regarding the specific biological activities of the enantiomers of 2-amino-2,3-diph...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the current knowledge regarding the specific biological activities of the enantiomers of 2-amino-2,3-diphenylpropanoic acid. At present, there is no direct comparative experimental data to facilitate a detailed guide on their differential effects.
While the principles of stereochemistry dictate that enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles, specific studies on (R)-2-amino-2,3-diphenylpropanoic acid and (S)-2-amino-2,3-diphenylpropanoic acid are not available in the public domain. This precludes a direct, evidence-based comparison of their biological performance as per the user's request.
Our extensive search did, however, yield information on structurally related compounds, which can provide a conceptual framework for understanding why such a comparison would be scientifically valuable. Research on other arylpropionic acid derivatives and chiral amino acids consistently demonstrates the critical role of stereochemistry in determining biological activity.
For instance, studies on related molecules such as S(-)-2-amino-2-methyl-3-phenylpropanoic acid have demonstrated anti-inflammatory and antinociceptive properties. In the broader class of 2-arylpropionic acid derivatives, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), it is often the (S)-enantiomer that possesses the desired therapeutic activity, while the (R)-enantiomer may be less active, inactive, or contribute to side effects.
Furthermore, research into radiolabeled amino acid enantiomers, such as the (R)- and (S)- forms of 2-amino-3-[18F]fluoro-2-methyl propanoic acid, highlights their differential potential in applications like medical imaging for brain tumors. This underscores the stereospecific interactions of these molecules with biological systems, such as transporters and enzymes.
The scientific community has also developed advanced methods for the separation and analysis of chiral compounds, including amino acids and their derivatives. Techniques like chiral chromatography are essential for isolating individual enantiomers to study their distinct biological effects. The existence of these sophisticated analytical methods suggests that while the specific comparison of 2-amino-2,3-diphenylpropanoic acid enantiomers has not been published, the tools for such an investigation are well-established.
We would be pleased to offer our expertise to create a similar in-depth comparison guide for a different pair of enantiomers for which there is a robust body of publicly available research. For example, a detailed analysis of a well-documented chiral drug from the profen class or another amino acid derivative with established differential bioactivity could be provided.
Comparative
Validation of 2-Amino-2,3-Diphenylpropanoic Acid: Mechanism of Action Guide
The following guide details the validation framework for 2-amino-2,3-diphenylpropanoic acid (also known as -phenylphenylalanine or -phenyl-Phe ), a sterically hindered amino acid analog. Based on its structural propertie...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation framework for 2-amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine or -phenyl-Phe ), a sterically hindered amino acid analog.
Based on its structural properties—specifically the
-carbon substitution which restricts conformational freedom and mimics the transition state of phenylalanine processing—this guide focuses on validating its Mechanism of Action (MoA) as a competitive ligand for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) and a probe for System L transport dynamics .
Executive Summary & Mechanistic Hypothesis
Compound: 2-Amino-2,3-diphenylpropanoic acid (
-phenyl-Phe).
Target Mechanism: Competitive inhibition/binding of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).
Scientific Rationale: The introduction of a phenyl group at the -carbon of phenylalanine creates significant steric bulk. Unlike standard substrates (e.g., Phenylalanine, Leucine), this modification typically impedes the transporter's "occlusion" step—the conformational change required to translocate the substrate across the membrane. Therefore, -phenyl-Phe is validated not merely as a substrate, but as a mechanistic probe to distinguish between binding affinity () and transport velocity ().
Comparative Landscape: LAT1 Modulators
To validate
-phenyl-Phe, its performance must be benchmarked against established System L ligands.
Feature
-Phenyl-Phe (Subject)
BCH (Standard Control)
JPH203 (Clinical Inhibitor)
Structure
Acyclic, -substituted bulky amino acid
Bicyclic, rigid amino acid
Tyrosine analog with lipophilic tail
Selectivity
LAT1/LAT2 (System L)
Pan-System L (LAT1, LAT2, LAT3, LAT4)
Highly Selective for LAT1
Mechanism
Competitive Blocker / Slow Substrate
Competitive Substrate (Transported)
Non-transportable Inhibitor
Use Case
Probing steric tolerance of the substrate binding pocket
Defining System L activity (non-specific)
Therapeutic inhibition of LAT1
Experimental Validation Framework
To scientifically validate the MoA, you must prove three causality pillars: Specific Binding , Inhibition Mode , and Transport Competence .
-phenyl-Phe is a transportable substrate or a non-transportable blocker . This is the critical differentiation step from standard inhibitors like JPH203.
Protocol:
Pre-loading: Load cells with high concentration (
) of non-labeled L-Leucine for 15 minutes.
Wash: Rapidly wash cells (
) at to remove extracellular Leucine.
Efflux Phase: Add extracellular
-phenyl-Phe () to the buffer.
Measurement: Measure the efflux of intracellular
-Leucine (pre-loaded tracer) into the supernatant over 5 minutes.
Interpretation:
High Efflux:
-phenyl-Phe enters the cell, forcing Leucine out (Exchange Mechanism). Conclusion: It is a Substrate.
No Efflux:
-phenyl-Phe binds outside but does not flip inward. Conclusion: It is a Blocker/Inhibitor.
Mechanism Visualization (DOT Diagram)
The following diagram illustrates the logical flow for validating the mechanism, distinguishing between a competitive substrate and a pure inhibitor.
Caption: Logical flowchart for distinguishing the functional mechanism of
-phenyl-Phe on the LAT1 transporter.
Advanced Validation: Kinetic Mode
To definitively prove the "Competitive" nature of the mechanism, you must perform a kinetic analysis using the Lineweaver-Burk Plot .
Methodology:
Measure
-Leucine uptake velocity () at varying Leucine concentrations (: ).
Repeat in the presence of fixed concentrations of
-phenyl-Phe (e.g., ).
Plot:
vs. .
Expected Outcome for Competitive Inhibition:
(Y-intercept): Remains unchanged. (The transporter can still reach max velocity if substrate concentration is high enough to outcompete the inhibitor).
(X-intercept): Increases.[1] (The apparent affinity for Leucine decreases because -phenyl-Phe occupies the site).
Molecular Docking Validation (In Silico)
To support the wet-lab data, perform docking against the Cryo-EM structure of human LAT1-4F2hc (PDB ID: 6IRS or 7DSK ).
Binding Pocket: The substrate pocket is defined by residues Phe252, Ser342, and Tyr259 .
Hypothesis: The
-phenyl group of 2-amino-2,3-diphenylpropanoic acid will clash with the "gating" residues, potentially stabilizing the outward-open conformation and preventing the transition to the occluded state. This confirms the structural basis of its inhibition.
References
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
Yanagida, O., et al. (2001). "Human L-type amino acid transporter 1 (LAT1): pharmacological relevance to the uptake of phenylalanine analogs." Biochimica et Biophysica Acta. Link
Oda, K., et al. (2010). "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth." Cancer Science. Link
Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology. Link
Singh, N., et al. (2018). "Structure and mechanism of the amino acid transporter LAT1–4F2hc." Nature. Link
A Comparative Analysis of 2-Amino-2,3-Diphenylpropanoic Acid and Other Non-Natural Amino Acids in Peptide and Drug Design
Introduction: The Expanding Universe of the Genetic Code In the realm of drug discovery and peptide engineering, the 20 proteinogenic amino acids, the fundamental building blocks of life, represent only the starting poin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Expanding Universe of the Genetic Code
In the realm of drug discovery and peptide engineering, the 20 proteinogenic amino acids, the fundamental building blocks of life, represent only the starting point. The introduction of non-natural amino acids (UAAs) into peptide and protein scaffolds has emerged as a powerful strategy to overcome the inherent limitations of native biomolecules, such as poor stability, limited bioavailability, and restricted conformational diversity.[1][2] UAAs offer a vast and largely unexplored chemical space, enabling the design of peptidomimetics with enhanced therapeutic properties.[2] This guide provides a comparative study of a unique and sterically demanding UAA, 2-amino-2,3-diphenylpropanoic acid, and contextualizes its potential within the broader landscape of other significant non-natural amino acids utilized in modern medicinal chemistry.
Featured Amino Acid: 2-Amino-2,3-Diphenylpropanoic Acid
2-Amino-2,3-diphenylpropanoic acid is an α,α-disubstituted amino acid characterized by the presence of two phenyl groups, one attached to the α-carbon and another to the β-carbon. This unique substitution pattern imparts a high degree of steric hindrance and conformational rigidity. While specific experimental data for this exact molecule is limited in publicly accessible literature, its structural motifs allow for well-grounded extrapolations of its properties based on extensive research on related α,α-disubstituted and diphenyl-containing amino acids.
Anticipated Properties and Performance:
The defining feature of 2-amino-2,3-diphenylpropanoic acid is the severe steric constraint imposed by the two bulky phenyl groups. This is expected to profoundly influence the local and global conformation of a peptide chain upon incorporation.
Conformational Restriction: The gem-diphenyl substitution at the α-carbon, combined with the β-phenyl group, is predicted to severely restrict the psi (ψ) and phi (φ) backbone dihedral angles. This can be a powerful tool to lock a peptide into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a target receptor.
Induction of Specific Secondary Structures: The incorporation of α,α-disubstituted amino acids is known to promote the formation of helical and turn structures in peptides. The diphenyl substitution in the featured amino acid would likely be a potent inducer of such secondary structures.
Enhanced Proteolytic Stability: The steric bulk of the dual phenyl groups is expected to provide a formidable shield against enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.
Modulation of Physicochemical Properties: The two aromatic rings will significantly increase the hydrophobicity of the amino acid, which can influence peptide folding, aggregation, and membrane permeability.
Plausible Synthetic Approach: A Diastereoselective Strategy
The synthesis of 2-amino-2,3-diphenylpropanoic acid presents a significant stereochemical challenge due to the two adjacent chiral centers. A plausible and efficient synthetic route would likely involve an asymmetric Strecker synthesis or an alkylation of a chiral glycine enolate equivalent. Below is a conceptual workflow for a potential diastereoselective synthesis.
Caption: Conceptual synthetic workflow for 2-amino-2,3-diphenylpropanoic acid.
Comparative Analysis with Other Non-Natural Amino Acids
To fully appreciate the potential of 2-amino-2,3-diphenylpropanoic acid, it is essential to compare its anticipated properties with those of other well-established classes of non-natural amino acids.
This class of UAAs is characterized by the presence of two substituents on the α-carbon.
Similarities: Like 2-amino-2,3-diphenylpropanoic acid, other α,α-disubstituted amino acids are known to be potent promoters of helical conformations and exhibit enhanced resistance to proteolysis.
Differences: The nature of the α-substituents dictates the degree of conformational restriction and the specific type of secondary structure induced. For instance, the small methyl groups of Aib provide a more general helical propensity, whereas the bulky phenyl groups of our featured amino acid would impose more defined and severe restrictions.
β-Amino Acids
β-amino acids possess an additional carbon atom in their backbone compared to their α-amino acid counterparts.
Key Distinctions: The incorporation of β-amino acids leads to the formation of novel secondary structures, such as β-peptides that can adopt various helical and sheet-like conformations. This is fundamentally different from the local perturbations of α-peptide structures induced by α,α-disubstituted amino acids.
Performance Comparison: While both classes enhance proteolytic stability, the choice between them depends on the desired overall peptide architecture. β-amino acids are used to create entirely new peptidomimetic backbones, whereas α,α-disubstituted α-amino acids are typically used to constrain existing α-peptide structures.
These UAAs incorporate a cyclic structure that includes the backbone nitrogen and the α-carbon.
Mechanism of Constraint: The cyclic nature of these amino acids rigidly defines the φ dihedral angle, offering a predictable way to introduce turns or kinks in a peptide chain.
Comparative Impact: While our featured diphenylpropanoic acid derivative restricts both φ and ψ angles through steric hindrance, cyclic amino acids primarily constrain the φ angle due to the ring structure. The side chains of cyclic amino acids can also be functionalized to introduce additional interactions.
Experimental Data: A Comparative Overview
Amino Acid Class
Representative Example
Typical Effect on Peptide Conformation
Impact on Proteolytic Stability
Key Application
α,α-Disubstituted (Aromatic)
(Predicted for 2-amino-2,3-diphenylpropanoic acid)
Strong induction of helical or turn structures; severe restriction of φ/ψ angles
Very High
Stabilization of bioactive conformations; protease inhibition
α,α-Disubstituted (Aliphatic)
Aminoisobutyric acid (Aib)
Promotes 310- and α-helical conformations
High
Helical peptide design
β-Amino Acid
(R)-3-aminobutanoic acid
Forms novel β-peptide secondary structures
Very High
Creation of peptidomimetic backbones
Cyclic Amino Acid
Proline
Induces β-turns; restricts φ angle to ~ -60°
Moderate
Introduction of defined turns
Side-Chain Cyclized Aromatic
Tetrahydroisoquinoline-3-carboxylic acid (Tic)
Rigidifies side-chain and backbone conformation
High
Constraining pharmacophoric side chains
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Sterically Hindered UAA
The incorporation of sterically demanding amino acids like 2-amino-2,3-diphenylpropanoic acid into a peptide sequence via automated SPPS requires optimization of coupling conditions to overcome the significant steric hindrance.
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 5-10 minutes, repeated twice.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
Amino Acid Coupling (Optimized for Hindered Residues):
Pre-activate the incoming Fmoc-protected UAA (e.g., Fmoc-2-amino-2,3-diphenylpropanoic acid-OH) by dissolving it in DMF with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
Allow the pre-activation to proceed for 5-10 minutes.
Add the activated amino acid solution to the deprotected resin.
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acid couplings. Double coupling may be necessary.
Washing: Wash the resin with DMF to remove excess reagents.
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Amino-2,3-Diphenylpropanoic Acid Derivatives
This guide provides a comprehensive comparison of 2-amino-2,3-diphenylpropanoic acid derivatives, offering insights into their evaluation for researchers, scientists, and drug development professionals. We will delve int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of 2-amino-2,3-diphenylpropanoic acid derivatives, offering insights into their evaluation for researchers, scientists, and drug development professionals. We will delve into the critical in vitro and in vivo assays used to characterize these compounds, presenting supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to 2-Amino-2,3-Diphenylpropanoic Acid Derivatives
The 2-amino-2,3-diphenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities. These derivatives have shown promise as anti-inflammatory, anticonvulsant, and anticancer agents.[1][2][3] A significant area of interest is their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[4][5] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making antagonists of this receptor promising therapeutic targets.[6][7]
This guide will focus on the comparative evaluation of these derivatives, with a particular emphasis on their potential as NMDA receptor antagonists and neuroprotective agents. We will explore the causal relationships behind experimental choices and provide the necessary details for replicating these evaluations.
In Vitro Evaluation: From Receptor Binding to Cellular Effects
The initial characterization of 2-amino-2,3-diphenylpropanoic acid derivatives begins with a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.
NMDA Receptor Binding Affinity
A fundamental in vitro assay is the radioligand binding assay, which quantifies the affinity of a test compound for its target receptor.[8] This assay measures the displacement of a known radiolabeled ligand from the NMDA receptor by the 2-amino-2,3-diphenylpropanoic acid derivative being tested. The inhibitor constant (Kᵢ) is determined, providing a measure of the compound's binding affinity.[8]
Note: The data presented here is a representative compilation from various sources and may not be from a single head-to-head study. The primary purpose is to illustrate the comparative nature of the evaluation.
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.[1][2][9][10]
Membrane Preparation:
Homogenize whole rat brains in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes.
Wash the pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
Resuspend the final pellet in the assay buffer and determine the protein concentration.
Binding Assay:
In a 96-well plate, add the following in order:
150 µL of the prepared membrane suspension.
50 µL of the test compound at various concentrations or buffer for total binding.
50 µL of the radioligand (e.g., [³H]CGP 39653) at a concentration close to its Kₔ.
For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., unlabeled CGP 39653).
Incubate the plate at 30°C for 60 minutes with gentle agitation.
Filtration and Scintillation Counting:
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
Wash the filters four times with ice-cold wash buffer.
Dry the filters and place them in scintillation vials with a scintillation cocktail.
Quantify the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Cytotoxicity Assessment: The MTT Assay
It is crucial to assess the potential toxicity of the derivatives on healthy cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]
Table 2: Comparative Cytotoxicity (IC₅₀) of 2-Amino-2,3-Diphenylpropanoic Acid Derivatives in a Neuronal Cell Line (e.g., SH-SY5Y)
Compound
Derivative Substitution
IC₅₀ (µM)
ADP-1
Unsubstituted
> 100
ADP-2
4-Chloro
75
ADP-3
4-Methoxy
> 100
Doxorubicin (Positive Control)
-
1.2
Cell Seeding:
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well.
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
Include a vehicle control (medium with the same solvent concentration used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate the plate for 24-48 hours.
MTT Addition and Formazan Solubilization:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Incubate the plate overnight in the dark at room temperature to ensure complete dissolution of the formazan crystals.
Absorbance Measurement and Data Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
NMDA Receptor Signaling Pathway
The binding of an antagonist to the NMDA receptor blocks the influx of Ca²⁺ ions, which in turn modulates downstream signaling pathways involved in synaptic plasticity, cell survival, and excitotoxicity.[4][15]
Caption: Antagonism of the NMDA receptor by 2-amino-2,3-diphenylpropanoic acid derivatives.
In Vivo Evaluation: Assessing Therapeutic Potential in Living Systems
Following promising in vitro results, the evaluation of 2-amino-2,3-diphenylpropanoic acid derivatives proceeds to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole organism.
Neuroprotection in a Model of Excitotoxicity
To evaluate the neuroprotective potential of these derivatives, animal models of neurotoxicity are employed. A commonly used model involves the administration of a neurotoxin, such as kainic acid or quinolinic acid, to induce excitotoxic neuronal death. The ability of the test compound to mitigate this damage is then assessed.
Table 3: Comparative Neuroprotective Effects of 2-Amino-2,3-Diphenylpropanoic Acid Derivatives in a Kainic Acid-Induced Seizure Model in Mice
Compound
Dose (mg/kg, i.p.)
Seizure Score Reduction (%)
Neuronal Damage Reduction (%)
ADP-1
20
45
40
ADP-2
20
65
60
ADP-3
20
30
25
Vehicle Control
-
0
0
Animal Acclimatization and Grouping:
Acclimatize male C57BL/6 mice for at least one week before the experiment.
Divide the animals into groups: vehicle control, kainic acid control, and kainic acid + test compound groups.
Compound Administration:
Administer the test compounds (e.g., ADP-1, ADP-2, ADP-3) or vehicle intraperitoneally (i.p.) 30 minutes before the kainic acid injection.
Induction of Neurotoxicity:
Inject kainic acid (e.g., 20 mg/kg, i.p.) to induce seizures and subsequent neuronal damage.
Behavioral Assessment:
Observe the animals for at least 2 hours and score the severity of seizures using a standardized rating scale (e.g., Racine scale).
Histological Analysis:
24-48 hours after kainic acid injection, perfuse the animals with saline followed by 4% paraformaldehyde.
Collect the brains and process them for histological analysis (e.g., Nissl staining or Fluoro-Jade staining) to assess neuronal damage, particularly in the hippocampus.
Data Analysis:
Compare the seizure scores and the extent of neuronal damage between the different treatment groups.
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of neuroprotective agents.
Caption: A typical workflow for in vivo evaluation of neuroprotective compounds.
Conclusion
The comprehensive evaluation of 2-amino-2,3-diphenylpropanoic acid derivatives requires a multi-faceted approach, combining robust in vitro assays with relevant in vivo models. This guide has provided a framework for such an evaluation, emphasizing the importance of comparative data and detailed, reproducible protocols. The structure-activity relationships derived from these studies are crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. By adhering to the principles of scientific integrity and logical experimental design outlined herein, researchers can effectively advance the development of these promising compounds for a range of therapeutic applications.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Reaction Biology. NMDA Biochemical Binding Assay Service. Retrieved from [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. Humana Press. Retrieved from [Link]
Leander, J. D., & Wood, C. R. (n.d.). A comparison of PCP-like compounds for NMDA antagonism in two in vivo models. Semantic Scholar. Retrieved from [Link]
Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Retrieved from [Link]
Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work? Retrieved from [Link]
Bisaga, A., & Popik, P. (2000). In search of a new pharmacological treatment of drug addiction: N-methyl-D-aspartate (NMDA) antagonists. Drug and Alcohol Dependence, 59(1), 1-15. Retrieved from [Link]
Manetti, F., et al. (2000). In vivo and in vitro anti-inflammatory activity. ResearchGate. Retrieved from [Link]
Olney, J. W., et al. (1999). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Psychopharmacology, 145(3), 225-236. Retrieved from [Link]
Lu, C. C., et al. (2012). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. Retrieved from [Link]
van der Westhuizen, E. T., & Martin, L. J. (2014). A schematic diagram of the regulation of NMDA receptor activity by Gq protein-coupled muscarinic receptors in the hippocampus. ResearchGate. Retrieved from [Link]
Semwal, A., et al. (2014). A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. Valley International Journals, 1(1), 15-24. Retrieved from [Link]
Heffeter, P., et al. (2014). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry, 57(15), 6257-6268. Retrieved from [Link]
Wasterlain, C. G., et al. (2002). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy Research, 51(1-2), 125-134. Retrieved from [Link]
Kaul, D., & Kulkarni, S. K. (2001). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Planta Medica, 67(9), 803-807. Retrieved from [Link]
Ghasemi, M., et al. (2020). Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. Retrieved from [Link]
Ayyadurai, G. K., et al. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Biomolecular Structure and Dynamics, 1-15. Retrieved from [Link]
Iroegbu, J. C., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5369. Retrieved from [Link]
Zhao, D., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. Retrieved from [Link]
Nielsen, C. W., et al. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Amino Acids, 56(1), 1-14. Retrieved from [Link]
Nabavi, S. M., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Neuropharmacology, 15(4), 492-527. Retrieved from [Link]
Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1684-1696. Retrieved from [Link]
Ivanov, P. M., et al. (2014). Interaction between charged groups. pK-values and conformations of the diastereomers of 3-amino-2,3-diphenylpropanoic acids and their ester and N-acetyl derivatives. Bulgarian Chemical Communications, 46(A), 10-16. Retrieved from [Link]
Angelova, V. T., et al. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 14(1), 103. Retrieved from [Link]
Kemp, J. A., & Kew, J. N. C. (2001). NMDA Receptor Antagonists. In Pharmacology of Cerebral Ischemia. CRC Press. Retrieved from [Link]
Pariyar, R., et al. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(5), 2388. Retrieved from [Link]
Pariyar, R., et al. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(5), 2388. Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Amino-2,3-diphenylpropanoic Acid
Introduction: The Significance of 2-Amino-2,3-diphenylpropanoic Acid 2-Amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid, holds considerable interest for researchers in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-Amino-2,3-diphenylpropanoic Acid
2-Amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid, holds considerable interest for researchers in medicinal chemistry and drug development. Its diphenyl structure offers a unique scaffold that can be exploited for the design of novel therapeutics, peptidomimetics, and as a chiral building block in complex organic synthesis. The efficient and stereocontrolled synthesis of this molecule is therefore a critical challenge. This guide provides a comparative analysis of prominent synthetic routes to 2-amino-2,3-diphenylpropanoic acid, offering an in-depth look at their respective efficiencies, mechanistic underpinnings, and practical considerations. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route 1: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent
This strategy leverages the power of chiral auxiliaries to control the stereochemical outcome of an alkylation reaction, a cornerstone of asymmetric synthesis. The core principle involves the formation of a chiral, non-racemic enolate from a glycine derivative, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired amino acid with high enantiopurity.
Causality of Experimental Choices
The choice of a chiral auxiliary is paramount. Oxazolidinones, as popularized by Evans, are frequently employed due to their rigid conformational structure, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is crucial for the quantitative and regioselective formation of the enolate. The reaction temperature is maintained at a low level (typically -78 °C) to prevent racemization of the enolate and to enhance diastereoselectivity.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
After stirring for 30 minutes, add bromoacetyl bromide (1.1 equiv.) and allow the reaction to warm to room temperature overnight.
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
Purify the crude product by column chromatography to yield the N-bromoacetyl oxazolidinone.
Step 2: Diastereoselective Alkylation
Dissolve the N-bromoacetyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise and stir for 30 minutes to form the sodium enolate.
In a separate flask, prepare the electrophile by reacting benzaldehyde with a suitable activating agent.
Add the activated electrophile to the enolate solution and stir at -78 °C for 4 hours.
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
Purify the product by column chromatography.
Step 3: Hydrolysis of the Chiral Auxiliary
Dissolve the alkylated product in a mixture of THF and water.
Add lithium hydroxide (4.0 equiv.) and hydrogen peroxide (4.0 equiv.) and stir at 0 °C for 4 hours.
Quench the excess peroxide with sodium sulfite.
Acidify the mixture and extract the chiral auxiliary with dichloromethane.
The aqueous layer contains the desired 2-amino-2,3-diphenylpropanoic acid, which can be isolated by evaporation or lyophilization.
Visualizing the Workflow
Comparative
A Deep Dive into the Conformational Landscape of 2-Amino-2,3-Diphenylpropanoic Acid: A Comparative Analysis for Advanced Drug Design
In the realm of peptidomimetics and rational drug design, the conformational rigidity of amino acid building blocks is a paramount consideration. The precise spatial arrangement of pharmacophoric groups dictates molecula...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of peptidomimetics and rational drug design, the conformational rigidity of amino acid building blocks is a paramount consideration. The precise spatial arrangement of pharmacophoric groups dictates molecular recognition and biological activity. This guide offers a comprehensive comparative analysis of the conformational constraints of 2-amino-2,3-diphenylpropanoic acid, a non-proteinogenic amino acid with significant potential in the development of structurally defined peptides and therapeutic agents. By examining its stereochemical intricacies and comparing it with structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its conformational landscape.
The Significance of Conformational Constraint in Peptidomimetics
Natural peptides often suffer from metabolic instability and poor bioavailability, limiting their therapeutic applications. The introduction of conformationally constrained non-proteinogenic amino acids is a widely adopted strategy to overcome these limitations.[1] By restricting the rotational freedom of the peptide backbone, these modified amino acids can enforce specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding.[2] The incorporation of bulky substituents, such as phenyl groups, at the α- and β-carbons, as seen in 2-amino-2,3-diphenylpropanoic acid, is a powerful approach to induce significant conformational restriction.
Synthesis and Stereochemistry: Navigating the Chiral Landscape
The synthesis of 2-amino-2,3-diphenylpropanoic acid presents a considerable stereochemical challenge due to the presence of two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative and absolute configurations of these stereoisomers are expected to profoundly influence their conformational preferences.
Stereoselective synthetic routes are crucial for isolating the desired isomers for conformational analysis and subsequent applications. Methods such as asymmetric Strecker synthesis or the alkylation of chiral glycine enolate equivalents can be employed to control the stereochemistry at the α-carbon. The stereochemistry at the β-carbon can be established through stereoselective addition reactions or by starting from chiral precursors. The separation of diastereomers can be achieved by chromatography or fractional crystallization.[3][4]
Unraveling the Conformational Constraints: A Multi-pronged Approach
A combination of experimental and computational techniques is essential to comprehensively elucidate the conformational preferences of 2-amino-2,3-diphenylpropanoic acid.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for probing the solution-state conformation. Key parameters include:
Vicinal Coupling Constants (³J-values): The coupling constant between the Cα-H and Cβ-H protons (³JHα-Hβ) provides information about the dihedral angle (χ¹) around the Cα-Cβ bond, as described by the Karplus equation.
Nuclear Overhauser Effect (NOE): Through-space interactions between protons, detected in NOESY or ROESY experiments, provide distance constraints that help to define the overall molecular conformation.[5]
X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule in the solid state, offering a static snapshot of a low-energy conformation.[6] Analysis of the crystal structure reveals key dihedral angles, bond lengths, and intermolecular interactions that stabilize the observed conformation.
Computational Modeling
In silico methods complement experimental data by providing insights into the dynamic behavior and energetic landscape of the molecule.
Conformational Searches: Molecular mechanics or quantum mechanics calculations can be used to systematically explore the potential energy surface of the molecule, identifying low-energy conformers.[7]
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior in a simulated environment (e.g., in solution), allowing for the exploration of conformational transitions and the calculation of time-averaged properties.
Comparative Conformational Analysis: 2-Amino-2,3-Diphenylpropanoic Acid vs. Its Analogs
Due to the limited availability of direct experimental data for 2-amino-2,3-diphenylpropanoic acid, a comparative analysis with its structural analogs is highly instructive. We will consider the following analogs to infer the conformational properties of our target molecule:
(S)-2-Amino-3,3-diphenylpropanoic acid: Lacks a phenyl group at the C2 position.
(S)-2-Amino-2-methyl-3-phenylpropanoic acid: Possesses a smaller methyl group instead of a phenyl group at the C2 position.[8]
Phenylalanine: The parent proteinogenic amino acid with no substitution at the Cα position.
Compound
Cα-Substituent
Cβ-Substituent
Expected Rotational Freedom (Cα-Cβ bond)
Key Conformational Influences
2-Amino-2,3-diphenylpropanoic acid
Phenyl
Phenyl
Highly Restricted
Severe steric hindrance between the two phenyl groups and the amino and carboxyl functions. The relative stereochemistry (syn/anti) will be a dominant factor.
(S)-2-Amino-3,3-diphenylpropanoic acid
Hydrogen
Two Phenyls
Restricted
Steric clash between the two β-phenyl groups will limit rotation.
(S)-2-Amino-2-methyl-3-phenylpropanoic acid
Methyl
Phenyl
Moderately Restricted
The smaller methyl group allows for more conformational flexibility compared to a phenyl group, but still imposes more constraints than a hydrogen.
Phenylalanine
Hydrogen
Phenyl
Relatively Free
Rotation around the Cα-Cβ bond is less hindered, allowing for multiple staggered conformations.
The presence of a second phenyl group at the C2 position in 2-amino-2,3-diphenylpropanoic acid is anticipated to introduce the most significant conformational constraints among these analogs. The steric bulk of the two adjacent phenyl groups will severely limit the rotation around the Cα-Cβ bond, forcing the molecule to adopt a more defined conformation. The relative orientation of the two phenyl groups (syn or anti) in the different diastereomers will be the primary determinant of the overall molecular shape.
Validating the target engagement of 2-amino-2,3-diphenylpropanoic acid-containing compounds
Topic: Validating the target engagement of 2-amino-2,3-diphenylpropanoic acid-containing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Target Enga...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the target engagement of 2-amino-2,3-diphenylpropanoic acid-containing compounds
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Target Engagement Validation for
-Phenyl-Phenylalanine (
-Ph-Phe) Peptidomimetics
Executive Summary: The Steric Advantage
In the development of inhibitors for protein-protein interactions (PPIs), linear peptides often fail due to high conformational entropy and proteolytic instability. The incorporation of 2-amino-2,3-diphenylpropanoic acid (henceforth referred to as
-Ph-Phe or Adpa ) represents a high-impact strategy to solve these twin challenges.
Unlike standard
-methyl substitutions (e.g., Aib), the -Ph-Phe scaffold introduces a massive steric lock via its quaternary -carbon while simultaneously providing an additional aromatic side chain for hydrophobic burial. This guide outlines the rigorous biophysical and cellular frameworks required to validate the target engagement of Adpa-modified compounds, specifically comparing them against native sequences and standard conformational constraints.
The Mechanistic Rationale: Why Adpa?
To validate engagement, one must first understand the thermodynamic driver. Adpa is a
-tetrasubstituted amino acid. The introduction of a phenyl group at the -position creates severe steric clashes with the peptide backbone, restricting rotation around the and torsion angles.
Thermodynamic Causality
Native Peptides: Exist as an ensemble of random coils in solution. Binding requires an "induced fit," resulting in a high entropic penalty (
).
Adpa-Peptides: The steric bulk pre-organizes the peptide into a bioactive helical conformation (typically
or -helix) before binding. This minimizes the entropic penalty, driving a more favorable Gibbs free energy ().
Comparative Analysis: Adpa vs. Alternatives
Feature
Native Peptide (L-Phe)
Aib (-Methyl)
Adpa (-Phenyl)
Conformational Freedom
High (Floppy)
Restricted (Helical)
Highly Restricted (Rigid)
Entropic Penalty
High
Low
Minimal
Hydrophobic Contact
Single Phenyl
Methyl (Minimal)
Dual Phenyl (High Surface Area)
Proteolytic Stability
Low ( min)
High
Superior (Steric Shielding)
Target Application
Initial Screening
Helix Stabilization
Deep Pocket Binding (e.g., MDM2)
Validation Workflow: A Self-Validating System
The following workflow ensures that observed potency is due to specific target engagement, not non-specific hydrophobicity or assay artifacts.
Figure 1: The hierarchical validation workflow. Critical "Go/No-Go" decision points are established at the Biophysical and Cellular stages to prevent false positives.
Protocol 1: Biophysical Validation (SPR)
Objective: Quantify the kinetic advantage (
) of Adpa substitution.
Method: Surface Plasmon Resonance (SPR).[1][2]
Experimental Logic
Adpa compounds are often hydrophobic. Traditional equilibrium methods (ELISA) may yield high background noise. SPR allows real-time monitoring of association/dissociation, distinguishing specific binding from non-specific aggregation.
Step-by-Step Methodology
Sensor Chip Preparation: Use a CM5 or Streptavidin (SA) chip. Immobilize the target protein (e.g., MDM2) to a low density (
RU) to prevent mass transport limitations.
Analyte Preparation: Dissolve Adpa-peptide in 100% DMSO (stock), then dilute to running buffer (PBST + 3% DMSO). Crucial: Match DMSO concentrations exactly between running buffer and analyte to prevent bulk refractive index jumps.
Kinetic Titration: Inject a 5-point concentration series (0.1x to 10x expected
).
Reference Subtraction: Subtract the signal from a reference flow cell (unmodified surface) and a "zero analyte" buffer injection (double referencing).
Data Analysis: Fit to a 1:1 Langmuir binding model.
Success Criteria:
(Dissociation Rate): Adpa analogs should show a slower dissociation rate compared to native peptides due to the "lock-and-key" fit of the extra phenyl ring.
Residence Time (
):. A significant increase in validates the structural rigidity hypothesis.
Protocol 2: Cellular Target Engagement (CETSA)
Objective: Prove that the Adpa-compound enters the cell and stabilizes the target in a complex biological matrix.
Method: Cellular Thermal Shift Assay (CETSA).
Experimental Logic
Biophysical affinity does not guarantee cellular activity. Adpa increases lipophilicity, which aids permeability, but may also increase non-specific protein binding. CETSA validates that the compound binds the specific target inside the cell by shifting the target's thermal denaturation point.
Step-by-Step Methodology
Treatment: Treat live cells (e.g., p53-wildtype cancer lines) with the Adpa-compound (at
) and Vehicle (DMSO) for 1-2 hours.
Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend. Divide into 10 aliquots (PCR tubes).
Thermal Challenge: Heat each aliquot to a distinct temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g to pellet precipitated (denatured) proteins.
Detection: Analyze the supernatant (soluble fraction) via Western Blot using an antibody against the target (e.g., anti-MDM2).
Quantification: Plot normalized band intensity vs. Temperature.
Success Criteria:
Shift: The Adpa-treated curve must shift to the right (higher temperature) compared to DMSO. A is considered significant validation of intracellular binding [1].
Comparative Data Analysis (Simulated)
The following table illustrates typical data patterns observed when comparing Native, Aib-modified, and Adpa-modified peptides targeting a hydrophobic cleft (e.g., MDM2).
Steric bulk prevents protease access to the backbone.
Cellular
Inactive
10 M
0.5 M
Adpa enhances permeability and metabolic stability.
CETSA
0°C
+2°C
+5°C
Stronger intracellular stabilization of the target complex.
Structural Mechanism Visualization
This diagram illustrates the "Conformational Selection" model favored by Adpa, contrasting it with the "Induced Fit" of native peptides.
Figure 2: Thermodynamic comparison. Adpa minimizes the entropic cost of binding by pre-organizing the peptide into the bioactive helical state.
References
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 344(6182), 412-415. Link
Pazgier, M., et al. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX.[3][4][5] Proceedings of the National Academy of Sciences, 106(12), 4665-4670. Link
Tanaka, M. (2002). Design and synthesis of non-proteinogenic amino acids for peptide secondary structure control. Chemical and Pharmaceutical Bulletin, 50(10), 1279-1290. (Foundational chemistry for
-disubstituted amino acids).
Partridge, A. W., et al. (2025). Target Engagement Assays in Early Drug Discovery.[6][7][8] Journal of Medicinal Chemistry. (Note: Recent review highlighting SPR and CETSA methodologies). Link
A Comprehensive Guide to the Proper Disposal of 2-Amino-2,3-diphenylpropanoic Acid
As a Senior Application Scientist, it is imperative to preface this guidance with a critical acknowledgment: the proper disposal of any chemical compound is fundamentally governed by its specific hazardous characteristic...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is imperative to preface this guidance with a critical acknowledgment: the proper disposal of any chemical compound is fundamentally governed by its specific hazardous characteristics and the prevailing local, state, and federal regulations. For 2-Amino-2,3-diphenylpropanoic acid, a compound for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on its chemical structure and general principles of laboratory safety is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to navigate the disposal process responsibly.
Part 1: Waste Characterization and Hazard Assessment
The cornerstone of compliant chemical disposal is a thorough waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous. This "cradle-to-grave" responsibility necessitates a comprehensive evaluation of the waste's properties.
Initial Assessment:
Given the absence of a specific SDS for 2-Amino-2,3-diphenylpropanoic acid, a hazard assessment should be conducted by considering data from structurally similar compounds. For instance, analogous compounds like 2-Amino-2-phenylpropanoic acid are known to cause skin and respiratory irritation. Therefore, it is prudent to handle 2-Amino-2,3-diphenylpropanoic acid as a potentially hazardous substance.
Key Hazard Considerations:
Toxicity: While specific toxicity data is unavailable, many amino acid derivatives can be harmful if swallowed.
Reactivity: The stability of the compound under normal laboratory conditions should be considered.
Ignitability: The compound's flash point and potential for combustion should be evaluated, although many amino acids are combustible only at high temperatures.
Corrosivity: The pH of the waste solution should be determined.
A conservative approach is to treat the waste as hazardous until proven otherwise through appropriate analysis or authoritative documentation.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Prior to any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a critical step to mitigate potential exposure risks.
PPE Component
Specification
Rationale
Eye Protection
Safety goggles with side-shields
Protects against splashes and airborne particles.
Hand Protection
Chemical-resistant gloves (e.g., nitrile)
Prevents skin contact with the chemical.
Body Protection
Laboratory coat
Protects clothing and skin from contamination.
Part 3: Waste Segregation and Accumulation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate compliant disposal.
Step-by-Step Waste Accumulation Protocol:
Container Selection: Use a designated, compatible, and leak-proof container for collecting waste 2-Amino-2,3-diphenylpropanoic acid. The original container is often a suitable choice. The container must be in good condition and have a secure, tight-fitting lid.
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("2-Amino-2,3-diphenylpropanoic acid"), and the approximate concentration if in solution. The date of accumulation should also be clearly marked.
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible materials, such as strong oxidizing agents.
Closure: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2-Amino-2,3-diphenylpropanoic acid.
Part 4: Disposal Procedures
The final disposal route for 2-Amino-2,3-diphenylpropanoic acid will depend on its hazardous waste determination and institutional policies.
Option 1: Hazardous Waste Disposal (Recommended)
Given the lack of specific safety data, treating 2-Amino-2,3-diphenylpropanoic acid as hazardous waste is the most prudent course of action.
Container Sealing: Once the waste container is full, or if the experiment generating the waste is complete, securely seal the container.
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department for waste pickup. They will arrange for a licensed hazardous waste contractor to transport and dispose of the material in compliance with all regulations.
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.
Option 2: Sewer Disposal (Conditional and Not Generally Recommended)
For certain non-hazardous, water-soluble amino acids, disposal via the sanitary sewer may be permissible in very small quantities and with prior institutional approval. However, this is not a recommended route for 2-Amino-2,3-diphenylpropanoic acid without a definitive non-hazardous classification.
If, and only if, the compound has been unequivocally determined to be non-hazardous and your institution's EHS office has approved sewer disposal, the following steps should be taken:
Neutralization: If the waste is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
Dilution: Slowly pour the neutralized, dilute aqueous solution down the drain with a copious amount of running water (at least a 100-fold excess).
Flushing: Continue to run water for several minutes after the waste has been discharged to ensure it is thoroughly flushed from the plumbing system.
Never pour undiluted or non-neutralized 2-Amino-2,3-diphenylpropanoic acid down the drain.
Part 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
Don PPE: Put on the appropriate PPE as outlined in Part 2.
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.
References
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
MCF Environmental. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chemical Disposal. Environment, Health & Safety. Retrieved from [Link]
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]
Carl ROTH. (n.d.).
Handling
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-2,3-diphenylpropanoic Acid
-Phenylphenylalanine Derivatives Executive Summary & Chemical Identity[1] 2-Amino-2,3-diphenylpropanoic acid (also known as -phenylphenylalanine or -diphenylalanine) is a non-proteinogenic amino acid used primarily in pe...
Author: BenchChem Technical Support Team. Date: February 2026
-Phenylphenylalanine Derivatives
Executive Summary & Chemical Identity[1]
2-Amino-2,3-diphenylpropanoic acid (also known as
-phenylphenylalanine or -diphenylalanine) is a non-proteinogenic amino acid used primarily in peptidomimetic drug design to constrain peptide backbone conformation and enhance proteolytic stability. Due to its bulky, hydrophobic structure, it presents specific solubility challenges and potential bioactivity risks distinct from standard amino acids.
This guide mandates a Universal Precaution approach. While specific toxicological data for this derivative is limited compared to bulk commodity chemicals, its structural analogs (phenylalanine derivatives) are bioactive. Personnel must treat this compound as a potential irritant and bioactive agent until proven otherwise.
Chemical Profile
Parameter
Details
Chemical Name
2-Amino-2,3-diphenylpropanoic acid
CAS Number
6278-95-1 (Racemic); 56594-95-7 ((R)-Isomer)
Molecular Formula
Molecular Weight
241.29 g/mol
Physical State
White to off-white powder
Solubility Profile
Low in water; Soluble in DMSO, DMF, Methanol, and dilute acids/bases.[1][2][3][4]
Risk Assessment & Hazard Identification
GHS Classification (Inferred from Structural Analogs):
Critical Hazard Note: As a sterically hindered amino acid, this compound is often used to modify biological receptors. Assume potential biological activity upon ingestion or inhalation.[5]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all procedures involving >10 mg of substance.
PPE Category
Specification
Rationale
Respiratory
N95 Respirator (minimum) or Fume Hood
Prevents inhalation of fine particulates during weighing. The hydrophobic dust can be persistent in lung tissue.
Hand Protection
Nitrile Gloves (0.11 mm min. thickness)
Standard protection against solid contact. Double-gloving is required when dissolved in penetrating solvents like DMSO or DMF.
Eye Protection
Chemical Safety Goggles
Preferred over safety glasses to seal against airborne dust and accidental splashes of corrosive coupling solutions.
Body Protection
Lab Coat (Cotton/Poly blend), closed-toe shoes
Prevents skin absorption and clothing contamination.
Engineering Controls
Chemical Fume Hood
Mandatory for all open-container manipulations, especially weighing and transfer.
Operational Workflows & Protocols
A. Storage and Stability[4][6][7]
Temperature: Store at +2°C to +8°C (Desiccated). Allow to warm to room temperature before opening to prevent condensation, which degrades the free amino acid.
Container: Keep tightly sealed in amber glass or high-density polyethylene (HDPE).
Shelf Life: Re-test purity (HPLC) annually.
B. Weighing and Solubilization Protocol
This compound exhibits significant hydrophobicity. Improper solubilization is the leading cause of experimental failure and safety incidents (clogged syringes/lines).
Preparation:
Place the balance inside the fume hood or use a static-free weighing funnel.
Don PPE: Lab coat, goggles, and double nitrile gloves.
Weighing:
Transfer the solid using a spatula. Do not pour from the stock bottle to minimize dust generation.
Immediately recap the stock bottle.
Solubilization (Recommended):
Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Concentration Limit: Typically soluble up to 50-100 mM in DMSO.
Sonication: If residual solids persist, sonicate for 5-10 minutes at ambient temperature.
Note: Aqueous buffers usually require pH adjustment (pH < 3 or pH > 9) to achieve solubility.
C. Reaction Setup (Peptide Synthesis Context)
When using 2-Amino-2,3-diphenylpropanoic acid in solid-phase peptide synthesis (SPPS):
Coupling Reagents: Due to steric hindrance at the
-carbon, standard coupling times must be extended. Use potent coupling agents like HATU or PyBOP .
Monitoring: Ninhydrin tests may be faint due to steric bulk; use chloranil test or micro-cleavage LC-MS for verification.
Emergency & Disposal Procedures
Emergency Response System
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Spill Cleanup:
Evacuate immediate area if dust is airborne.
Wet the spill slightly with a paper towel dampened with water (to prevent dust dispersal).
Wipe up with absorbent pads.
Clean surface with 70% Ethanol.
Waste Disposal[8][9]
Solid Waste: Dispose of in "Hazardous Solid Waste" container.
Liquid Waste: Collect in "Organic Solvent Waste" (Non-Halogenated, unless halogenated solvents were used).
Never dispose of down the drain.
Visual Safety Logic
The following diagram illustrates the decision-making logic for handling this compound safely.